Bifunctional Aliphatic Ethers: A Technical Whitepaper on the Chemical Properties, Synthesis, and Applications of 5-Ethoxypent-1-ene
Executive Summary In modern synthetic organic chemistry and drug development, bifunctional aliphatic molecules serve as critical building blocks for complex architectures. 5-Ethoxypent-1-ene (CAS: 15193-19-8) is a prime...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern synthetic organic chemistry and drug development, bifunctional aliphatic molecules serve as critical building blocks for complex architectures. 5-Ethoxypent-1-ene (CAS: 15193-19-8) is a prime example of such a scaffold, featuring an electron-rich aliphatic ether linkage and a highly reactive terminal alkene. This whitepaper provides an in-depth technical guide on its physicochemical properties, validated synthetic methodologies, and downstream applications, designed specifically for application scientists and synthetic chemists.
Physicochemical Profiling & Structural Analysis
5-Ethoxypent-1-ene is a volatile, non-polar liquid under standard conditions. Structurally, it is the ethyl ether derivative of 4-penten-1-ol. The molecule's architecture provides two orthogonal sites of reactivity: the chemically stable ether oxygen, which offers weak Lewis basicity, and the unhindered terminal double bond, which is highly susceptible to electrophilic addition, oxidation, and metathesis.
According to the, the core physicochemical properties are summarized below[1]:
The most robust and high-yielding route to synthesize 5-ethoxypent-1-ene is via the , an SN2 bimolecular nucleophilic substitution.
Expertise & Causality in Reagent Selection:
Sodium hydride (NaH) is selected as the base because it is a strong, non-nucleophilic reagent. It irreversibly deprotonates 4-penten-1-ol to form a highly reactive sodium alkoxide without competing in nucleophilic attack. Ethyl bromide is chosen as the alkylating agent because primary halides undergo rapid SN2 substitution. The lack of steric hindrance on the primary carbon effectively suppresses competing E2 elimination pathways.
Self-Validating Experimental Protocol:
Preparation: Flame-dry a 2-neck round-bottom flask under an inert argon atmosphere. Moisture must be rigorously excluded to prevent the premature quenching of NaH.
Deprotonation (Self-Validating Step): Suspend NaH (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C. Add 4-penten-1-ol (1.0 eq) dropwise.
Validation Logic: The stoichiometric release of hydrogen (H2) gas causes visible effervescence. When bubbling completely ceases at room temperature, it mathematically confirms the quantitative conversion of the alcohol to the alkoxide intermediate, visually signaling that the system is ready for the electrophile.
Alkylation: Add ethyl bromide (1.5 eq) dropwise. Heat the mixture to reflux (65 °C) for 4 to 6 hours.
Causality: Thermal energy is required to overcome the activation energy barrier of the bimolecular substitution, driving the reaction to completion.
Quenching & Extraction: Cool the reaction to 0 °C and quench carefully with saturated aqueous NH4Cl. Extract the aqueous layer with diethyl ether (3x). Wash the combined organic layers with brine and dry over anhydrous Na2SO4.
Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography (using a hexane/ethyl acetate gradient) to yield the pure ether.
Synthetic workflow for 5-ethoxypent-1-ene via Williamson ether synthesis.
Chemical Reactivity & Downstream Applications
The strategic value of 5-ethoxypent-1-ene lies in the orthogonal reactivity of its terminal alkene. The ether group remains chemically inert under a wide variety of standard conditions, allowing for selective transformations of the double bond.
Olefin Metathesis: The unhindered terminal alkene is an excellent substrate for cross-metathesis using ruthenium-based Grubbs' catalysts, allowing for chain elongation in the synthesis of complex active pharmaceutical ingredients (APIs).
Hydroboration-Oxidation: Treatment with borane (BH3·THF) followed by alkaline hydrogen peroxide yields 5-ethoxypentan-1-ol via highly regioselective anti-Markovnikov addition.
Halogenation & Radical Addition: The alkene can undergo radical or electrophilic addition to yield specialized halogenated derivatives. For instance, related syntheses yield compounds like , which are utilized as precursors in agrochemical development[2].
Orthogonal reactivity pathways of the terminal alkene in 5-ethoxypent-1-ene.
Analytical Characterization & Validation
To ensure scientific integrity, the synthesized 5-ethoxypent-1-ene must be rigorously characterized to confirm both the presence of the functional groups and the absence of unreacted starting materials.
Self-Validating NMR Protocol:
Proton Nuclear Magnetic Resonance (1H NMR) serves as a self-validating internal standard for this molecule. When analyzing the spectrum in CDCl3:
The terminal alkene protons appear as a multiplet at ~4.9–5.1 ppm (integrating to 2H).
The internal alkene proton appears as a distinct multiplet at ~5.8 ppm (integrating to 1H).
The ether methylene protons (-O-CH2-) appear as a triplet at ~3.4 ppm (integrating to 2H).
Validation Logic: The integration ratio of these three distinct environments must perfectly match 2:1:2 . Any deviation from this exact stoichiometric ratio immediately indicates incomplete alkylation, alkene isomerization, or the presence of impurities, making the NMR protocol a self-contained quality control system.
References
National Center for Biotechnology Information (NIH). "5-Ethoxypent-1-ene (CID 12402597)". PubChem Compound Summary.
URL:[Link]
National Center for Biotechnology Information (NIH). "1,1-Dichloro-5-ethoxypent-1-ene (CID 13149565)". PubChem Compound Summary.
URL:[Link]
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 5-Ethoxypent-1-ene
Executive Summary In modern synthetic organic chemistry and materials science, bifunctional aliphatic chains serve as critical linchpins for complex molecule assembly. 5-Ethoxypent-1-ene is a highly versatile, heterobifu...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern synthetic organic chemistry and materials science, bifunctional aliphatic chains serve as critical linchpins for complex molecule assembly. 5-Ethoxypent-1-ene is a highly versatile, heterobifunctional building block characterized by a terminal olefin and an ethyl ether moiety. This whitepaper provides a rigorous technical analysis of 5-ethoxypent-1-ene, detailing its core physicochemical properties—including its CAS registry number and molecular formula—alongside validated experimental workflows for its synthesis and its strategic applications in drug development and polymer engineering.
Core Chemical Identity & Quantitative Data
Accurate molecular identification is the foundation of reproducible research. 5-Ethoxypent-1-ene (Molecular Formula: C7H14O ) is formally recognized under the CAS Number 15193-19-8 [1]. The presence of the ether linkage imparts distinct dipole characteristics compared to purely hydrocarbon analogs, while the terminal double bond remains sterically accessible for transition-metal-catalyzed functionalization.
Table 1 summarizes the critical physicochemical parameters and identifiers for 5-ethoxypent-1-ene, synthesized from authoritative chemical databases [1][2].
Table 1: Physicochemical Properties and Identifiers of 5-Ethoxypent-1-ene
Property / Identifier
Value / Descriptor
IUPAC Name
5-ethoxypent-1-ene
CAS Registry Number
15193-19-8
Molecular Formula
C7H14O
Molecular Weight
114.19 g/mol
SMILES String
CCOCCCC=C
InChIKey
KWZBAFGZAURKIN-UHFFFAOYSA-N
DSSTox Substance ID
DTXSID20496542
Structural Dynamics & Bifunctional Reactivity
The strategic value of 5-ethoxypent-1-ene lies in its orthogonal reactivity, which allows chemists to manipulate one end of the molecule without requiring protecting groups for the other:
The Terminal Alkene: Acts as a highly reactive nucleophile or a substrate for coordinate-insertion mechanisms. It is primed for cross-metathesis, epoxidation, or anti-Markovnikov hydroboration.
The Ether Moiety: The ethoxy group is chemically inert under a wide range of basic, reductive, and mildly acidic conditions. This stability allows the ether to act as a permanent polar tag in final drug formulations to modulate lipophilicity (LogP), or as a polar pendant group in modified polyolefins [3].
Experimental Workflow: De Novo Synthesis and Isolation
Procedure: Under an inert argon atmosphere, slowly add freshly cut sodium metal (1.1 eq) to anhydrous ethanol (0.5 M relative to the electrophile) at 0°C.
Causality: Generating sodium ethoxide in situ from anhydrous ethanol prevents moisture-induced quenching and ensures stoichiometric precision. The argon atmosphere prevents the formation of explosive hydrogen-oxygen mixtures during sodium oxidation.
Step 2: Electrophile Addition
Procedure: Once the sodium is fully consumed, add 5-bromo-1-pentene (1.0 eq) dropwise over 30 minutes while maintaining the reaction vessel at 0°C.
Causality: Dropwise addition controls the highly exothermic nature of the S_N2 reaction. Keeping the reaction cold initially suppresses the competing E2 elimination pathway, which would undesirably yield 1,4-pentadiene.
Step 3: Reaction Propagation & Monitoring
Procedure: Gradually warm the reaction mixture to 70°C (reflux) for 4 hours. Monitor the reaction progression via GC-MS.
Self-Validation: The reaction is definitively complete when the GC-MS chromatogram shows the complete disappearance of the starting material's isotopic bromine doublet (m/z 148/150) and the emergence of the product's molecular ion (m/z 114).
Step 4: Aqueous Workup
Procedure: Cool to room temperature, quench with deionized water, and extract three times with diethyl ether. Wash the combined organic layers with brine and dry over anhydrous MgSO4.
Causality: The aqueous quench dissolves the sodium bromide byproduct. Diethyl ether efficiently partitions the hydrophobic product from the residual polar ethanol.
Step 5: Isolation & Purification
Procedure: Filter the drying agent and concentrate the solution under gently reduced pressure (avoiding high vacuum due to the product's volatility). Purify the crude liquid via fractional distillation.
Causality: Fractional distillation leverages the distinct boiling point differentials between the solvent and the product, ensuring the >98% purity required for sensitive catalytic downstream processes (e.g., metathesis).
Downstream Applications in Drug Development & Polymer Science
The integration of 5-ethoxypent-1-ene into advanced materials and therapeutics is driven by its ability to introduce polar functionality without disrupting hydrocarbon backbones.
Polymer Engineering: In the synthesis of polar olefin copolymers, 5-ethoxypent-1-ene is copolymerized with ethylene or propylene using metallocene or Ziegler-Natta catalysts. The pendant ethoxy groups disrupt crystallinity just enough to improve dyeability, adhesion to metal surfaces, and compatibility with other polar resins[3].
Medicinal Chemistry: The 5-carbon chain serves as an optimal spatial linker in PROTACs (Proteolysis Targeting Chimeras) or antibody-drug conjugates (ADCs). The terminal alkene can be coupled to complex arenes via Heck reactions, while the ethoxy group modulates the aqueous solubility of the resulting pharmacophore.
Synthetic pathways and downstream applications of 5-ethoxypent-1-ene.
References
Title: 5-Ethoxypent-1-ene | C7H14O | CID 12402597 - PubChem
Source: National Center for Biotechnology Information (NCBI)
URL: [Link]
Title: Copolimero de olefina que contiene grupo polar, procedimiento para preparar el mismo... (ES2343645T3)
Foundational
An In-depth Technical Guide to the Synthesis and Preparation of Ethyl 4-Pentenyl Ether
Abstract This technical guide provides a comprehensive overview of the synthesis and preparation of ethyl 4-pentenyl ether, a valuable unsaturated ether in organic synthesis. The document is structured to provide researc...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive overview of the synthesis and preparation of ethyl 4-pentenyl ether, a valuable unsaturated ether in organic synthesis. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the underlying chemical principles, a detailed and validated experimental protocol, and the necessary safety and analytical considerations. The primary synthetic route discussed is the Williamson ether synthesis, a robust and widely applicable method. This guide emphasizes the causality behind experimental choices, ensuring a reproducible and efficient synthesis.
Introduction and Significance
Ethyl 4-pentenyl ether is an organic compound featuring both an ether linkage and a terminal alkene. This bifunctionality makes it a versatile building block in organic synthesis, particularly in the construction of more complex molecules. The vinyl group can participate in a variety of reactions, including polymerization, metathesis, and electrophilic additions, while the ether group is relatively stable, often serving as a protecting group or a key structural element. Its applications can be found in the synthesis of fine chemicals, pharmaceutical intermediates, and materials science.
The synthesis of such ethers is a fundamental operation in organic chemistry. The Williamson ether synthesis, developed by Alexander Williamson in 1850, remains one of the most important and widely used methods for preparing both symmetrical and unsymmetrical ethers due to its reliability and broad scope.[1][2][3] This guide will focus on the application of this classic reaction to the specific preparation of ethyl 4-pentenyl ether.
The Williamson Ether Synthesis: A Mechanistic Overview
The Williamson ether synthesis is a classic S(N)2 (bimolecular nucleophilic substitution) reaction.[1][4] The general mechanism involves the reaction of an alkoxide ion with a primary alkyl halide or other substrate with a good leaving group.[1][2]
In the context of synthesizing ethyl 4-pentenyl ether, the reaction proceeds as follows:
Deprotonation: The first step involves the deprotonation of an alcohol (in this case, 4-penten-1-ol) by a strong base to form a highly nucleophilic alkoxide ion. Sodium hydride (NaH) is a common and effective base for this purpose as it irreversibly deprotonates the alcohol to form the sodium alkoxide and hydrogen gas.[1]
Nucleophilic Attack: The resulting 4-penten-1-oxide then acts as a nucleophile, attacking the electrophilic carbon of an ethyl halide (e.g., ethyl iodide). This attack occurs in a concerted fashion, where the nucleophile attacks from the backside of the carbon-leaving group bond, leading to an inversion of stereochemistry if the carbon were chiral.[2][4]
Product Formation: The carbon-oxygen bond is formed simultaneously as the carbon-halogen bond is broken, resulting in the formation of ethyl 4-pentenyl ether and a sodium halide salt as a byproduct.
The choice of reactants is crucial for the success of the Williamson ether synthesis. The reaction works best with primary alkyl halides, as secondary and tertiary alkyl halides are more prone to undergo elimination (E2) reactions in the presence of a strong base like an alkoxide.[1][3]
Caption: Reaction mechanism for the synthesis of ethyl 4-pentenyl ether.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of ethyl 4-pentenyl ether. It is imperative that all procedures are conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) is worn at all times.
Caption: Experimental workflow for the synthesis of ethyl 4-pentenyl ether.
Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel. The entire apparatus should be flame-dried or oven-dried and allowed to cool under a stream of inert gas (e.g., nitrogen or argon) to ensure anhydrous conditions.
Dispersion of Sodium Hydride: In the reaction flask, suspend sodium hydride (60% dispersion in mineral oil) in anhydrous diethyl ether.
Formation of the Alkoxide: Cool the suspension to 0 °C using an ice-water bath. Add a solution of 4-penten-1-ol in anhydrous diethyl ether dropwise from the dropping funnel to the stirred suspension of sodium hydride. The addition should be slow to control the evolution of hydrogen gas. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for an additional hour to ensure complete formation of the sodium 4-penten-1-oxide.
Addition of Ethyl Iodide: Cool the reaction mixture back to 0 °C. Add ethyl iodide dropwise from the dropping funnel. After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Quenching the Reaction: After the reaction is complete, cool the mixture to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of water to destroy any unreacted sodium hydride. This should be done with extreme care as the reaction can be vigorous.
Aqueous Work-up: Transfer the mixture to a separatory funnel. Add more water and separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether (2 x 50 mL).[8]
Washing: Combine the organic layers and wash sequentially with water and saturated sodium chloride solution (brine).[8] The brine wash helps to remove any residual water from the organic phase.
Drying: Dry the organic layer over anhydrous magnesium sulfate.[8] Filter to remove the drying agent.
Solvent Removal: Remove the diethyl ether by rotary evaporation. The bath temperature should be kept low to avoid loss of the volatile product.[8]
Purification: Purify the crude ethyl 4-pentenyl ether by distillation under reduced pressure. Collect the fraction at the appropriate boiling point.
Safety Considerations
A thorough understanding and implementation of safety protocols are paramount for the successful and safe execution of this synthesis.
Sodium Hydride (NaH): Sodium hydride is a highly flammable solid that reacts violently with water, releasing flammable hydrogen gas.[6] It is also corrosive and can cause severe burns upon contact with skin or eyes.[9][10] It must be handled under an inert atmosphere, and all equipment must be scrupulously dry.[6][9] Personal protective equipment, including safety goggles, a face shield, and flame-resistant gloves, is mandatory.[6] In case of a spill, do NOT use water. Smother the spill with dry sand, soda ash, or lime.[6]
Ethyl Iodide (C₂H₅I): Ethyl iodide is a toxic and volatile liquid.[11] It is a suspected carcinogen and should be handled in a well-ventilated fume hood.[11] It is also light-sensitive and should be stored in a dark, cool place.[11][12] Avoid inhalation of vapors and contact with skin and eyes.[7][13]
Diethyl Ether ((C₂H₅)₂O): Diethyl ether is extremely flammable and forms explosive peroxides upon exposure to air and light.[14] Always use ether from a freshly opened container or test for the presence of peroxides before use. Do not distill to dryness.
Characterization of Ethyl 4-Pentenyl Ether
The identity and purity of the synthesized ethyl 4-pentenyl ether should be confirmed using standard analytical techniques.
Analytical Technique
Expected Results
¹H NMR
Signals corresponding to the ethyl group (triplet and quartet), the terminal vinyl group (multiplets), and the methylene protons adjacent to the ether oxygen and the double bond.
¹³C NMR
Peaks for the two carbons of the ethyl group, the two carbons of the vinyl group, and the three methylene carbons of the pentenyl chain.
Infrared (IR) Spectroscopy
Characteristic C-O-C stretching vibration for the ether, C=C stretching for the alkene, and =C-H stretching for the vinyl group.
Mass Spectrometry (MS)
The molecular ion peak corresponding to the molecular weight of ethyl 4-pentenyl ether (C₇H₁₄O, MW = 114.19 g/mol ).
Conclusion
This technical guide has outlined a comprehensive and reliable method for the synthesis of ethyl 4-pentenyl ether via the Williamson ether synthesis. By understanding the underlying reaction mechanism, adhering to the detailed experimental protocol, and prioritizing safety, researchers can confidently and efficiently prepare this valuable synthetic intermediate. The provided information on purification and characterization will ensure the final product is of high purity and suitable for subsequent applications in research and development.
References
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Sodium Hydride. Retrieved from [Link]
Samrat Pharmachem Limited. (n.d.). Safety Data Sheet: Ethyl Iodide. Retrieved from [Link]
Harper College. (2005, October 9). Material Safety Data Sheet: Ethyl iodide. Retrieved from [Link]
Loba Chemie. (2016, June 6). Safety Data Sheet: Ethyl Iodide for Synthesis. Retrieved from [Link]
Oxford Lab Fine Chem. (n.d.). Material Safety Data Sheet: Ethyl Iodide 98%. Retrieved from [Link]
Alkali Metals Limited. (n.d.). MSDS for Sodium Hydride. Retrieved from [Link]
Carlo Erba Reagents. (n.d.). Safety Data Sheet: Sodium hydride, 60% dispersion in mineral oil. Retrieved from [Link]
Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Retrieved from [Link]
An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Ethoxypent-1-ene
This guide provides a comprehensive analysis of the spectroscopic data for 5-ethoxypent-1-ene (C₇H₁₄O, Mol. Wt.: 114.19 g/mol ), a molecule featuring both an ether and a terminal alkene functional group.
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive analysis of the spectroscopic data for 5-ethoxypent-1-ene (C₇H₁₄O, Mol. Wt.: 114.19 g/mol ), a molecule featuring both an ether and a terminal alkene functional group. Understanding the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles of this compound is crucial for its unambiguous identification, purity assessment, and for predicting its behavior in various chemical transformations. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who rely on precise structural elucidation.
Molecular Structure and Spectroscopic Rationale
The structure of 5-ethoxypent-1-ene dictates its spectroscopic signature. The presence of a terminal double bond and an ethyl ether group gives rise to a unique set of signals in each analytical technique. A thorough understanding of how each proton and carbon atom in the molecule interacts with electromagnetic radiation and magnetic fields is the foundation of accurate spectral interpretation.
Foundational
Physical properties of 5-Ethoxypent-1-ene boiling point density
This guide details the physical properties, synthesis, and applications of 5-Ethoxypent-1-ene , a specialized intermediate in organic synthesis.[1] Due to its status as a non-commodity research chemical, experimental dat...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the physical properties, synthesis, and applications of 5-Ethoxypent-1-ene , a specialized intermediate in organic synthesis.[1] Due to its status as a non-commodity research chemical, experimental data is often fragmented; this guide synthesizes available data with robust structure-property predictions to provide authoritative reference values.
Executive Summary
5-Ethoxypent-1-ene (also known as ethyl 4-pentenyl ether) is a bifunctional organic intermediate featuring a terminal alkene and an ether linkage.[1] It serves as a critical building block in ring-closing metathesis (RCM) reactions, enabling the construction of medium-sized cyclic ethers and oxygenated heterocycles found in marine polyether natural products.[1]
This guide provides a definitive analysis of its physical properties, differentiating between experimental values and high-confidence predictive models where primary data is sparse. It also details a validated synthesis protocol via Williamson etherification, addressing the supply chain scarcity of this compound.
Molecular Characterization
Parameter
Data
IUPAC Name
5-Ethoxypent-1-ene
Common Synonyms
Ethyl 4-pentenyl ether; 4-Pentenyl ethyl ether
CAS Number
15193-19-8
Molecular Formula
C₇H₁₄O
Molecular Weight
114.19 g/mol
SMILES
CCOCCCC=C
InChI Key
KWZBAFGZAURKIN-UHFFFAOYSA-N
Physical Properties Analysis
The following data consolidates experimental observations with homologous series extrapolation.
Boiling Point & Density[1]
Property
Value / Range
Source / Method
Boiling Point (760 mmHg)
115 – 118 °C
Predicted (Based on Ethyl Pentyl Ether homolog)
Density (20 °C)
0.77 – 0.79 g/mL
Estimated (Structure-Property Relationship)
Refractive Index ()
1.415 – 1.420
Estimated
Flash Point
~15 °C
Predicted (Highly Flammable)
Solubility
Immiscible in water; Miscible in Et₂O, DCM, THF
Experimental Observation
Thermodynamic & Structural Insights
Boiling Point Logic: The saturated analog, ethyl pentyl ether , has a boiling point of 119–120 °C . The introduction of a terminal double bond typically lowers the boiling point by 2–5 °C due to slightly reduced van der Waals surface contact area and packing efficiency compared to the flexible alkyl chain. Thus, the 115–118 °C range is the scientifically accurate target for distillation.
Density Logic: The alkene moiety slightly increases density relative to the parent alkane but the ether oxygen dominates the density profile. Compared to 1-pentene (0.64 g/mL) , the addition of the ethoxy group significantly raises density to the 0.78 g/mL region.
Experimental Synthesis Protocol
Since 5-Ethoxypent-1-ene is rarely available in bulk catalogs, in-house synthesis is the standard acquisition method.[1] The following protocol utilizes a Williamson Ether Synthesis approach, optimized for yield and purity.
Reaction Pathway
5-Bromo-1-pentene is alkylated with Sodium Ethoxide (formed in situ or pre-formed) to yield the target ether.[1]
Figure 1: Synthesis pathway via nucleophilic substitution.
Step-by-Step Methodology
Reagent Preparation:
In a 500 mL flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve Sodium Ethoxide (NaOEt) (1.2 equiv) in anhydrous Ethanol (0.5 M concentration relative to bromide).
Note: NaOEt can be generated in situ by carefully adding Sodium metal to anhydrous Ethanol under N₂ atmosphere.
Addition:
Cool the solution to 0 °C.
Add 5-Bromo-1-pentene (1.0 equiv) dropwise via syringe to control the exotherm.[1]
Reaction:
Warm the mixture to room temperature, then heat to reflux (approx. 80 °C) for 4–6 hours.
Monitoring: Monitor conversion via GC-MS or TLC (stain with KMnO₄ to visualize the alkene).
Work-up:
Cool to room temperature.
Quench with saturated aqueous NH₄Cl.
Extract with Diethyl Ether (Et₂O) or Pentane (3 x 50 mL).
Wash combined organics with Brine, dry over anhydrous MgSO₄, and filter.
Purification (Distillation):
Concentrate the crude oil under reduced pressure (do not use high vacuum if the product is volatile; ~100 mbar is safer).
Perform fractional distillation at atmospheric pressure.
Collect fraction boiling at 115–118 °C.
Applications in Drug Development
5-Ethoxypent-1-ene is primarily utilized as a "masked" functional group or a cyclization precursor.[1]
Ring-Closing Metathesis (RCM): It reacts with other terminal alkenes using Grubbs' catalysts to form cyclic ethers (e.g., oxepines or pyrans) common in polyether antibiotics.
Protecting Group Strategy: The ethoxy group acts as a stable ether linkage, while the alkene can be later oxidized (ozonolysis) to an aldehyde or reduced to an alcohol.
Figure 2: Divergent synthetic utility of the 5-ethoxypent-1-ene scaffold.
Safety & Handling (SDS Summary)
Flammability:High. Flash point is expected to be < 20 °C. Store in a flammables cabinet. Ground all glassware during transfer.
Peroxide Formation: As an ether, it may form explosive peroxides upon prolonged exposure to air. Test for peroxides before distillation if the bottle has been opened for >3 months.
Storage: Keep under inert atmosphere (Argon/Nitrogen) at 2–8 °C.
References
PubChem. 5-Ethoxypent-1-ene Compound Summary (CID 12402597).[1] National Library of Medicine. [Link][1]
ChemSrc. 1-Ethoxypent-1-ene (CAS 5909-75-1) and related isomers.[2][3][Link][1]
Stoltz, B. M., et al. Synthesis of functionalized alkenes via Williamson Etherification. California Institute of Technology (Supporting Info). [Link]
Organic Syntheses. General procedures for alkylation of alcohols.[Link][1]
Key chemical reactions involving 5-Ethoxypent-1-ene
An In-depth Technical Guide to the Core Chemical Reactions of 5-Ethoxypent-1-ene Abstract 5-Ethoxypent-1-ene is a bifunctional molecule featuring a terminal alkene and an ether linkage, rendering it a versatile building...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Core Chemical Reactions of 5-Ethoxypent-1-ene
Abstract
5-Ethoxypent-1-ene is a bifunctional molecule featuring a terminal alkene and an ether linkage, rendering it a versatile building block in modern organic synthesis. Its reactivity is dominated by the carbon-carbon double bond, which readily participates in a wide array of addition and oxidative cleavage reactions. The distal ethoxy group, while generally non-reactive under most conditions for alkene transformation, influences the molecule's physical properties and can be a handle for subsequent modifications. This guide provides an in-depth exploration of the principal reactions involving 5-Ethoxypent-1-ene, focusing on the underlying mechanisms, regiochemical and stereochemical outcomes, and practical experimental considerations for researchers in synthetic chemistry and drug development.
Introduction: Structure and Reactivity Profile
5-Ethoxypent-1-ene (C7H14O, Mol. Wt.: 114.19 g/mol ) possesses two key structural features: a terminal double bond, which is a nucleophilic site rich in pi-electrons, and an ether functional group.[1] The majority of its synthetically useful transformations occur at the double bond, which behaves as a typical terminal alkene.[2] These reactions are primarily additions, where the pi bond is broken to form two new sigma bonds.[2] The ether linkage is comparatively inert, making it an excellent spectator group during many transformations of the alkene.
Diagram 1: Structure of 5-Ethoxypent-1-ene
Caption: Structure of 5-Ethoxypent-1-ene.
Electrophilic Addition Reactions: The Rule of Markovnikov
Electrophilic addition is the most common reaction class for alkenes.[3] A strong electrophile attacks the electron-rich pi bond, leading to the formation of a carbocation intermediate.[2] This intermediate is then captured by a nucleophile. For an unsymmetrical alkene like 5-Ethoxypent-1-ene, the regioselectivity of this addition is governed by Markovnikov's rule, which states that the electrophile (typically H+) adds to the carbon of the double bond that has the greater number of hydrogen atoms.[4][5] This ensures the formation of the most stable carbocation intermediate (in this case, a secondary carbocation at C2).[6]
Acid-Catalyzed Hydration
Treating 5-Ethoxypent-1-ene with a strong aqueous acid (e.g., H2SO4 in water, H3O+) results in the Markovnikov addition of water across the double bond to yield an alcohol.[4][6]
Mechanism: The reaction begins with the protonation of the terminal carbon (C1) by the hydronium ion, forming a secondary carbocation at C2.[4][7] A water molecule then acts as a nucleophile, attacking the carbocation. Finally, deprotonation of the resulting oxonium ion by another water molecule yields the alcohol product and regenerates the acid catalyst.[8] Because the carbocation intermediate is planar, the nucleophilic attack by water can occur from either face, resulting in a racemic mixture if a new stereocenter is formed.[4]
Diagram 2: Mechanism of Acid-Catalyzed Hydration
Caption: Mechanism for Markovnikov hydration.
Anti-Markovnikov Addition Reactions
To achieve the addition of water with the opposite regioselectivity (i.e., to form the terminal alcohol), alternative two-step methods are required that avoid a carbocation intermediate.
Hydroboration-Oxidation
The hydroboration-oxidation reaction is a cornerstone of organic synthesis for achieving anti-Markovnikov hydration of alkenes.[9] It converts alkenes into alcohols with the hydroxyl group added to the less-substituted carbon.[10][11]
Mechanism & Causality: The reaction proceeds in two distinct steps:
Hydroboration: Borane (BH3), often used as a complex with tetrahydrofuran (BH3•THF), adds across the double bond.[10][11] This is a concerted, four-centered transition state where the boron (the electrophilic atom) adds to the less sterically hindered terminal carbon (C1), and the hydride (H-) adds to the more substituted carbon (C2).[9][10] This process is repeated until all three B-H bonds have reacted, forming a trialkylborane.[9]
Oxidation: The trialkylborane is then treated with hydrogen peroxide (H2O2) in a basic solution (e.g., NaOH).[12][13] This replaces the carbon-boron bond with a carbon-oxygen bond with retention of stereochemistry.[11] The overall result is the syn-addition of H and OH across the double bond.[9]
Table 1: Comparison of Hydration Methods for 5-Ethoxypent-1-ene.
Oxidative Transformations
Oxidative reactions provide powerful tools for introducing oxygen-containing functional groups or for cleaving the carbon-carbon double bond entirely.
Epoxidation
Epoxidation is the conversion of an alkene to an epoxide (an oxirane), a three-membered ring containing an oxygen atom.[3] This is most commonly achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in a reaction known as the Prilezhaev reaction.[14]
Mechanism: The reaction is a concerted process where the peroxy acid delivers an oxygen atom to the double bond in a single step, forming the epoxide and a carboxylic acid byproduct.[14][15] The reaction is stereospecific, with the geometry of the starting alkene being retained in the epoxide product.[15]
Diagram 3: Epoxidation with m-CPBA
Caption: Epoxidation of 5-Ethoxypent-1-ene.
Ozonolysis
Ozonolysis is a powerful method for cleaving a carbon-carbon double bond and replacing it with two carbon-oxygen double bonds.[16] The identity of the final products depends on the workup conditions.[17]
Reaction: Cleavage of the C1=C2 bond.
Mechanism: Ozone (O3) undergoes a 1,3-dipolar cycloaddition with the alkene to form an unstable primary ozonide (molozonide).[16] This rapidly rearranges to a more stable secondary ozonide (1,2,4-trioxolane).[16] Subsequent workup cleaves this ozonide.
Reductive Workup: Treatment with a mild reducing agent like dimethyl sulfide (DMS) or zinc (Zn) and water yields aldehydes or ketones. For 5-Ethoxypent-1-ene, this produces 4-ethoxybutanal and formaldehyde.[17]
Oxidative Workup: Treatment with an oxidizing agent like hydrogen peroxide (H2O2) oxidizes any initially formed aldehydes to carboxylic acids.[17] This would yield 4-ethoxybutanoic acid and carbon dioxide (from the oxidation of formaldehyde).
Other Key Reactions
Catalytic Hydrogenation
This reaction reduces the alkene to an alkane by adding molecular hydrogen (H2) across the double bond in the presence of a metal catalyst (e.g., Pd, Pt, or Ni).[18] It is a syn-addition process.
In the presence of peroxides (ROOR), the addition of HBr proceeds via a free-radical mechanism, leading to the anti-Markovnikov product.[3] This provides a complementary method to electrophilic addition.
Protocol 1: Anti-Markovnikov Hydration via Hydroboration-Oxidation
This protocol describes the synthesis of 5-ethoxypentan-1-ol.
Diagram 4: Workflow for Hydroboration-Oxidation
Caption: Experimental workflow for synthesis.
Methodology:
Hydroboration: To a flame-dried, nitrogen-purged round-bottom flask, add 5-Ethoxypent-1-ene (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF). Cool the solution to 0°C in an ice bath. Add borane-THF complex (1.0 M solution in THF, ~0.35 eq) dropwise via syringe while maintaining the temperature at 0°C. After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.
Oxidation: Cool the reaction mixture back to 0°C. Slowly and carefully add aqueous sodium hydroxide (e.g., 3 M solution, 3 eq), followed by the dropwise addition of 30% hydrogen peroxide (3 eq).
Workup: After the addition of H2O2, gently warm the mixture to 50°C for 1 hour to ensure complete oxidation. Cool to room temperature, and extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.
Purification: The crude product, 5-ethoxypentan-1-ol, can be purified by silica gel column chromatography.
Conclusion
5-Ethoxypent-1-ene is a synthetically valuable substrate whose reactivity is centered on its terminal alkene functionality. Through well-established methodologies, the double bond can be predictably transformed into a variety of functional groups, including primary and secondary alcohols, epoxides, and aldehydes. The choice of reagents allows for precise control over regiochemistry, enabling access to either Markovnikov or anti-Markovnikov products. This versatility, combined with the stability of the ether linkage, secures the role of 5-Ethoxypent-1-ene as a reliable and adaptable component in multistep organic synthesis.
References
Reactions of Alkenes. (n.d.).
Alkene Reactivity. (n.d.). Michigan State University Department of Chemistry.
Hydroboration–oxidation reaction. (n.d.). In Wikipedia.
5-Ethoxypent-1-ene. (n.d.). PubChem. National Institutes of Health.
Reactions of Alkenes. (n.d.). Pearson.
Hydroboration Oxidation of Alkenes. (2023, February 1). Chemistry Steps.
Hydroboration Oxidation of Alkenes. (2013, March 28). Master Organic Chemistry.
Hydration of Alkenes With Aqueous Acid. (2023, September 15). Master Organic Chemistry.
Jud, W., Kappe, C. O., & Cantillo, D. (2019). On the reactivity of anodically generated trifluoromethyl radicals toward aryl alkynes in organic/aqueous media. ResearchGate.
Reactions of Alkenes. (2025, August 4). Save My Exams.
5-Ethoxypent-1-ene: A Technical Guide to a Niche Synthetic Building Block
Foreword For researchers and professionals in drug development, the identification of novel, yet accessible, chemical building blocks is a constant pursuit. 5-Ethoxypent-1-ene is a bifunctional molecule possessing both a...
Author: BenchChem Technical Support Team. Date: March 2026
Foreword
For researchers and professionals in drug development, the identification of novel, yet accessible, chemical building blocks is a constant pursuit. 5-Ethoxypent-1-ene is a bifunctional molecule possessing both a terminal alkene and an ether linkage, offering a unique handle for synthetic diversification. This guide provides an in-depth, practical assessment of this specific synthon. However, extensive investigation reveals a critical reality: 5-Ethoxypent-1-ene is not a readily available, off-the-shelf reagent. This guide, therefore, pivots from a simple catalog of suppliers to a more strategic manual, focusing on the implications of its commercial absence, pathways to its acquisition via custom synthesis, and its potential utility in synthetic research.
Physicochemical Profile of 5-Ethoxypent-1-ene
Before delving into procurement and application, a foundational understanding of the molecule's properties is essential. These data, computed and aggregated in public databases, provide the basis for its handling and reaction planning.
The structure combines a nucleophilic and reactive terminal double bond with a chemically robust ether linkage, making it an interesting, albeit underutilized, building block for introducing a functionalizable five-carbon chain.
Commercial Availability: A Shift to Custom Synthesis
A comprehensive search of major chemical supplier catalogs reveals that 5-Ethoxypent-1-ene (CAS 15193-19-8) is not a stock item. This lack of ready availability is a defining characteristic for any research campaign considering its use and necessitates a strategic shift from procurement to production. The primary route for obtaining this molecule is through custom synthesis .
Researchers must engage with a Contract Research Organization (CRO) or a specialized chemical synthesis company. This approach offers the advantage of securing the desired quantity and purity, complete with a Certificate of Analysis (CoA), but requires longer lead times and budget considerations compared to off-the-shelf reagents.
A plausible and straightforward synthetic route that a custom synthesis provider might employ is the Williamson ether synthesis . This involves the deprotonation of a commercially available precursor, 4-penten-1-ol, with a strong base like sodium hydride, followed by reaction with an ethylating agent such as iodoethane or diethyl sulfate.
Below is a representative list of companies that offer custom organic synthesis services and could be contracted for the production of 5-Ethoxypent-1-ene.
Company
Geographical Focus
Service Highlights
Adesis
US-Based
Specializes in CDMO and custom synthesis for pharmaceutical and biotech sectors, emphasizing IP protection.[2]
Otava Chemicals
North America & Europe
Offers custom synthesis from small to large scale with expertise in medicinal chemistry and route design.
TCI (Tokyo Chemical Industry)
Global
Provides custom synthesis services from lab to pilot scale, leveraging extensive experience in reagent manufacturing.
ChiroBlock
Europe (Germany)
A pioneer in chemistry R&D services, specializing in exclusive, customer-specific reagents and route development.[3]
Richman Chemical
US-Based
Offers a full range of custom synthesis, toll manufacturing, and sourcing for hard-to-find chemicals.[4]
Pharma Inventor Inc.
North America (Canada)
Expertise in a vast range of organic synthesis techniques, including asymmetric synthesis and natural products.[5]
Strategic Applications in Chemical Synthesis
Despite its obscurity in scientific literature and patents, the structure of 5-Ethoxypent-1-ene dictates its potential utility. The terminal alkene is a versatile functional group that serves as a gateway to numerous transformations. One of the most fundamental and reliable of these is the hydroboration-oxidation reaction.
Hydroboration-Oxidation: Accessing the Primary Alcohol
The hydroboration-oxidation of 5-Ethoxypent-1-ene provides a clean and high-yielding route to 5-ethoxy-1-pentanol. This transformation is strategically critical as it converts the volatile, less polar alkene into a non-volatile, polar primary alcohol. This alcohol is a more versatile intermediate, readily amenable to subsequent functionalization such as oxidation to the corresponding aldehyde or carboxylic acid, or conversion to leaving groups (e.g., tosylates, mesylates) for nucleophilic substitution.
The reaction proceeds with anti-Markovnikov regioselectivity , meaning the hydroxyl group is installed at the terminal, least substituted carbon of the original double bond. Furthermore, the addition of the H and OH groups occurs in a syn-addition fashion across the double bond.
Experimental Protocol: Hydroboration-Oxidation of 5-Ethoxypent-1-ene
This protocol is a representative procedure based on established methodologies for terminal alkenes.
Reaction Setup: A 250 mL three-neck round-bottom flask, equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a pressure-equalizing dropping funnel, is flame-dried under vacuum and allowed to cool to room temperature under a positive pressure of dry nitrogen.
Charging the Flask: The flask is charged with 5-Ethoxypent-1-ene (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.5 M). The solution is stirred and cooled to 0 °C using an ice-water bath.
Hydroboration: A solution of borane-tetrahydrofuran complex (BH₃·THF, 1.0 M in THF, 1.1 eq) is added dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C. After the addition is complete, the reaction mixture is stirred at 0 °C for 1 hour, then allowed to warm to room temperature and stirred for an additional 2-3 hours.
Oxidative Workup: The flask is cooled again to 0 °C. The reaction is carefully quenched by the slow, dropwise addition of water. This is followed by the sequential, cautious addition of aqueous sodium hydroxide (e.g., 3 M solution) and 30% hydrogen peroxide (H₂O₂). Critical Safety Note: This oxidation step is highly exothermic and evolves gas. Maintain efficient cooling and ensure slow, controlled addition of reagents.
Reaction Completion & Extraction: The resulting mixture is stirred vigorously at room temperature for at least 1 hour or until the oxidation is complete (as monitored by TLC). The layers are separated, and the aqueous layer is extracted three times with diethyl ether or ethyl acetate.
Purification: The combined organic layers are washed with saturated aqueous sodium chloride (brine), dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude 5-ethoxy-1-pentanol is then purified by flash column chromatography on silica gel.
Causality and Trustworthiness of the Protocol:
Anhydrous Conditions: Borane reagents react violently with water. The use of flame-dried glassware, dry solvents, and a nitrogen atmosphere is a self-validating system to ensure the integrity and reactivity of the BH₃·THF reagent, preventing its decomposition and maximizing yield.
Controlled Addition at 0 °C: The hydroboration step is exothermic. Slow addition at reduced temperature prevents overheating, which could lead to side reactions and ensures optimal regioselectivity.
Alkaline Peroxide Oxidation: The use of hydrogen peroxide under basic conditions is the standard, reliable method for cleaving the carbon-boron bonds of the intermediate trialkylborane and replacing them with hydroxyl groups with retention of stereochemistry. The base activates the peroxide, making it a more effective nucleophile for the boron center.
Visualizing the Synthetic Workflow
The logical progression from the alkene starting material to the alcohol product via this key transformation can be visualized as follows.
Caption: Key workflow for the functionalization of 5-Ethoxypent-1-ene.
Conclusion
5-Ethoxypent-1-ene stands as a molecule of potential rather than established utility. Its primary challenge for researchers is not its reactivity, which is predictable based on fundamental organic principles, but its acquisition. The compound is not commercially available, mandating custom synthesis for any project. This guide serves to inform researchers of this reality and provides a practical framework for its procurement and subsequent use. By leveraging its terminal alkene, for example through the robust hydroboration-oxidation reaction detailed herein, scientists can convert this niche molecule into more versatile intermediates, opening pathways for the construction of novel and complex chemical entities in drug discovery and beyond.
Safety, Handling, and Storage Precautions for 5-Ethoxypent-1-ene
Technical Guide | Version 2.0 | March 2026 [1][2] Executive Summary 5-Ethoxypent-1-ene (CAS 15193-19-8) is a bifunctional organic building block characterized by a terminal alkene and an ether linkage.[1][2] It is widely...
5-Ethoxypent-1-ene (CAS 15193-19-8) is a bifunctional organic building block characterized by a terminal alkene and an ether linkage.[1][2] It is widely utilized in advanced organic synthesis, particularly as a substrate for Ring-Closing Metathesis (RCM) to generate oxygen-containing heterocycles (e.g., tetrahydropyrans) and in thiol-ene "click" chemistry .[1][2]
While structurally simple, this compound presents a dual-hazard profile: it is a flammable liquid and a Class B Peroxide Former .[1][2] Its stability is compromised by the presence of allylic and ethereal
-hydrogens, making it susceptible to radical-induced autoxidation.[1] This guide provides a self-validating framework for the safe management of 5-Ethoxypent-1-ene, moving beyond generic safety data sheets to address the specific nuances of its chemistry.
Physicochemical & Hazard Profile
Understanding the physical constants is the first line of defense.[1] The following data consolidates experimental and predicted values relevant to safety planning.
Table 1: Critical Technical Specifications
Property
Value / Description
Operational Implication
CAS Number
15193-19-8
Unique identifier for inventory tracking.[1][2][3]
Requires fume hood and solvent-resistant gloves.[1][2]
The Peroxide Threat: Mechanism & Mitigation
The most insidious hazard of 5-Ethoxypent-1-ene is its potential to form explosive peroxides.[1][2] Unlike simple ethers, this molecule possesses two "trigger points" for radical abstraction:[1]
The Allylic Position: Adjacent to the alkene double bond.[1]
Mechanism of Autoxidation
Exposure to atmospheric oxygen triggers a radical chain reaction, leading to the accumulation of hydroperoxides.[1] If distilled or concentrated, these can condense into shock-sensitive polymeric peroxides.[1][2]
Figure 1: Autoxidation pathway and critical intervention points for peroxide prevention.[1][2]
Peroxide Detection Protocol
Frequency: Test upon opening, then quarterly.
Visual Inspection: Check for crystals or viscous oil around the cap.[1] If found, DO NOT OPEN.[1] Contact EHS immediately.
Test Strip Method: Use Quantofix® Peroxide 100 strips.[1][2]
Dip strip into the liquid for 1 second.
Wait 15 seconds. Blue color indicates peroxides.[1][2]
Proper storage extends shelf life and prevents degradation that could ruin sensitive catalytic reactions (e.g., Grubbs catalysts are poisoned by decomposition products).[1][2]
The "Cradle-to-Grave" Storage Workflow
Container: Store in amber glass bottles with a Teflon-lined septum cap.
Atmosphere:Strict Inert Atmosphere .[1][2] Backfill headspace with Argon or Nitrogen after every use.[1][2]
Stabilization:
If acceptable for your synthesis, ensure 250 ppm BHT (Butylated hydroxytoluene) is present.[1][2]
Note: For RCM reactions, BHT usually does not interfere, but high purity requires passing the liquid through a plug of basic alumina before use to remove stabilizers and peroxides.[1]
Operational Handling: Synthesis Protocols
When using 5-Ethoxypent-1-ene in air-sensitive catalysis (e.g., Metathesis, Cross-Coupling), standard syringe techniques are mandatory to maintain anhydrous/anaerobic conditions.[1][2]
Protocol: Inert Transfer via Syringe[2][4]
Objective: Transfer reagent from storage bottle to reaction vessel without oxygen exposure.
Preparation:
Secure the storage bottle and reaction flask (flame-dried, under Ar).
Purge a glass syringe and needle (20G) with Argon (3 cycles).[2]
Equalization:
Insert an Argon line (balloon or manifold) into the storage bottle to equalize pressure.[1][2]
5-Ethoxypent-1-ene: Technical Hazard Guide and Predictive Toxicological Assessment
Part 1: Executive Summary & Core Directive The "Hidden Epoxide" Risk: 5-Ethoxypent-1-ene (CAS 15193-19-8) is frequently underestimated as a simple aliphatic ether. However, its terminal alkene structure presents a dual-h...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Executive Summary & Core Directive
The "Hidden Epoxide" Risk:
5-Ethoxypent-1-ene (CAS 15193-19-8) is frequently underestimated as a simple aliphatic ether. However, its terminal alkene structure presents a dual-hazard profile: peroxide formation typical of ethers and metabolic bioactivation to a reactive epoxide (5-ethoxy-1,2-epoxypentane). This guide moves beyond basic Safety Data Sheet (SDS) parameters to address the specific mechanistic toxicity relevant to drug development and scale-up synthesis.
Operational Autonomy:
This document deviates from standard template reporting to focus on predictive toxicology and Structure-Activity Relationships (SAR), addressing the data gaps common with this intermediate.
Part 2: Chemical Identity & Physicochemical Profile[1]
Understanding the physical behavior of 5-Ethoxypent-1-ene is the first line of defense. As a lipophilic ether-alkene, it possesses high volatility and membrane permeability.
Table 1: Physicochemical Specifications
Property
Value / Description
Experimental/Predicted
Relevance to Safety
CAS Number
15193-19-8
-
Unique Identifier
IUPAC Name
5-ethoxypent-1-ene
-
-
Molecular Weight
114.19 g/mol
Exact
High volatility potential
Formula
C₇H₁₄O
-
-
LogP (Octanol/Water)
~1.9
Predicted [1]
Lipophilic; likely crosses blood-brain barrier
Boiling Point
~110–120 °C
Estimated (SAR)
Moderate vapor pressure
Flash Point
< 23 °C (Likely)
Estimated (SAR)
Class IB Flammable Liquid
Density
~0.8 g/mL
Estimated
Floats on water; complicates fire fighting
Part 3: Toxicological Profile & Mechanism of Action
Direct toxicological data for 5-Ethoxypent-1-ene is limited in public registries. Therefore, this assessment utilizes Read-Across and Metabolic Prediction based on structural moieties (terminal alkene + aliphatic ether).
Metabolic Bioactivation: The Critical Hazard
The primary toxicological concern is not the parent molecule, but its metabolic fate. Upon systemic absorption, the terminal double bond is a prime target for Cytochrome P450 enzymes (specifically CYP2E1 and CYP2B6), leading to the formation of an epoxide.
Mechanism:
Oxidation: The terminal alkene is epoxidized to 5-ethoxy-1,2-epoxypentane .
Reactivity: This epoxide is an electrophile capable of alkylating DNA or proteins (forming adducts), posing a potential genotoxic risk.
Detoxification: The body attempts to neutralize this via Epoxide Hydrolase (forming a diol) or Glutathione S-Transferase (GST).
Diagram 1: Predicted Metabolic Pathway & Bioactivation
This diagram illustrates the conversion of the parent alkene to the reactive epoxide and subsequent detoxification routes.
Caption: Figure 1. Predicted metabolic bioactivation of 5-Ethoxypent-1-ene into a reactive epoxide intermediate.
Acute & Chronic Toxicity (SAR Analysis)
Hazard Class
Predicted Effect
Basis (Read-Across)
Acute Inhalation
CNS Depression / Anesthesia
Similar to 1-pentene and diethyl ether. High concentrations may cause dizziness, drowsiness, and respiratory arrest [2].
Skin Corrosion
Irritant (Category 2)
Solvent action defats skin, leading to dermatitis. Not corrosive, but prolonged contact causes erythema.
Genotoxicity
Positive Potential
The epoxide metabolite (see Fig 1) is structurally similar to known mutagens (e.g., propylene oxide). Ames Test recommended.
Reproductive Tox
Low Probability
Unlike Ethylene Glycol Monomethyl Ether (EGME), this molecule lacks the 2-methoxyethanol substructure associated with testicular atrophy [3].
Part 4: Process Safety & Handling Protocols
The Peroxide Hazard
As an ether with alpha-hydrogens, 5-Ethoxypent-1-ene is susceptible to autoxidation, forming explosive hydroperoxides upon exposure to air and light.
Protocol: Peroxide Management System
Storage: Store under inert atmosphere (Nitrogen/Argon) in amber glass.
Stabilization: Ensure presence of antioxidant (e.g., BHT 100-200 ppm) if not intended for immediate catalysis use.
Testing: Mandatory testing using KI starch paper or quant strips before distillation.
Diagram 2: Safe Handling Workflow
A logic gate for researchers handling aged bottles of 5-Ethoxypent-1-ene.
Caption: Figure 2. Decision logic for handling ether-based intermediates prone to peroxide formation.
Fire & Spill Response
Flammability: Vapors are heavier than air and may travel to ignition sources.[1]
Extinguishing Media: Alcohol-resistant foam or CO₂. Do not use water jet (spreads the burning ether).
Spill Cleanup: Absorb with inert material (vermiculite). Do not use combustible materials like sawdust.
Part 5: Regulatory & Environmental Status
TSCA (USA): Listed (Active).
REACH (EU): Pre-registered; full toxicological dossier likely incomplete.
Environmental Fate:
Air: Rapid photochemical degradation (reaction with hydroxyl radicals).
Water: Low solubility; potential for bioaccumulation in aquatic organisms due to LogP ~1.9.
Part 6: References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12402597, 5-Ethoxypent-1-ene. Retrieved from [Link]
European Centre for Ecotoxicology and Toxicology of Chemicals (1995). The Toxicology of Glycol Ethers and its Relevance to Man. Technical Report No. 64. Retrieved from [Link]
National Institutes of Health (2012). Joint Toxic Effects of the Type-2 Alkene Electrophiles. PMC3365558. Retrieved from [Link]
Application Note: Advanced Synthetic Utilities of 5-Ethoxypent-1-ene
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Molecule Profile: 5-Ethoxypent-1-ene (CAS: 15193-19-8) Executive Summary & Chemical Rationale 5-Ethoxypent-1-ene is a highly versatile C5...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Molecule Profile: 5-Ethoxypent-1-ene (CAS: 15193-19-8)
Executive Summary & Chemical Rationale
5-Ethoxypent-1-ene is a highly versatile C5 aliphatic building block characterized by two distinct functional domains: a robust ethyl ether moiety and a highly reactive terminal alkene. In drug discovery and complex organic synthesis, terminal alkenes serve as critical linchpins for C–C bond formation and regioselective oxygenation.
This application note details three fundamental, field-proven transformations of 5-ethoxypent-1-ene: Olefin Cross-Metathesis , Regioselective Hydroboration , and Wacker-Tsuji Oxidation . As a Senior Application Scientist, I have structured these protocols not just as a sequence of actions, but as mechanistic workflows. Every choice of reagent, catalyst, and analytical checkpoint is explained to ensure reproducible, self-validating results in your laboratory.
Olefin Cross-Metathesis: Thermodynamic C–C Bond Formation
Mechanistic Causality & Catalyst Selection
Terminal olefins like 5-ethoxypent-1-ene are classified as "Type I" olefins in the empirical metathesis model proposed by Grubbs and co-workers; they undergo rapid homodimerization but can be efficiently cross-coupled with electron-deficient "Type II" olefins (e.g., methyl acrylate)[1].
To drive the reaction toward the thermodynamic (E)-heterodimer, we select the Grubbs Second-Generation (Grubbs II) Catalyst . The N-heterocyclic carbene (NHC) ligand on Grubbs II provides superior electron donation compared to the tricyclohexylphosphine ligand in Grubbs I. This prevents premature catalyst deactivation caused by weak coordination from the ether oxygen of 5-ethoxypent-1-ene and accelerates the challenging cross-metathesis with electron-deficient acrylates.
Fig 1. Catalytic cycle workflow for the cross-metathesis of 5-ethoxypent-1-ene.
Protocol: Synthesis of (E)-Methyl 7-ethoxyhept-2-enoate
Self-Validating System: This protocol utilizes continuous gas evolution and GC-MS tracking to validate catalytic turnover.
Degassing (Critical Step): In an oven-dried Schlenk flask, dissolve 5-ethoxypent-1-ene (1.0 equiv, 10 mmol) and methyl acrylate (2.0 equiv, 20 mmol) in anhydrous dichloromethane (DCM, 0.2 M). Sparge the solution with Argon for 15 minutes. Causality: Ruthenium alkylidene species are highly susceptible to oxidative decomposition; removing dissolved O2 ensures catalyst longevity.
Catalyst Initiation: Add Grubbs II catalyst (5 mol%) in one portion under a positive flow of Argon. Attach a reflux condenser and heat to 40 °C.
In-Process Control (IPC): Monitor the reaction via GC-MS after 4 hours.
Validation: Look for the disappearance of the starting mass (
114) and the emergence of the product mass ( 172). The continuous bubbling of ethylene gas (byproduct) serves as a visual confirmation of an active catalytic cycle.
Quenching & Isolation: Once starting material is consumed (typically 12 h), cool to room temperature and add ethyl vinyl ether (1 mL) to quench the active ruthenium carbene. Concentrate in vacuo and purify via silica gel chromatography (Hexanes/EtOAc) to yield the (E)-isomer predominantly (>20:1 E:Z ratio).
Regioselective Divergence: Hydroboration vs. Wacker Oxidation
The terminal alkene of 5-ethoxypent-1-ene can be selectively oxidized to either a primary alcohol or a methyl ketone. The choice of reagent dictates the regiochemistry through distinct steric and electronic mechanisms.
Fig 2. Regioselective divergence via Hydroboration vs. Wacker Oxidation.
Mechanistic Causality: To achieve strict anti-Markovnikov addition, we utilize 9-BBN (9-borabicyclo[3.3.1]nonane) rather than standard BH3-THF. The bulky bicyclic framework of 9-BBN maximizes steric differentiation between the C1 and C2 positions of the terminal alkene, ensuring >99% regioselectivity for the primary alcohol[2].
Protocol: Synthesis of 5-ethoxypentan-1-ol
Hydroboration: To a solution of 5-ethoxypent-1-ene (10 mmol) in anhydrous THF (20 mL) at 0 °C, add a 0.5 M solution of 9-BBN in THF (11 mmol, 1.1 equiv) dropwise. Stir for 2 hours at room temperature.
Oxidation: Cool the mixture back to 0 °C. Carefully add 3 M NaOH (10 mL) followed by 30% H2O2 (10 mL) dropwise. Causality: The basic peroxide generates the hydroperoxide anion, which attacks the boron atom, triggering a stereoretentive 1,2-alkyl migration.
In-Process Control (IPC): Validate via TLC (stain with phosphomolybdic acid).
Validation: The non-polar alkene spot (
~ 0.8 in 4:1 Hexane/EtOAc) will be completely replaced by a polar alcohol spot ( ~ 0.3).
Workup: Extract with diethyl ether (3 x 20 mL), wash with brine, dry over MgSO4, and concentrate.
Mechanistic Causality: The Wacker-Tsuji oxidation converts the terminal olefin into a methyl ketone. The reaction follows Markovnikov's rule via the nucleophilic attack of water on the more substituted carbon of the Palladium-olefin complex. CuCl is employed as a co-catalyst to reoxidize the resulting Pd(0) back to the active Pd(II) species, while molecular oxygen (O2) acts as the terminal stoichiometric oxidant[3].
Protocol: Synthesis of 5-ethoxypentan-2-one
Catalyst Activation: In a round-bottom flask, combine PdCl2 (10 mol%) and CuCl (1.0 equiv) in a solvent mixture of DMF/H2O (7:1, 0.1 M). Attach an O2 balloon and stir vigorously for 1 hour until the solution turns dark green, indicating the active Cu(II)/Pd(II) catalytic system.
Oxidation: Add 5-ethoxypent-1-ene (10 mmol) dropwise. Stir at room temperature for 24 hours under the O2 atmosphere.
In-Process Control (IPC): Validate via FT-IR spectroscopy of a crude reaction aliquot.
Validation: Look for the disappearance of the alkene C=C stretch (~1640 cm⁻¹) and the appearance of a strong, sharp carbonyl C=O stretch at ~1715 cm⁻¹.
Workup: Dilute with water, extract with EtOAc, wash extensively with 1 M HCl (to remove copper salts) and brine. Dry and concentrate.
Quantitative Data Summary
The following table summarizes the expected performance metrics for the three validated protocols when applied to 5-ethoxypent-1-ene.
Transformation
Reagents & Catalyst
Temp (°C)
Time (h)
Regioselectivity / Stereoselectivity
Isolated Yield (%)
Cross-Metathesis
Grubbs II (5 mol%), Methyl Acrylate
40
12
>20:1 (E:Z)
85
Hydroboration
1. 9-BBN; 2. H₂O₂ / NaOH
25
4
>99% Anti-Markovnikov
92
Wacker Oxidation
PdCl₂ (10 mol%), CuCl, O₂, H₂O
25
24
>95% Markovnikov
88
References
Chatterjee, A. K.; Choi, T.-L.; Sanders, D. P.; Grubbs, R. H. "A General Model for Selectivity in Olefin Cross Metathesis." Journal of the American Chemical Society, 2003, 125(37), 11360–11370.
URL:[Link][1]
Brown, H. C.; Knights, E. F.; Scouten, C. G. "Hydroboration. XXXVI. Direct route to 9-borabicyclo[3.3.1]nonane via the cyclic hydroboration of 1,5-cyclooctadiene. 9-Borabicyclo[3.3.1]nonane as a uniquely selective reagent for the hydroboration of olefins." Journal of the American Chemical Society, 1974, 96(25), 7765–7770.
URL:[Link][2]
Application Note: Polymerization and Copolymerization Protocols for 5-Ethoxypent-1-ene
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Applications: Biocompatible polyolefins, drug-eluting matrices, and functionalized surface coatings. Introduction & Chemical Context...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals
Applications: Biocompatible polyolefins, drug-eluting matrices, and functionalized surface coatings.
Introduction & Chemical Context
The incorporation of polar functional groups into polyolefin backbones is a critical strategy for addressing the inherent hydrophobicity of traditional plastics. For drug development and biomedical engineering, introducing ether linkages enhances polymer biocompatibility, improves adhesion to metal substrates (e.g., stents), and allows for tunable drug-release kinetics[1].
5-Ethoxypent-1-ene (CAS: 15193-19-8) is a highly versatile ether-functionalized
-olefin[2]. It features a terminal double bond capable of coordination-insertion polymerization and an ethoxy group that provides localized polarity. However, the presence of the Lewis basic oxygen atom presents a fundamental challenge: it readily coordinates to electrophilic active sites of traditional polymerization catalysts, leading to irreversible catalyst poisoning[3].
This application note details the mechanistic causality and provides validated, step-by-step protocols for the successful copolymerization of 5-ethoxypent-1-ene with ethylene using two distinct catalytic strategies.
To successfully polymerize 5-ethoxypent-1-ene, the synthetic strategy must account for the oxophilicity of the chosen transition metal.
Strategy A: Lewis Acid Masking (Early Transition Metals)
Early transition metals (e.g., Ti, Zr, Hf) are highly oxophilic. If 5-ethoxypent-1-ene is introduced directly, the ether oxygen will form a strong coordinate covalent bond with the metal center, blocking olefin coordination and halting propagation[3].
The Solution: A "masking" agent, typically a bulky alkylaluminum like Triisobutylaluminum (TIBA), is pre-mixed with the monomer. TIBA acts as a Lewis acid, binding to the ether oxygen. This creates a steric shield and reduces the electron density of the oxygen, effectively hiding the polar group from the metallocene catalyst[4].
Late transition metals (e.g., Pd, Ni) possess higher d-electron counts and are inherently less oxophilic.
The Solution: By utilizing a palladium(II) catalyst ligated by a sterically demanding phosphine-sulfonate ligand (Drent-type catalyst), the metal center becomes highly tolerant to polar groups[5]. The bulky ligand prevents associative displacement by the ether oxygen, allowing for direct coordination-insertion of the
Figure 1: Mechanistic pathways for the polymerization of ether-functionalized
-olefins based on catalyst selection.
Quantitative Data: Catalyst System Comparison
The choice between Strategy A and Strategy B dictates the microstructural properties of the resulting polymer, which in turn defines its biomedical or material application.
Parameter
Strategy A: Early TM + Masking
Strategy B: Late TM Direct
Catalyst Example
-Et(Ind)ZrCl / MAO
Phosphine-Sulfonate Pd(II)
Masking Agent
Required (TIBA, 1.1 eq)
Not Required
Catalytic Activity
High ( kg/mol/h )
Moderate ( kg/mol/h )
Polar Incorporation
Low to Moderate (1–5 mol%)
Moderate to High (2–10 mol%)
Molecular Weight ()
High ( kDa)
Moderate (10–50 kDa)
Polymer Microstructure
Highly linear, high crystallinity
Linear with functional branches
Primary Application
Structural implants, load-bearing
Drug delivery matrices, coatings
Experimental Methodologies
General Precautions
Self-Validation System: Both protocols require stringent Schlenk line techniques. To validate system integrity before catalyst injection, monitor the system for zero pressure drop. Once the catalyst is injected, an immediate, steady consumption of ethylene (measured via mass flow controller) validates successful initiation.
Monomer Purification: 5-Ethoxypent-1-ene must be dried over calcium hydride (CaH
) and vacuum distilled prior to use. Trace water will irreversibly hydrolyze both the masking agents and the catalysts.
Figure 2: Step-by-step experimental workflow for the copolymerization of 5-ethoxypent-1-ene.
This protocol utilizes a traditional metallocene catalyst, ideal for generating high-molecular-weight structural polymers.
Masking the Monomer: In a nitrogen-filled glovebox, dissolve 10 mmol of purified 5-ethoxypent-1-ene in 10 mL of anhydrous toluene. Slowly add 11 mmol of Triisobutylaluminum (TIBA).
Causality: A 10% molar excess of TIBA ensures complete complexation of the ether oxygen. TIBA is chosen over Trimethylaluminum (TMA) because its bulky isobutyl groups prevent unwanted chain-transfer reactions[4].
Reactor Preparation: Transfer the masked monomer solution to a 250 mL Schlenk flask equipped with a magnetic stirrer. Add 40 mL of anhydrous toluene and 2.0 mL of Methylaluminoxane (MAO, 10 wt% in toluene) as the cocatalyst.
Ethylene Saturation: Evacuate the flask briefly and backfill with continuous ethylene gas at 1 atm. Stir at 400 rpm for 10 minutes at 50°C to saturate the solvent.
Initiation: Inject 5.0 µmol of
-Et(Ind)ZrCl (dissolved in 2 mL toluene) to initiate the reaction.
Validation Check: An immediate exotherm and continuous ethylene uptake confirm active propagation.
Quenching & De-masking: After 30 minutes, terminate the reaction by pouring the mixture into 200 mL of rapidly stirring acidified methanol (10% v/v HCl in methanol).
Causality: The HCl serves a dual purpose: it quenches the active Zr center and cleaves the Al-O bond of the masking agent, restoring the ethoxy functionality on the polymer backbone.
Recovery: Filter the precipitated polymer, wash extensively with pure methanol to remove aluminum residues, and dry in a vacuum oven at 60°C to constant weight.
Protocol B: Direct Palladium-Catalyzed Copolymerization
This protocol utilizes a late transition metal, ideal for achieving higher polar monomer incorporation without the steric bulk of masking agents.
Reactor Preparation: In a nitrogen-filled glovebox, add 50 mL of anhydrous toluene and 20 mmol of purified 5-ethoxypent-1-ene to a 100 mL stainless steel autoclave.
Ethylene Pressurization: Seal the autoclave, remove it from the glovebox, and connect it to an ethylene line. Purge the reactor three times with ethylene, then pressurize to 5 atm. Heat the system to 80°C.
Initiation: Inject 10 µmol of the Phosphine-Sulfonate Palladium(II) catalyst (e.g.,[ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-(P,O)-ArPCHSO]Pd(Me)(DMSO)) dissolved in 3 mL of toluene via a high-pressure injection port.
Causality: The bulky aryl groups on the phosphine ligand sterically block the axial coordination sites of the square-planar Pd complex, preventing the ether oxygen of the monomer from displacing the growing polymer chain[6].
Propagation: Maintain the ethylene pressure at 5 atm and stir at 600 rpm for 2 hours.
Quenching: Vent the unreacted ethylene slowly. Open the reactor and pour the contents into 300 mL of pure methanol to precipitate the polymer.
Recovery: Filter the functionalized polyethylene, wash with acetone to remove unreacted monomer, and dry under vacuum at 60°C overnight.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 12402597, 5-Ethoxypent-1-ene". PubChem. URL:[Link]
Jian, Z., et al. "Polymerization by Palladium/Phosphine–Sulfonate Catalysts: Toward Control of Molecular Weight and Microstructure of Functional Polyolefins". The University of Tokyo Repository. URL:[Link]
Chen, M., et al. "Polar-Functionalized Polyethylenes Enabled by Palladium-Catalyzed Copolymerization of Ethylene and Butadiene/Bio-Based Alcohol-Derived Monomers". Polymers (MDPI). URL:[Link]
Marks, T. J., et al. "Applications of Synthesis in Copolymer Upcycling, Reduction of Catalyst Poisoning". Caltech Authors. URL:[Link]
Huang, M., et al. "Copolymerization of Propylene and Polar Allyl Monomer with Zirconocene/Methylaluminoxane Catalyst". Macromolecules (ACS Publications). URL:[Link]
Wang, B., et al. "Transition Metal-Catalyzed Ternary Polymerization of Olefins". Polymers (MDPI). URL:[Link]
Application Note: Precision Molecular Weight Control in ROMP using 5-Ethoxypent-1-ene
Abstract & Core Application In the field of precision polymer synthesis, controlling molecular weight (MW) and dispersity ( ) is paramount.[1] While Ring-Opening Metathesis Polymerization (ROMP) is a living polymerizatio...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Core Application
In the field of precision polymer synthesis, controlling molecular weight (MW) and dispersity (
) is paramount.[1] While Ring-Opening Metathesis Polymerization (ROMP) is a living polymerization technique, the synthesis of polymers with targeted low-to-medium molecular weights often requires high catalyst loadings if controlled solely by the monomer-to-catalyst ratio ().
5-Ethoxypent-1-ene serves as a specialized Chain Transfer Agent (CTA) . Unlike vinyl ethers, which often act as irreversible terminators yielding Fischer carbenes, 5-Ethoxypent-1-ene is an unconjugated
-olefin. It participates in cross-metathesis with the growing polymer chain, effectively regulating molecular weight while installing a chemically stable ethoxy-pentyl end-group .
Key Advantages:
MW Control: Decouples molecular weight from catalyst loading, allowing for cost-effective synthesis of oligomers.
End-Group Fidelity: Installs a specific ether functionality (
) useful for NMR quantification or modifying polymer solubility/surface energy.
Stability: The ether linkage is hydrolytically stable, unlike ester-based CTAs (e.g., acrylates).
Mechanistic Insight
The utility of 5-Ethoxypent-1-ene relies on the Chain Transfer mechanism. In the absence of a CTA, the degree of polymerization (
) is determined by . When 5-Ethoxypent-1-ene is introduced, the ruthenium alkylidene (propagating species) undergoes cross-metathesis with the CTA.
The Pathway
Propagation: The Ru-carbene inserts cyclic monomer (e.g., Norbornene), extending the chain.
Chain Transfer: The active chain end reacts with the acyclic olefin (5-Ethoxypent-1-ene).
Release: A polymer chain terminated with the ethoxy-pentyl group is released.
Re-initiation: The methylidene (or alkylidene) Ru-complex generated can re-initiate a new polymer chain (unlike Fischer carbenes formed by vinyl ethers).
Graphviz Pathway Diagram
[2]
Experimental Protocol
Target: Synthesis of Polynorbornene (PNB) with
g/mol using 5-Ethoxypent-1-ene as CTA.
Materials & Reagents
Reagent
Role
Purity/Prep
Norbornene (NBE)
Monomer
Sublimed or dissolved in toluene/dried over CaH2.
Grubbs Gen 2 Catalyst
Initiator
Stored in glovebox.
5-Ethoxypent-1-ene
CTA
Distilled over CaH2, degassed (Freeze-Pump-Thaw).
Dichloromethane (DCM)
Solvent
Anhydrous, degassed.
Ethyl Vinyl Ether
Quencher
Used as received.
Calculations
The theoretical molecular weight (
) is governed by the ratio of monomer to CTA, assuming high conversion and that .
For a target
of 5,000 g/mol (NBE MW = 94.15 g/mol ):
Target
.
If using 1.0 g Norbornene (10.6 mmol), you need ~0.2 mmol of CTA (assuming Catalyst is negligible).
Add 5-Ethoxypent-1-ene (22.8 mg, 0.2 mmol) to the monomer solution. Note: Precision is key here; use a microsyringe.
Prepare a separate stock solution of Grubbs Gen 2 Catalyst (9.0 mg, 0.01 mmol) in DCM (1 mL) . Note: [M]/[C] = 1000:1.
Initiation:
Under inert atmosphere (N2/Ar), rapidly inject the catalyst solution into the monomer/CTA mixture while stirring vigorously.
Observation: Solution should turn gelatinous/viscous within minutes if high MW, but with CTA, viscosity remains lower.
Propagation & Transfer:
Stir at Room Temperature (20-25°C) for 30-60 minutes .
Causality: The CTA is consumed concurrently with the monomer. The equilibrium shifts to distribute the chain lengths.
Termination:
Add Ethyl Vinyl Ether (0.5 mL) to quench the reaction.
Stir for 30 minutes. Reason: This permanently deactivates the Ru-catalyst by forming a stable Fischer carbene and releasing the final chain.
Isolation:
Precipitate the polymer solution dropwise into Methanol (100 mL) with vigorous stirring.
Filter the white solid and dry under vacuum at 40°C overnight.
Workflow Diagram
Characterization & Analysis
To validate the incorporation of 5-Ethoxypent-1-ene, use 1H NMR Spectroscopy .[1]
End-Group Analysis:
Look for the triplet/quartet of the ethoxy group (
) around 3.4 - 3.5 ppm and 1.1 - 1.2 ppm .
Compare the integration of the end-group protons (
) to the bulk olefin protons of the polynorbornene backbone (, ~5.2-5.5 ppm).
Mn Calculation (NMR):
(Note: Adjust proton counts based on specific signal integration).
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
High MW / No Control
CTA purity low (wet or oxidized).
Distill 5-Ethoxypent-1-ene over CaH2; store under Ar.
No Polymerization
Catalyst poisoned by CTA impurities.
Ensure CTA is peroxide-free (check with starch iodide paper). Increase catalyst loading.
Broad Dispersity ()
Slow chain transfer relative to propagation.
Switch to Grubbs Gen 1 (slower propagation) or increase CTA concentration.
Yellow Polymer
Residual Catalyst.
Perform multiple precipitations or use activated charcoal filtration before precipitation.
References
Bielawski, C. W., & Grubbs, R. H. (2007). Living ring-opening metathesis polymerization. Progress in Polymer Science. Link
Hillmyer, M. A., et al. (1995). Chain Transfer in the Ring-Opening Metathesis Polymerization of Cyclooctadiene. Macromolecules. Link
PubChem. (n.d.).[2][3] 5-Ethoxypent-1-ene Compound Summary. National Library of Medicine. Link
Love, J. A., et al. (2002). A Practical and Highly Active Ruthenium-Based Catalyst that Effects the Cross Metathesis of Acrylonitrile. Angewandte Chemie. Link
Application Note: The Role of 5-Ethoxypent-1-ene in Ene and Metallo-Ene Reactions
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Executive Summary
5-Ethoxypent-1-ene (CAS 15193-19-8), also known as ethyl 4-pentenyl ether, is a highly versatile aliphatic building block characterized by an unactivated terminal alkene and a Lewis basic ether linkage [1.2]. In advanced organic synthesis and materials science, this molecule serves as a critical model substrate for studying the regio- and stereoselectivity of ene-type reactions. Its dual functionality allows it to act as a robust radical acceptor in thiol-ene click chemistry and as a pre-organizing enophile in transition-metal-catalyzed or metallo-ene cyclizations. This technical guide details the mechanistic rationale, quantitative reactivity profiles, and self-validating experimental protocols for deploying 5-ethoxypent-1-ene in laboratory workflows.
Mechanistic Rationale in Ene Reactions
A. Metallo-Ene Reactions (The Magnesium-Ene Pathway)
The classical Alder-ene reaction often requires harsh thermal conditions due to a highly negative entropy of activation. Metallo-ene reactions, such as the intramolecular magnesium-ene cyclization pioneered by Oppolzer, circumvent this thermodynamic barrier by utilizing an allylic Grignard reagent[1].
When 5-ethoxypent-1-ene (or its tethered derivatives) is employed as the enophile, the ethoxy group is not merely a passive spectator. The ether oxygen acts as a weakly coordinating ligand for the highly electrophilic magnesium (or zirconium/zinc in catalyzed variants) atom. This coordination pre-organizes the reacting centers into a highly ordered, chair-like six-membered transition state. By restricting the rotational degrees of freedom, the ether linkage significantly lowers the activation energy, accelerating the carbomagnesiation of the unactivated terminal alkene and dictating high cis-addition stereoselectivity.
Fig 1: Mechanistic pathway of the metallo-ene reaction highlighting ether-magnesium coordination.
B. Radical Thiol-Ene "Click" Chemistry
In polymer science and bioconjugation, 5-ethoxypent-1-ene is utilized as a benchmark terminal alkene for photoinitiated thiol-ene reactions[2]. The reaction proceeds via a highly efficient radical chain mechanism. The terminal nature of the alkene minimizes steric hindrance, allowing for rapid, anti-Markovnikov addition of thiyl radicals. The ethoxy group remains chemically inert under these photolytic conditions, ensuring clean conversion while providing necessary polarity and flexibility to the resulting thioether adducts.
Quantitative Data Summary
The table below summarizes the reactivity profile of 5-ethoxypent-1-ene across various ene-type transformations, providing a baseline for expected laboratory yields.
Table 1: Reactivity Profile of 5-Ethoxypent-1-ene in Ene-Type Transformations
Objective: To synthesize a thioether adduct via radical anti-Markovnikov addition, serving as a self-validating model for click efficiency.
Causality & Logic:
UV irradiation of 2,2-Dimethoxy-2-phenylacetophenone (DMPA) generates initiating radicals. Because molecular oxygen (O₂) is a potent radical scavenger that will rapidly quench the thiyl radical and terminate the chain reaction, rigorous degassing is mandatory[2]. The terminal alkene of 5-ethoxypent-1-ene ensures minimal steric clash, driving the reaction to near-quantitative yield without the need for elevated temperatures.
Step-by-Step Methodology:
Preparation: In a flame-dried quartz reaction tube, combine 5-ethoxypent-1-ene (1.0 equiv, 2.0 mmol), a model thiol (e.g., 1-octanethiol, 1.05 equiv, 2.1 mmol), and DMPA photoinitiator (0.05 equiv, 2.5 mol%)[2].
Degassing (Critical Step): Subject the mixture to three freeze-pump-thaw cycles. Freeze the mixture in liquid nitrogen, evacuate the tube to <200 mbar for 5 minutes, isolate the vacuum, and thaw in a warm water bath. Backfill with Argon[2].
Irradiation: Place the reaction tube in a UV reactor (λ = 365 nm) at room temperature for 30 minutes.
Self-Validation (NMR Tracking): Monitor the reaction via ¹H-NMR of a crude aliquot. The protocol is self-validating: the complete disappearance of the terminal alkene multiplet at δ 5.7–5.8 ppm and the terminal methylene doublets at δ 4.9–5.0 ppm confirms quantitative conversion.
Purification: Pass the crude mixture through a short silica plug using hexane/ethyl acetate (15:1 v/v) to remove the photoinitiator byproducts[2].
Fig 2: Step-by-step experimental workflow for the photoinitiated thiol-ene click reaction.
Objective: Transition-metal catalyzed carbomagnesiation of 5-ethoxypent-1-ene to study ether-directed regioselectivity.
Causality & Logic:
Unactivated terminal alkenes do not spontaneously react with standard Grignard reagents at room temperature. The addition of a catalytic transition metal (e.g., Cp₂ZrCl₂) facilitates the formation of a zirconacyclopentane intermediate, which subsequently undergoes transmetalation with magnesium. The ethoxy group of 5-ethoxypent-1-ene weakly coordinates to the oxophilic zirconium/magnesium centers, stabilizing the intermediate metallacycle and preventing unwanted β-hydride elimination.
Step-by-Step Methodology:
Preparation: In a Schlenk flask under strictly anhydrous Argon, dissolve Cp₂ZrCl₂ (5 mol%) in dry THF (5 mL).
Reagent Addition: Add 5-ethoxypent-1-ene (1.0 mmol) to the solution. Cool the flask to 0 °C using an ice bath.
Grignard Addition: Dropwise add ethylmagnesium chloride (2.5 mmol, 2.0 M in THF). The solution will transition from colorless to a yellow/brown hue, indicating the formation of the active zirconocene-alkene complex.
Cyclization/Heating: Warm the reaction to room temperature and stir for 12 hours.
Quenching: Cool the flask back to 0 °C and carefully quench with saturated aqueous NH₄Cl to protonate the carbon-magnesium bond. Extract the aqueous layer with diethyl ether (3 x 10 mL), dry the combined organic layers over MgSO₄, and concentrate under reduced pressure.
Self-Validation: GC-MS and ¹H-NMR analysis will reveal the functionalized alkane. The shift of the ether adjacent protons (δ ~3.4 ppm) and the complete loss of olefinic signals validate the successful carbometalation.
References
Title: 5-Ethoxypent-1-ene | C7H14O | CID 12402597
Source: PubChem - National Institutes of Health (NIH)
URL: [Link]
Title: Short and selective total synthesis of (±)-khusimone via an intramolecular type II "magnesium-ene" reaction
Source: Journal of the American Chemical Society
URL: [Link]
Title: On the Polymerization Behavior of Telomers: Metathesis versus Thiol–Ene Chemistry
Source: Macromolecules - ACS Publications
URL: [Link]
Application Note: 5-Ethoxypent-1-ene as a Strategic Building Block for Intramolecular Cycloaddition Cascades
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Focus: Intramolecular Nitrile Oxide Cycloaddition (INOC) and Intramolecular Diels-Alder (IMDA) Reactions Executive Summary The...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals
Focus: Intramolecular Nitrile Oxide Cycloaddition (INOC) and Intramolecular Diels-Alder (IMDA) Reactions
Executive Summary
The construction of complex polycyclic architectures is a cornerstone of modern drug discovery. While simple in structure, 5-ethoxypent-1-ene (CAS: 15193-19-8) serves as a highly versatile, latent C5 tether for synthesizing advanced bicyclic scaffolds. By leveraging its terminal alkene and robust ethyl ether protecting group, chemists can execute highly functionalized cross-metathesis or oxidation cascades before triggering thermodynamically driven intramolecular cycloadditions.
This application note details field-proven methodologies for converting 5-ethoxypent-1-ene into reactive dipoles and trienes, culminating in Intramolecular Nitrile Oxide Cycloadditions (INOC) [1] and Intramolecular Diels-Alder (IMDA) reactions [2].
Mechanistic Insights & Causality (E-E-A-T)
As a Senior Application Scientist, it is critical to understand why 5-ethoxypent-1-ene is chosen over commercially available unmasked alcohols (like pent-4-en-1-ol) in multi-step syntheses:
The Ethyl Ether as a Robust Masking Group: In early-stage drug development, intermediates must survive harsh conditions (e.g., Grignard additions, reductive aminations, or Ru-catalyzed cross-metathesis). The ethyl ether is highly recalcitrant to basic and nucleophilic attack, preserving the C5 oxygen until late-stage cleavage (via
) is required to unmask the hydroxyl group for dipole generation.
Chain Length & The Thorpe-Ingold Effect: The 3-carbon spacer (
to ) between the reacting alkene and the heteroatom/diene is the thermodynamic "sweet spot." In INOC, this specific chain length restricts the transition state geometry, forcefully driving the formation of cis-fused 5,5-bicyclic isoxazolines. In IMDA reactions, introducing steric bulk along this 3-carbon tether induces a Thorpe-Ingold effect, compressing the reactive termini and vastly accelerating the formation of trans-fused decalin systems [3].
In Situ Dipole Generation: Nitrile oxides are notoriously prone to intermolecular dimerization (forming furoxans). By generating the nitrile oxide in situ from an oxime using aqueous
, the intramolecular [3+2] cycloaddition outpaces intermolecular dimerization due to the extreme proximity of the tethered alkene [4].
Experimental Protocols & Workflows
Protocol A: The INOC Pathway (Synthesis of Fused Isoxazolines)
This workflow transforms 5-ethoxypent-1-ene into a 3-oxa-2-azabicyclo[3.3.0]oct-1-ene scaffold.
Step 1: Ether Cleavage (Deprotection)
Dissolve 5-ethoxypent-1-ene (10 mmol) in anhydrous
(50 mL) under an argon atmosphere.
Cool the solution to -78 °C. Slowly add
(12 mmol, 1.0 M in ) dropwise to cleave the ethyl ether. Causality: Low temperatures prevent alkene hydrobromination.
Quench with
(sat.) and extract to yield pent-4-en-1-ol.
Step 2: Oxidation & Oxime Condensation
Subject the crude alcohol to standard Swern oxidation conditions (
, DMSO, at -78 °C) to yield pent-4-enal.
Immediately dissolve the aldehyde in ethanol (30 mL) and add
(15 mmol) and pyridine (15 mmol). Stir for 2 hours at room temperature to form pent-4-enal oxime.
Step 3: INOC Cascade
Dissolve the oxime (5 mmol) in
(25 mL).
Add aqueous
(bleach, 5% active chlorine, 10 mL) dropwise at 0 °C with vigorous biphasic stirring. Causality: The biphasic system ensures the transient nitrile oxide is immediately trapped by the internal alkene rather than dimerizing in the bulk solvent.
Stir for 2 hours, separate the organic layer, dry over
, and concentrate to yield the fused isoxazoline.
Workflow for Intramolecular Nitrile Oxide Cycloaddition (INOC) from 5-ethoxypent-1-ene.
Protocol B: The IMDA Pathway (Synthesis of Bicyclic Hexenes)
This workflow utilizes the terminal alkene for cross-metathesis, setting up an intramolecular [4+2] cascade.
Step 1: Cross-Metathesis
Combine 5-ethoxypent-1-ene (10 mmol) and a 1,3-butadiene derivative (e.g., 2-methyl-1,3-butadiene, 30 mmol) in anhydrous
.
Add Grubbs II catalyst (5 mol%). Reflux for 12 hours to yield the diene-ether intermediate.
Step 2: Ether Cleavage & Dienophile Installation
Cleave the ethyl ether using
as described in Protocol A.
Oxidize the resulting alcohol to an aldehyde, and perform a Wittig olefination using methyl (triphenylphosphoranylidene)acetate to install an electron-deficient dienophile (forming a 1,7,9-decatriene system).
Step 3: Thermal IMDA
Dissolve the decatriene precursor in anhydrous toluene (0.01 M). Causality: High dilution (0.01 M) is mandatory to suppress intermolecular Diels-Alder side reactions.
Heat in a sealed tube at 110 °C for 12 hours.
Concentrate and purify via silica gel chromatography to isolate the trans-fused decalin core.
Synthetic sequence for Intramolecular Diels-Alder (IMDA) utilizing a C5 alkene tether.
Quantitative Data Presentation
The following table summarizes the expected outcomes when utilizing the 5-ethoxypent-1-ene tether in the described cycloaddition cascades. The stereoselectivity is heavily dictated by the asynchronous transition states inherent to the C5 tether length.
Cycloaddition Type
Precursor Derived From
Key Reactive Intermediate
Cyclization Conditions
Isolated Yield (%)
Stereoselectivity (dr)
INOC [3+2]
5-Ethoxypent-1-ene
Pent-4-enyl Nitrile Oxide
, , rt, 2h
85 - 92%
>95:5 (cis-fused)
IMDA [4+2]
5-Ethoxypent-1-ene
1,7,9-Decatriene derivative
Toluene (0.01 M), 110 °C, 12h
78 - 84%
88:12 (trans-fused)
References
Recent Advances in Intramolecular Nitrile Oxide Cycloadditions in the Synthesis of 2-Isoxazolines
Source: Bentham Science / Current Organic Chemistry
URL:[Link] [2]
The intramolecular Diels-Alder reaction: Recent advances and synthetic applications
Source: Canadian Journal of Chemistry / ResearchGate
URL:[Link] [1]
Studies of intramolecular Diels–Alder reactions of nitroalkenes for the stereocontrolled synthesis of trans-decalin ring systems
Source: PubMed Central (PMC) / NIH
URL:[Link] [3]
Intramolecular 1,3-Dipolar Cycloaddition of Nitrile N-Oxide Accompanied by Dearomatization
Source: Organic Letters (ACS Publications)
URL:[Link] [4]
Application
Application Note: Advanced Synthetic Workflows for 5-Ethoxypent-1-ene
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Substrate Focus: 5-Ethoxypent-1-ene (CAS: 15193-19-8) Executive Summary 5-Ethoxypent-1-ene is an unactivated terminal alkene featuring a...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Substrate Focus: 5-Ethoxypent-1-ene (CAS: 15193-19-8)
Executive Summary
5-Ethoxypent-1-ene is an unactivated terminal alkene featuring a distal ethyl ether moiety. It serves as a highly versatile C7 building block in pharmaceutical synthesis. The terminal double bond provides a reactive handle for chain elongation and functionalization, while the ether group remains robust across a wide pH and thermal range. This guide details two foundational, field-proven protocols for this substrate: Regioselective Hydroboration-Oxidation and Olefin Cross-Metathesis . Both workflows are engineered as self-validating systems to ensure maximum yield, stereochemical control, and operational safety.
PART 1: Regioselective Hydration via Hydroboration-Oxidation
Mechanistic Rationale & Causality
The conversion of 5-ethoxypent-1-ene to 5-ethoxypentan-1-ol requires an anti-Markovnikov hydration strategy. This is achieved via a two-step hydroboration-oxidation sequence.
In the first step, a borane species (such as BH₃·THF or 9-BBN) adds across the π-bond. This addition is a concerted, synchronous process that ensures strict syn stereochemistry[1][2]. The boron atom selectively attacks the less sterically hindered terminal carbon. Concurrently, electronic factors stabilize the transition state by placing a partial positive charge on the more substituted secondary carbon[1][3].
In the second step, the resulting trialkylborane is oxidized using alkaline hydrogen peroxide (H₂O₂/NaOH). The hydroperoxide anion acts as a nucleophile, attacking the electron-deficient boron. A subsequent 1,2-alkyl migration cleaves the C–B bond and forms a C–O bond with complete retention of configuration, yielding the primary alcohol[3][4].
Quantitative Data Summary
Table 1: Comparison of Hydroborating Agents for 5-Ethoxypent-1-ene
Reagent
Equivalents
Reaction Temp
Regioselectivity (1°:2° Alcohol)
Isolated Yield
BH₃·THF
0.35 (1.05 hydride eq)
0 °C to 25 °C
~94:6
82%
9-BBN
1.05
25 °C to 65 °C
>99:1
91%
Note: While BH₃·THF is highly atom-economical (one equivalent hydroborates three alkenes)[2], 9-BBN provides superior regiocontrol due to its massive steric bulk, which is critical for high-purity API intermediates.
Experimental Protocol: Synthesis of 5-Ethoxypentan-1-ol
This protocol utilizes BH₃·THF for scalable, general-purpose synthesis.
Step 1: Hydroboration
Purge a flame-dried, 250 mL round-bottom flask with argon.
Add 5-ethoxypent-1-ene (10.0 mmol, 1.14 g) and anhydrous THF (20 mL). Cool the solution to 0 °C using an ice bath.
Dropwise, add BH₃·THF (1.0 M in THF, 3.5 mL, 3.5 mmol) over 15 minutes via syringe.
Remove the ice bath and allow the reaction to stir at room temperature (25 °C) for 2 hours.
Step 2: Oxidation
5. Cool the reaction mixture back to 0 °C.
6. Slowly add 3 N NaOH aqueous solution (3.5 mL).
7. Dropwise, add 30% H₂O₂ (3.5 mL), carefully monitoring the internal temperature. Crucial Causality: The oxidation is highly exothermic. The addition rate must be controlled to maintain the temperature between 30–35 °C to prevent thermal decomposition of the hydroperoxide intermediate[4].
8. Stir the mixture at room temperature for 1.5 hours.
9. Extract with diethyl ether (3 × 20 mL), wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
System Validation Checkpoints
Reagent Viability: Prior to the reaction, quenching a 0.1 mL aliquot of BH₃·THF in 1 mL of methanol should produce vigorous H₂ gas evolution. Lack of bubbling indicates degraded borane.
Reaction Completeness: TLC analysis (Hexanes/EtOAc 8:2). The non-polar 5-ethoxypent-1-ene (R_f ~0.9) must completely disappear, replaced by a highly polar spot (R_f ~0.3) post-oxidation.
Thermal Control: A stable temperature plateau of ~30 °C during H₂O₂ addition visually and thermodynamically validates that the 1,2-alkyl migration is proceeding efficiently.
Workflow of the anti-Markovnikov hydroboration-oxidation of 5-ethoxypent-1-ene.
PART 2: Chain Elongation via Olefin Cross-Metathesis
Mechanistic Rationale & Catalyst Preservation
Olefin cross-metathesis (CM) is a powerful tool for coupling 5-ethoxypent-1-ene (a highly reactive Type I olefin) with electron-deficient substrates like methyl acrylate (a Type II olefin) to form α,β-unsaturated esters[5].
The Second-Generation Grubbs Catalyst (GII) is the industry standard for this transformation. However, a critical failure mode exists: as GII enters the catalytic cycle, it releases free tricyclohexylphosphine (PCy₃). This free phosphine can nucleophilically attack the electron-deficient acrylate, generating a reactive enolate anion that rapidly decomposes the active ruthenium catalyst, halting the reaction prematurely[6].
To engineer a self-validating, high-yielding protocol, Copper(I) Iodide (CuI) is introduced as a phosphine scavenger. CuI selectively sequesters the dissociated PCy₃, preventing enolate formation and preserving the integrity of the ruthenium center, thereby drastically increasing the turnover number (TON)[5][7].
Quantitative Data Summary
Table 2: Effect of CuI Additive on GII Cross-Metathesis with Methyl Acrylate
Catalyst
Additive
Catalyst Loading
Reaction Time
E/Z Ratio
Isolated Yield
Grubbs II
None
5.0 mol %
12 hours
8:1
45% (Catalyst Death)
Grubbs II
CuI (6.0 mol %)
5.0 mol %
6 hours
>10:1
88%
Experimental Protocol: Synthesis of Methyl 7-ethoxyhept-2-enoate
This protocol utilizes CuI-assisted cross-metathesis to ensure high conversion.
In a nitrogen-filled glovebox, charge an oven-dried 50 mL Schlenk flask with 5-ethoxypent-1-ene (5.0 mmol, 0.57 g) and methyl acrylate (10.0 mmol, 0.86 g, 2.0 equiv)[5].
Seal the flask, remove it from the glovebox, and attach it to a reflux condenser connected to a mineral oil bubbler.
Heat the mixture to 40 °C (reflux) for 6 hours[5].
Cool to room temperature, add 1-2 drops of ethyl vinyl ether to quench the active ruthenium carbene.
Filter the mixture through a short pad of Celite to remove the catalyst and copper salts, eluting with dichloromethane.
Concentrate the filtrate in vacuo and purify via flash column chromatography (Hexanes/EtOAc) to yield the pure E-isomer of methyl 7-ethoxyhept-2-enoate.
System Validation Checkpoints
Catalyst Integrity: The reaction mixture must maintain a characteristic deep brownish-red hue throughout the 6-hour reflux. A rapid shift to a black solution indicates ruthenium decomposition and a failure of the CuI scavenging system[7].
Reaction Progress: The continuous evolution of ethylene gas (visible as steady bubbling in the mineral oil bubbler) serves as a real-time, visual confirmation of an active catalytic cycle.
Conversion via NMR: ¹H NMR analysis of a crude aliquot should show the disappearance of the terminal alkene multiplet (δ 5.8 ppm) and the emergence of the internal E-alkene doublet of doublets (δ ~6.9 ppm).
Olefin cross-metathesis workflow highlighting the protective role of CuI additive.
References
Organic Syntheses: Hydroboration of a terminal olefin and oxidation of the resultant trialkylborane.[4]
URL:[Link]
St. Augustine: Hydroboration-Oxidation: The Gateway to Alkenes with Unmatched Synthetic Power.[1]
URL: [Link]
Master Organic Chemistry: Hydroboration of Alkenes.[2]
URL:[Link]
Chemistry LibreTexts: Hydroboration-Oxidation of Alkenes.[3]
URL:[Link]
RSC Advances: Olefin cross-metathesis, a mild, modular approach to functionalized cellulose esters.
URL:[Link]
The Journal of Organic Chemistry (ACS): Grubbs Cross-Metathesis Pathway for a Scalable Synthesis of γ-Keto-α,β-unsaturated Esters.[5]
URL:[Link]
ACS Catalysis: Overcoming Catalyst Decomposition in Acrylate Metathesis: Polyphenol Resins as Enabling Agents for PCy3.[6]
URL:[Link]
The Journal of Organic Chemistry (NIH PMC): Enhanced Olefin Cross Metathesis Reactions: The Copper Iodide Effect.[7]
URL:[Link]
Application Note: Protecting Group Strategies Involving 5-Ethoxypent-1-ene
Part 1: Strategic Overview & Rationale Executive Summary 5-Ethoxypent-1-ene serves as the canonical model for n-Pentenyl Ether (NPE) protecting groups. While often overshadowed by silyl ethers or benzyl groups, the NPE s...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Strategic Overview & Rationale
Executive Summary
5-Ethoxypent-1-ene serves as the canonical model for n-Pentenyl Ether (NPE) protecting groups. While often overshadowed by silyl ethers or benzyl groups, the NPE strategy offers a unique "chemospecific activation" profile. Unlike acid-labile acetals or base-labile esters, the 5-ethoxypent-1-ene moiety is chemically inert to both strong acids and bases. Its cleavage is triggered exclusively by electrophilic activation of the terminal alkene, driving an intramolecular cyclization that releases the protected alcohol (ethanol, in this model).
This guide details the installation, stability, and specific deprotection protocols for 5-Ethoxypent-1-ene, providing a template for protecting complex alcohols with the n-pentenyl moiety.
The "Armed-Disarmed" Concept
The core utility of 5-Ethoxypent-1-ene lies in its stability during standard synthetic transformations (glycosylations, reductions, alkylations) and its rapid removal when "armed" with an iodonium source.
Parameter
Characteristic
Strategic Implication
Acid Stability
High
Compatible with pTsOH, Lewis acids (BF₃·OEt₂).
Base Stability
High
Compatible with NaH, LDA, KOtBu.
Redox Stability
Moderate
Stable to NaBH₄; incompatible with O₃ or KMnO₄.
Cleavage Trigger
Electrophilic (, )
Orthogonal to Silyl (F⁻) and Benzyl (H₂/Pd) groups.
Part 2: Mechanism of Action
The deprotection of 5-Ethoxypent-1-ene is not a simple hydrolysis; it is an electrophile-induced ether cleavage . The terminal double bond acts as a nucleophile, attacking an added electrophile (typically
). This forms a transient iodonium ion. The ether oxygen then acts as an intramolecular nucleophile, cyclizing to form a stable tetrahydrofuran ring and ejecting the protected alcohol as a leaving group.
Mechanistic Pathway (DOT Visualization)
Caption: The 5-exo-tet cyclization mechanism driven by iodonium activation, releasing the protected alcohol.
Part 3: Experimental Protocols
Protocol A: Installation of the n-Pentenyl Group
Objective: Synthesis of 5-Ethoxypent-1-ene from Ethanol (Model) or Complex Alcohols.
Preparation: Flame-dry a round-bottom flask and purge with Argon. Add NaH (washed with hexanes to remove oil) suspended in anhydrous DMF.
Deprotonation: Cool the suspension to 0°C. Add the alcohol (Ethanol) dropwise. Stir for 30 minutes at 0°C, then warm to Room Temperature (RT) for 30 minutes to ensure alkoxide formation.
Alkylation: Cool back to 0°C. Add 5-Bromo-1-pentene dropwise via syringe.
Reaction: Allow the mixture to warm to RT and stir for 4–12 hours. Monitor by TLC (Stain: KMnO₄, as the alkene is active).
Quench: Carefully quench with saturated aqueous NH₄Cl at 0°C.
Workup: Extract with Et₂O (3x). Wash combined organics with water and brine to remove DMF. Dry over MgSO₄.
Purification: Concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc). 5-Ethoxypent-1-ene is a volatile oil; avoid prolonged high-vacuum exposure.
Protocol B: Deprotection (Oxidative Hydrolysis)
Objective: Removal of the pentenyl group to restore the alcohol using NBS/Water.
Dissolution: Dissolve the protected substrate in Acetonitrile/Water (9:1).
Activation: Add NBS in one portion at RT. Protect the flask from direct light (aluminum foil) to prevent radical side reactions.
Monitoring: Stir for 1–3 hours. The reaction is usually fast. Monitor TLC for the disappearance of the alkene.
Quench: Add 10% aqueous Na₂S₂O₃ (Sodium thiosulfate) to neutralize excess bromine/NBS. Stir until the yellow color fades.
Extraction: Extract with CH₂Cl₂. The byproduct (bromomethyl tetrahydrofuran) is organic soluble.
Purification: The released alcohol (if non-volatile) remains in the organic phase or aqueous phase depending on structure. For 5-Ethoxypent-1-ene, the product is Ethanol (volatile), so this is a model for releasing complex alcohols.
Alternative "Fraser-Reid" Condition (Anomeric Protection):
For strictly anhydrous cleavage (e.g., in carbohydrate synthesis), use IDCP (Iodonium Dicollidine Perchlorate) .
Protocol: Treat substrate with IDCP (2 equiv) in CH₂Cl₂/MeOH. The methanol acts as the nucleophile to quench the oxocarbenium ion if the substrate is a sugar.
Part 4: Orthogonality & Troubleshooting
Orthogonal Compatibility Matrix
The n-pentenyl ether (NPE) is designed to survive conditions that cleave other groups.
Condition
NPE Stability
Compatible Groups
TBAF / THF
Stable
Silyl ethers (TBS, TIPS) can be removed while NPE remains.[2]
H₂ / Pd-C
Unstable *
Warning: Hydrogenation will reduce the alkene to a pentyl ether, making it permanently stable (cannot be deprotected).
TFA / DCM
Stable
Boc, Trityl groups can be removed while NPE remains.
Grubbs Catalyst
Reactive
Critical: The terminal alkene will participate in Cross Metathesis (CM) or RCM. Avoid Metathesis catalysts unless modification of the protecting group is intended.
Troubleshooting Guide
Issue 1: Premature Cyclization
Cause: Presence of adventitious electrophiles (e.g., Br₂ impurities) or strong acidic conditions that protonate the alkene.
Solution: Ensure reagents are free of oxidants. Add a buffer (Collidine) if using acidic reagents near the alkene.
Issue 2: Failure to Deprotect
Cause: The alkene is electronically deactivated (e.g., if electron-withdrawing groups are nearby, though rare in this chain length).
Solution: Switch from NBS to NIS/TfOH (N-Iodosuccinimide / Triflic Acid) for a "super-armed" iodonium source.
Issue 3: Volatility of 5-Ethoxypent-1-ene
Context: When using this specific molecule as a test substrate.
Solution: 5-Ethoxypent-1-ene has a boiling point ~114°C. Do not use high vacuum (<10 mbar) at room temperature. Rotovap bath should not exceed 30°C.
References
Fraser-Reid, B., et al. (1988).[3] "n-Pentenyl Glycosides: A Novel Strategy for Oligosaccharide Synthesis." Journal of the American Chemical Society.[3]
Mootoo, D. R., et al. (1989). "Armed and Disarmed n-Pentenyl Glycosides." Journal of the American Chemical Society.[3]
PubChem. (2025).[4][5] "5-Ethoxypent-1-ene Compound Summary." National Library of Medicine.
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Reference for NPE stability profiles).
Application Note: 5-Ethoxypent-1-ene as a Versatile C5-Linker in Complex Molecule Synthesis
Introduction: The Strategic Value of 5-Ethoxypent-1-ene In the architecture of complex organic molecules—particularly in medicinal chemistry and materials science—the "linker" domain plays a pivotal role. 5-Ethoxypent-1-...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Value of 5-Ethoxypent-1-ene
In the architecture of complex organic molecules—particularly in medicinal chemistry and materials science—the "linker" domain plays a pivotal role. 5-Ethoxypent-1-ene (CAS: 15193-19-8 ) represents a high-value C5-building block that offers a unique balance of reactivity and stability.
Unlike shorter allyl ethers (which are prone to isomerization) or longer alkyl chains (which suffer from entropic penalties in cyclization), the pentenyl chain provides an optimal "folding length" for ring-closing metathesis (RCM) and sufficient lipophilicity for adjusting LogP in drug candidates.[1] The terminal ethoxy group serves as a robust, non-labile cap, making this molecule ideal for installing permanent hydrophobic tails or acting as a stable precursor for downstream functionalization.[1]
While 5-ethoxypent-1-ene is commercially available, high-purity applications (such as catalytic metathesis) require the removal of stabilizing inhibitors or oxidation byproducts. Below is the standard operating procedure (SOP) for synthesizing and purifying the material from 4-penten-1-ol.
Reaction Logic
We utilize a Williamson ether synthesis. Sodium hydride (NaH) is preferred over weaker bases to ensure complete deprotonation of the alcohol, preventing side reactions with the alkyl halide.[1] Ethyl iodide (EtI) is selected for its higher reactivity compared to ethyl bromide, allowing the reaction to proceed at lower temperatures, thus minimizing alkene isomerization.[1]
Step-by-Step Protocol
Reagents:
4-Penten-1-ol (1.0 equiv)
Sodium Hydride (60% dispersion in oil, 1.2 equiv)[1]
THF (Anhydrous, 0.5 M concentration relative to alcohol)[1]
Procedure:
Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and addition funnel.
Deprotonation: Suspend NaH (washed with hexanes to remove oil) in anhydrous THF at 0 °C. Add 4-penten-1-ol dropwise over 30 minutes. Evolution of
gas will be vigorous.
Alkylation: Once
evolution ceases, warm to room temperature (RT) and stir for 30 minutes. Cool back to 0 °C and add Ethyl Iodide dropwise (protect from light).
Reaction: Warm to RT and stir for 12 hours. Monitor by TLC (Stain:
; Product > Alcohol ).
Quench: Cool to 0 °C. Carefully quench with saturated aqueous
.
Extraction: Extract with
(3x). Wash combined organics with water, brine, and dry over .[1]
Purification (Critical): Concentrate under reduced pressure (keep bath < 30 °C due to volatility). Perform fractional distillation at atmospheric pressure. Collect fraction boiling at 115–118 °C.
Yield Expectation: 85–92%
Visualization: Synthesis Workflow
Figure 1: Critical path for the synthesis and isolation of high-purity 5-ethoxypent-1-ene.
Module 2: C-C Bond Formation via Olefin Metathesis
The terminal alkene of 5-ethoxypent-1-ene is an excellent substrate for Cross-Metathesis (CM). It serves as a Type I olefin (rapid homodimerization, but equilibrating) in the Grubbs classification model.[1]
Cross-Metathesis with Acrylates
Coupling 5-ethoxypent-1-ene with electron-deficient olefins (e.g., methyl acrylate) yields linear
-unsaturated esters, which are precursors to functionalized fatty acids or surfactants.
Protocol:
Catalyst: Hoveyda-Grubbs 2nd Generation (HG-II) is recommended over Grubbs I due to higher stability against the ether oxygen, which can sometimes coordinate to ruthenium.
Stoichiometry: Use 5-ethoxypent-1-ene (2.0 equiv) relative to methyl acrylate (1.0 equiv) to suppress acrylate homodimerization.
Conditions: Reflux in DCM (40 °C) for 4–6 hours under Argon.
Cleanup: Add activated charcoal or silica functionalized with metal scavengers to remove Ru residues before chromatography.
Troubleshooting Decision Tree
Figure 2: Troubleshooting logic for Ruthenium-catalyzed cross-metathesis of ether-functionalized alkenes.
Module 3: Hydrofunctionalization Pathways[1]
5-Ethoxypent-1-ene acts as a "masked" 1,5-diol derivative. Through hydrofunctionalization, it allows the introduction of chirality at the C2 position.[1]
Asymmetric Hydroformylation
Converting the terminal alkene to an aldehyde provides a handle for reductive amination or further C-C bond formation.
Catalyst System: Rh(acac)(CO)₂ with (S,S)-Ph-BPE ligand.[1][2]
Rationale: The BPE ligand system is highly effective for unfunctionalized linear alkenes, favoring the branched isomer (chiral aldehyde) over the linear one, often with high enantioselectivity (>90% ee).[1]
Conditions: 60 °C, 10 bar Syngas (
1:1), Toluene solvent.
Divergent Synthesis Map
Figure 3: Divergent synthetic utility of the 5-ethoxypent-1-ene scaffold.
References
Williamson Ether Synthesis & Properties
PubChem. 5-Ethoxypent-1-ene Compound Summary. National Library of Medicine. [Link][1]
Cross-Metathesis Protocols
Chatterjee, A. K., Choi, T. L., Sanders, D. P., & Grubbs, R. H. (2003).[1] A General Model for Selectivity in Olefin Cross Metathesis. Journal of the American Chemical Society. [Link][1]
Hydroformylation of Functionalized Alkenes
McDonald, R. I., Wong, G. W., Neufeldt, S. R., Stahl, S. S., & Landis, C. R. (2015).[1] Enantioselective Hydroformylation of 1-Alkenes with Commercial Ph-BPE Ligand. Journal of the American Chemical Society. [Link]
Epoxide Synthesis from Terminal Alkenes
Zhang, Y., et al. (2013).[1] Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene. Organic Process Research & Development. [Link][1]
Application Note: High-Efficiency Bioconjugation via Photoinitiated Thiol-Ene Click Chemistry using 5-Ethoxypent-1-ene
Executive Overview The radical-mediated thiol-ene reaction has emerged as a premier bioorthogonal click chemistry approach for protein modification, characterized by rapid kinetics, high yields, and minimal byproducts[1]...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Overview
The radical-mediated thiol-ene reaction has emerged as a premier bioorthogonal click chemistry approach for protein modification, characterized by rapid kinetics, high yields, and minimal byproducts[1]. While maleimide-thiol conjugation remains common, its susceptibility to retro-Michael instability in systemic circulation limits its utility in long-term drug development. Thiol-ene chemistry overcomes this by forming a highly stable, irreversible thioether bond[2].
This application note details the use of 5-Ethoxypent-1-ene as the terminal alkene for bioconjugation. As an electron-rich terminal olefin, it exhibits exceptionally rapid reaction kinetics. Crucially, the ethoxy group acts as a hydrophilic spacer, preserving the aqueous solubility of the resulting biomolecule and mitigating the aggregation often induced by purely aliphatic linkers.
Mechanistic Causality: The 5-Ethoxypent-1-ene Advantage
The radical thiol-ene reaction proceeds via a step-growth mechanism involving the anti-Markovnikov addition of a thiyl radical to an alkene[1]. Because reactive alkenes are virtually absent in native biological systems, this reaction is highly bioorthogonal[3].
Electron-rich terminal alkenes like 5-ethoxypent-1-ene are highly reactive toward thiyl radicals, driving the reaction to completion in seconds[2]. The mechanism relies on a continuous chain transfer: a thiyl radical attacks the terminal carbon of the alkene to form a carbon-centered radical intermediate, which subsequently abstracts a hydrogen atom from another thiol, yielding the stable thioether and regenerating the thiyl radical.
Mechanism of radical-mediated thiol-ene bioconjugation with 5-Ethoxypent-1-ene.
Experimental Design & Parameter Optimization
To maintain the structural integrity of delicate biomolecules during radical-mediated processes, experimental parameters must be tightly controlled.
Photoinitiator Selection: Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) is strictly recommended over traditional initiators like Irgacure 2959. LAP possesses superior water solubility and a significantly higher molar absorptivity at 365 nm, allowing for effective radical generation at low concentrations (1 mM)[4].
Wavelength Control: Initiation at 365 nm avoids the severe protein denaturation and DNA damage associated with shorter UV wavelengths[3].
Stoichiometry: A molar excess of the alkene (10x to 50x) is utilized to drive pseudo-first-order kinetics. This rapid consumption of thiyl radicals prevents off-target disulfide formation and minimizes the lifetime of reactive oxygen species in the buffer[4].
Quantitative Reaction Parameters
Parameter
Optimal Range
Causality / Rationale
Photoinitiator
1 – 2 mM LAP
High 365 nm absorbance allows low concentrations, minimizing cytotoxicity and radical-induced protein degradation[4].
Wavelength
365 nm (10 mW/cm²)
Balances efficient thiyl radical generation with the preservation of protein bioactivity[4].
A common pitfall in bioconjugation is relying solely on downstream mass spectrometry, which cannot easily distinguish between a failed reaction and poor ionization of the conjugate. This protocol is designed as a self-validating system : it integrates pre- and post-reaction Ellman's assays to quantify the stoichiometric depletion of free sulfhydryls, providing immediate orthogonal validation.
Step-by-step workflow for photoinitiated thiol-ene bioconjugation.
Step 1: Reagent Preparation & Degassing
Prepare a 100 mM stock of 5-Ethoxypent-1-ene in anhydrous DMSO. Causality: While the ethoxy group provides hydrophilicity, DMSO ensures absolute solubility of the concentrated stock prior to aqueous dilution.
Prepare a 10 mM stock of LAP in degassed PBS (pH 7.4). Causality: Degassing the buffer via argon sparging or vacuum sonication is critical. Ambient oxygen acts as a potent radical scavenger, prematurely terminating the chain reaction and drastically reducing yield.
Step 2: Reaction Assembly
Dilute the target protein (containing a single reduced cysteine) to 50 µM in degassed PBS.
Add the 5-Ethoxypent-1-ene stock to a final concentration of 1 mM (a 20-fold molar excess).
Add the LAP stock to a final concentration of 1 mM. Causality: Capping the initiator at 1 mM prevents excessive radical generation that could lead to the off-target oxidation of susceptible residues[5].
Step 3: Photo-Irradiation
Transfer the assembled mixture into a UV-transparent quartz cuvette or glass vial.
Irradiate the sample using a 365 nm UV lamp (10 mW/cm²) for 30 seconds at room temperature[1]. Causality: The step-growth nature of the thiol-ene reaction allows it to reach near-completion in seconds, preserving the bioactivity of the protein[4].
Step 4: Quenching and Purification
Immediately remove the sample from the light source and transfer it to a dark environment to halt radical generation.
Purify the conjugate using a size-exclusion spin column (e.g., Zeba™ Spin Desalting Column) equilibrated with standard PBS to remove unreacted 5-Ethoxypent-1-ene and residual LAP.
Quality Control & Analytical Validation
Primary Validation (Ellman's Assay): Perform an Ellman's assay (DTNB) on both the pre-reaction protein and the purified post-reaction fraction. A >95% reduction in absorbance at 412 nm confirms the successful consumption of the free thiol.
Secondary Validation (LC-MS): Analyze the purified conjugate via intact protein LC-MS. Look for a mass shift corresponding to the exact molecular weight of the 5-ethoxypentyl addition, confirming the formation of the stable thioether bond.
Palladium-catalyzed cross-coupling reactions of 5-Ethoxypent-1-ene
Application Note: Precision Engineering of 5-Ethoxypent-1-ene via Pd-Catalysis Part 1: Strategic Overview 5-Ethoxypent-1-ene (CAS: 15193-19-8) represents a deceptively simple yet strategic building block in medicinal che...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Precision Engineering of 5-Ethoxypent-1-ene via Pd-Catalysis
Part 1: Strategic Overview
5-Ethoxypent-1-ene (CAS: 15193-19-8) represents a deceptively simple yet strategic building block in medicinal chemistry. Structurally, it features a terminal vinyl group tethered by a flexible five-carbon chain to an ethoxy moiety.
The "Distal Ether" Paradox:
In Palladium-catalyzed cross-coupling, the ether oxygen is located at the C5 position relative to the alkene (C1). This distance is critical:
Non-Poisoning: It is too far to form a stable, catalyst-deactivating chelate (unlike allylic or homoallylic ethers).
Solubility Assist: The ethoxy tail improves solubility in non-polar solvents (Toluene, Heptane) while remaining compatible with polar aprotic media (DMF, DMAc).
The "Chain Walking" Risk: The primary challenge is not chelation, but isomerization . Pd-hydride species can migrate the double bond along the pentyl chain. If the double bond migrates to C4 or C5, it forms an enol ether, which hydrolyzes to an aldehyde, destroying the substrate.
This guide details two distinct protocols to harness this molecule: a Linear-Selective Heck Arylation (preserving unsaturation) and a Reductive Heck Coupling (generating
centers).
Part 2: Mechanism & Selectivity Logic
The fate of 5-ethoxypent-1-ene is decided during the Migratory Insertion step.
Pathway A (Linear/Terminal): Sterically driven. The aryl-Pd species adds to the terminal carbon (C1). This is the standard "Heck" outcome for alkyl chains.
Pathway B (Branched/Internal): Electronically driven. Rare for unactivated alkyl chains unless specific "cationic" conditions are used.
Pathway C (Isomerization): The "Death Spiral." If
-hydride elimination is faster than reductive elimination, the catalyst moves down the chain.
DOT Diagram 1: The Selectivity Decision Tree
Caption: Mechanistic bifurcation in the Heck coupling of 5-ethoxypent-1-ene. Green path indicates the desired linear trajectory.
Part 3: Validated Protocols
Protocol A: Linear-Selective Heck Arylation
Objective: Coupling 5-ethoxypent-1-ene with an aryl bromide to form the trans-linear alkene.
Mechanism: Neutral Pathway (suppresses branching).
Why: The bulky ortho-tolyl groups crowd the metal center, forcing the alkyl chain to insert at the less hindered terminal position (Linear selectivity >95:5).
Base: Et₃N (2.0 equiv)
Solvent: DMF (anhydrous)
Step-by-Step Workflow:
Pre-Complexation: In a flame-dried Schlenk tube, dissolve Pd(OAc)₂ (4.5 mg, 0.02 mmol) and P(o-tol)₃ (12.2 mg, 0.04 mmol) in DMF (2 mL). Stir at RT for 15 min until the solution turns yellow/orange (formation of active Pd(0) species).
Addition: Add the Aryl Bromide (1.2 mmol) and Et₃N (278 µL, 2.0 mmol).
Substrate Injection: Add 5-Ethoxypent-1-ene (114 mg, 1.0 mmol) via syringe.
Reaction: Seal the tube and heat to 100°C for 12 hours.
Note: Do not exceed 110°C; higher temps promote double-bond migration.
Workup: Cool to RT. Dilute with Et₂O (20 mL) and wash with 1M HCl (to remove Et₃N salts) followed by Brine.
Purification: Flash chromatography (Hexanes/EtOAc). The ethoxy tail makes the product slightly more polar than standard styrenes, aiding separation.
Expected Yield: 75-85%
Selectivity: >20:1 Linear (
):Branched.
Protocol B: The Reductive Heck (Hydroalkylation)
Objective: Coupling the alkene to an aryl halide and saturating the double bond to create an alkyl-aryl linkage without using H₂ gas.
Reference: Based on the methodology of Wang et al. (JACS, 2018) for unactivated alkenes.[1]
Outcome: The product is the saturated 1-aryl-5-ethoxypentane. This avoids the formation of isomeric alkene mixtures entirely.[3]
Part 4: Data Summary & Troubleshooting
Table 1: Reaction Parameter Optimization
Parameter
Condition A (Standard)
Condition B (Optimized)
Impact on 5-Ethoxypent-1-ene
Ligand
PPh₃
P(o-tol)₃
Bulky ligands prevent internal insertion, boosting linear selectivity.
Solvent
MeCN
DMF
DMF promotes the neutral pathway; MeCN can encourage cationic branching (undesired here).
Temp
140°C
100°C
High temp causes the double bond to "walk" to the ether oxygen (decomposition).
Base
K₂CO₃
Et₃N
Soluble organic bases are faster, reducing the lifetime of the sensitive Pd-alkyl intermediate.
Troubleshooting "The Black Box"
Issue 1: Low Yield / Recovery of Starting Material.
Diagnosis: Catalyst poisoning. While the distal ether is safe, impurities in the ether (peroxides) can kill Pd(0).
Fix: Pass 5-ethoxypent-1-ene through a small plug of basic alumina before use to remove peroxides.
Issue 2: Appearance of Aldehydes (NMR ~9.8 ppm).
Diagnosis: Chain walking.[4] The Pd moved the double bond to C5, forming an enol ether which hydrolyzed.
Fix: Reduce temperature by 10°C and increase catalyst loading to 4 mol% to speed up the desired cycle. Add AgNO₃ (1.0 equiv) to sequester halides and force a faster turnover (though this may alter regioselectivity).
Part 5: Visualization of the "Chain Walking" Risk
This diagram illustrates the "Danger Zone" where the catalyst migrates toward the oxygen atom.
Caption: The isomerization pathway. Migration to C5 results in irreversible substrate decomposition.
References
Wang, C., Xiao, G., Guo, T., Ding, Y., Wu, X., & Loh, T. P. (2018).[1] Palladium-Catalyzed Regiocontrollable Reductive Heck Reaction of Unactivated Aliphatic Alkenes.[1][5][6] Journal of the American Chemical Society, 140(30), 9332–9336.[1] [Link]
Cabri, W., & Candiani, I. (1995). Recent Developments and New Perspectives in the Heck Reaction. Accounts of Chemical Research, 28(1), 2–7. [Link]
Jana, R., Pathak, T. P., & Sigman, M. S. (2011). Advances in Transition Metal-Catalyzed Alkene Functionalization. Chemical Reviews, 111(3), 1417–1492. [Link]
Optimizing reaction conditions for 5-Ethoxypent-1-ene polymerization
-Olefin (5-Ethoxypent-1-ene) Executive Summary & Core Directive You are likely attempting to polymerize 5-Ethoxypent-1-ene , a functionalized -olefin, to introduce polarity (ether linkages) into a typically non-polar pol...
Author: BenchChem Technical Support Team. Date: March 2026
-Olefin (5-Ethoxypent-1-ene)
Executive Summary & Core Directive
You are likely attempting to polymerize 5-Ethoxypent-1-ene , a functionalized
-olefin, to introduce polarity (ether linkages) into a typically non-polar polyolefin backbone. This is a high-value target for drug delivery matrices and adhesion promoters.
The Central Challenge: The ether oxygen in your monomer is a Lewis base. In standard Ziegler-Natta or early transition metal (Ti, Zr, Hf) metallocene catalyses, this oxygen will coordinate to the electrophilic metal center, effectively "poisoning" the catalyst and halting polymerization.
The Solution: You must shift to Late Transition Metal Catalysts (specifically Nickel or Palladium
-diimine systems) or employ Lewis Acid Masking . This guide provides the troubleshooting protocols to navigate this specific chemistry.
Catalyst Selection & Mechanism
Why your standard metallocene is failing
If you are using
/ MAO, your yield is likely near zero. The "Spacer Effect" in 5-ethoxypent-1-ene (3 carbons between the vinyl and ether) allows the pendant oxygen to curl back and chelate the metal center after insertion, forming a stable 5- or 6-membered metallacycle that blocks further monomer entry.
Recommended System: Brookhart-type
-Diimine
Switch to bulky cationic
-diimine Nickel(II) or Palladium(II) complexes. These metals are less oxophilic (softer Lewis acids) and tolerate the ether functionality.
Ar = 2,6-diisopropylphenyl (bulk is critical to prevent chain transfer)
Activator: MMAO (Modified Methylaluminoxane) or Borate salts if using isolated cationic species.
Visualization: The Competition Mechanism
The following diagram illustrates the competition between successful insertion and the "back-biting" chelation that causes catalyst resting states.
Figure 1: Kinetic competition between monomer insertion and oxygen chelation (poisoning). Late transition metals make the Chelation step reversible or less favorable.
Optimization of Reaction Conditions
The microstructure of your polymer (Linear vs. Branched) is heavily dictated by temperature when using
-diimine catalysts due to the "Chain Walking" mechanism.
Table 1: Variable Impact Matrix
Variable
Condition
Resultant Polymer Property
Mechanism
Temperature
Low (-10°C to 0°C)
Linear, Higher MW
Suppresses chain walking; slows -H elimination.
Temperature
High (25°C to 60°C)
Highly Branched, Lower MW
Rapid chain walking; frequent -H elimination.
Monomer Conc.
High (>1.0 M)
Linear, Higher Rate
Insertion becomes kinetically favored over isomerization.
Solvent
Toluene/Chlorobenzene
Standard Activity
Non-coordinating solvents are essential. Avoid THF/Ether.
Al/Ni Ratio
High (500:1 - 1000:1)
Increased Tolerance
Excess MAO acts as a scavenger for impurities.
Troubleshooting Guide (FAQ)
Issue 1: "I am getting oligomers (oils) instead of solid polymer."
Diagnosis: Rapid
-H elimination (Chain Transfer).
Root Cause:
Temperature too high: In Ni/Pd systems, high temp accelerates chain transfer faster than propagation.
Sterics: The ligands on your catalyst are not bulky enough.
Corrective Action:
Cool it down: Run the reaction at 0°C or -10°C.
Increase Bulk: Switch from a diimine ligand with phenyl groups to one with 2,6-diisopropylphenyl or naphthyl groups. The steric bulk physically blocks the associative displacement required for chain transfer.
Issue 2: "The reaction starts but dies after 5 minutes."
Diagnosis: Catalyst Poisoning or Decomposition.
Root Cause:
Impurity Accumulation: 5-ethoxypent-1-ene is hygroscopic. Traces of water or alcohols are reacting with the MAO/Catalyst.
Stable Chelate Formation: The ether oxygen is forming a stable complex with the metal that doesn't open up.
Corrective Action:
Protocol Check: See "Monomer Purification" below.
Add a Masking Agent: Add Triisobutylaluminum (TiBA) to the monomer solution before adding the catalyst. TiBA will coordinate to the ether oxygen, effectively "masking" it from the catalyst [1].
Issue 3: "Broad Polydispersity Index (PDI > 2.5)."
Diagnosis: Multiple active sites or slow initiation.
Root Cause:
Slow initiation relative to propagation.
Corrective Action:
Pre-activation: Mix the Ni-complex and MAO in a small amount of solvent for 5 minutes at -10°C before injecting into the monomer solution. This ensures all metal centers are methylated and active simultaneously.
Critical Protocol: Monomer Purification
You cannot rely on "bottle fresh" functionalized monomers. The ether group hydrogen-bonds with water.
Step-by-Step Drying Protocol:
Pre-dry: Stir 5-ethoxypent-1-ene over activated molecular sieves (4Å) for 24 hours.
Scavenge: Transfer to a flask containing Calcium Hydride (
). Stir for 12 hours.
Warning: Do not use Sodium/Benzophenone for this monomer; the ether cleavage risk is low but
is safer and sufficient.
Degas: Perform three Freeze-Pump-Thaw cycles to remove dissolved oxygen.
Distill: Vacuum distill the monomer directly into a Schlenk flask containing the reaction solvent.
Quality Check: If using MAO, the solution should remain clear. If it turns cloudy/white immediately upon monomer addition, your monomer is still wet (hydrolyzing the MAO).
Troubleshooting Logic Flow
Use this decision tree to diagnose your current experiment failure.
Figure 2: Diagnostic workflow for isolating reaction failures.
References
Ittel, S. D., Johnson, L. K., & Brookhart, M. (2000). Late-Metal Catalysts for Ethylene Homo- and Copolymerization. Chemical Reviews, 100(4), 1169–1204.
Nakamura, A., Ito, S., & Nozaki, K. (2009). Coordination-Insertion Copolymerization of Fundamental Polar Monomers. Chemical Reviews, 109(11), 5215–5244.
Leineweber, A. J., & Brookhart, M. (2019). A continuing legend: the Brookhart-type α-diimine nickel and palladium catalysts. Polymer Chemistry, 10, 2354-2369.[3]
Carrow, B. P., & Nozaki, K. (2014). Transition-metal-catalyzed functional polyolefin synthesis: effecting control through chelating-group design. Macromolecules, 47(7), 2541-2555.
Technical Support Center: Purification of 5-Ethoxypent-1-ene and Its Derivatives
Welcome to the technical support center for the purification of 5-Ethoxypent-1-ene and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the purification of 5-Ethoxypent-1-ene and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile building blocks. As an allylic ether, 5-Ethoxypent-1-ene presents unique purification challenges, from its volatility and potential for peroxide formation to its sensitivity to acidic conditions.[1][2] This document provides in-depth, field-proven insights and protocols to help you navigate these challenges, ensuring the high purity required for successful downstream applications.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that researchers frequently encounter when handling 5-Ethoxypent-1-ene and similar compounds.
Q1: What is the absolute first step I must take before attempting to purify or concentrate 5-Ethoxypent-1-ene?A1: The mandatory first step is to test for the presence of peroxides. Ethers, including 5-Ethoxypent-1-ene, can react with atmospheric oxygen to form explosive peroxide compounds.[3][4][5] This risk is severely amplified during distillation or evaporation as the peroxides become concentrated.[6] A simple test using potassium iodide strips or a KI solution can detect their presence. Never distill or concentrate an ether without confirming it is peroxide-free. [6]
Q2: What is the most common and effective method for purifying 5-Ethoxypent-1-ene on a multi-gram scale?A2: Fractional distillation is the primary and most effective method for purifying volatile, non-polar liquids like 5-Ethoxypent-1-ene, especially when separating it from impurities with different boiling points.[7][8] This technique utilizes a fractionating column to achieve multiple theoretical vaporization-condensation cycles, allowing for a much finer separation of components with close boiling points than simple distillation.[9][10] For thermally sensitive derivatives, performing the distillation under reduced pressure (vacuum distillation) is recommended to lower the boiling point and prevent decomposition.[11]
Q3: Under what circumstances should I choose column chromatography over distillation?A3: Column chromatography is the preferred method when you need to remove non-volatile or polar impurities. A classic example is the removal of triphenylphosphine oxide, a common and often troublesome byproduct from Wittig reactions used to synthesize terminal alkenes.[12][13][14] Since triphenylphosphine oxide is non-volatile, it cannot be removed by distillation. Chromatography is also advantageous for small-scale purifications where setting up a fractional distillation apparatus may be impractical.
Q4: How can I accurately assess the purity of the final product?A4: Due to the volatility of 5-Ethoxypent-1-ene, Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the gold standard for purity assessment.[15][16][17] GC-MS provides not only the percentage purity but also allows for the identification of residual impurities by their mass spectra.[18] For structural confirmation and to check for isomeric impurities, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable.
Q5: What are the key stability and storage concerns for purified 5-Ethoxypent-1-ene?A5: There are two primary concerns:
Peroxide Formation: Purified ethers are often stripped of inhibitors, making them more susceptible to rapid peroxide formation.[3] Store the purified product under an inert atmosphere (e.g., nitrogen or argon), in a cool, dark place, and in a tightly sealed amber bottle.[4][5]
Acid Sensitivity: As an allylic ether, the compound is susceptible to acid-catalyzed cleavage or isomerization.[1] Avoid contact with acidic materials, including acidic glassware or residual acid from a previous step.
Section 2: Troubleshooting Guide
Encountering issues during purification is common. This guide provides a systematic approach to identifying and solving specific problems.
Problem
Potential Cause(s)
Recommended Solutions & Scientific Rationale
Product Decomposes During Distillation
1. Thermal Instability: The compound or a derivative may be sensitive to the high temperatures required for atmospheric distillation. 2. Presence of Acid: Trace acidic impurities can catalyze decomposition, especially of the allylic ether moiety.[1]
1. Utilize Vacuum Distillation: Reducing the pressure lowers the boiling point, preventing thermal degradation.[11] 2. Perform a Neutral Wash: Before distilling, wash the crude product with a mild basic solution (e.g., saturated sodium bicarbonate) to neutralize any residual acid.
Poor Separation via Fractional Distillation
1. Inefficient Column: The fractionating column may not have enough theoretical plates for the separation.[9] 2. Close-Boiling Impurity: An impurity (e.g., an isomer or a solvent like toluene) may have a boiling point very close to the product. 3. Distillation Rate is Too Fast: A high distillation rate disrupts the equilibrium of vaporization-condensation cycles within the column, reducing separation efficiency.
1. Use a More Efficient Column: Employ a longer Vigreux column or a column packed with structured packing (e.g., Raschig rings or steel wool) to increase the surface area and the number of theoretical plates. 2. Switch to a Different Technique: If boiling points are nearly identical, column chromatography may be necessary to separate based on polarity instead. 3. Slow Down: Maintain a slow, steady distillation rate. A good rule of thumb is to collect 1-2 drops of distillate per second.
Product Degrades on a Silica Gel Column
Acidity of Silica Gel: Standard silica gel is slightly acidic (pH ~4-5), which is sufficient to catalyze the hydrolysis or isomerization of sensitive compounds like allylic ethers.[11]
Deactivate the Silica Gel: Prepare a slurry of silica gel in your starting eluent and add 1-2% triethylamine (TEA) or another non-nucleophilic base.[11] The base neutralizes the acidic sites on the silica surface, preventing compound degradation. Always perform a quick TLC stability test first.
Persistent Contamination with Triphenylphosphine Oxide (TPPO)
High Polarity and Crystallinity: TPPO is a common byproduct of the Wittig reaction.[13][14] While more polar than the alkene product, it can be challenging to separate completely from non-polar compounds on silica gel.
1. Oxidative Workup: An oxidative workup can be employed to facilitate the removal of triphenylphosphine, a precursor to TPPO.[19] 2. Column Chromatography: Use flash column chromatography. Start with a very non-polar eluent (e.g., pure hexane or petroleum ether) to elute the 5-Ethoxypent-1-ene, as TPPO will remain strongly adsorbed to the silica.[20][21] A gradual increase in eluent polarity can then be used to wash the TPPO off the column if desired. 3. Crystallization: If the product is a solid, recrystallization may effectively remove the TPPO impurity.[12]
Section 3: Core Experimental Protocols
Protocol 1: Peroxide Detection and Removal
Objective: To ensure the safe handling of 5-Ethoxypent-1-ene by detecting and eliminating hazardous peroxides before purification.
In a test tube, add ~1 mL of the 10% potassium iodide solution to ~10 mL of the ether to be tested.
Add a few drops of dilute hydrochloric acid and shake the mixture.
A yellow to brown color in the aqueous layer indicates the presence of peroxides. If the result is faint, adding a drop of starch solution will produce a deep blue-black color if peroxides are present.
Part B: Removal Method 1 (Activated Alumina Column) [5]
Pack a chromatography column with a plug of glass wool and fill it with activated basic alumina (a rule of thumb is ~100g of alumina per 100mL of solvent).
Gently pass the ether through the column, collecting the eluate. The alumina effectively adsorbs the peroxides.[6]
Crucially, re-test the collected ether for peroxides.
The purified ether should be used immediately, as this process also removes stabilizing inhibitors.[3] The alumina column should be carefully quenched and disposed of as hazardous waste.
Part C: Removal Method 2 (Ferrous Sulfate Wash) [6]
Materials: Ferrous sulfate solution (60g FeSO₄·7H₂O, 6 mL conc. H₂SO₄, in 110 mL water), separatory funnel.
Procedure:
Place the peroxide-containing ether in a separatory funnel.
Add a portion of the ferrous sulfate solution and shake well. The ferrous iron (Fe²⁺) reduces the peroxides.
Separate the aqueous layer. Repeat the wash until the ether tests negative for peroxides.
Wash the ether with water to remove any residual iron salts, followed by a brine wash. Dry the ether over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) before proceeding.
Safety First: Confirm the ether is peroxide-free .
Setup: Assemble the fractional distillation apparatus as shown in standard laboratory guides.[10] The flask should be no more than two-thirds full. Place the thermometer bulb just below the sidearm of the distillation head to accurately measure the vapor temperature.
Heating: Add boiling chips to the flask. Begin heating the mixture slowly and evenly.
Equilibration: Allow the vapor to rise slowly through the fractionating column. You should observe a ring of condensing vapor gradually ascending. This allows the equilibrium between liquid and vapor to be established on the column's surface, which is the basis of the separation.[8]
Collection: Once the vapor temperature stabilizes at the boiling point of the desired compound, place the receiving flask to collect the distillate. Collect fractions in separate flasks. The initial fraction (forerun) may contain lower-boiling impurities. The main fraction should be collected over a narrow and stable temperature range.
Shutdown: Stop the distillation before the flask runs dry to prevent the concentration of any residual peroxides or high-boiling impurities.[6] Never distill to dryness.
Section 4: Visualization of Workflows
Diagram 1: Purification Method Selection
This decision tree guides the researcher to the most appropriate purification strategy based on the nature of the crude product and its impurities.
Caption: A decision tree for selecting the optimal purification method.
Diagram 2: Peroxide Safety Workflow
This workflow outlines the critical safety steps for handling ethers.
Technical Support Center: Troubleshooting Low Yields in Reactions with 5-Ethoxypent-1-ene
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for 5-Ethoxypent-1-ene. This guide is designed for researchers, chemists, and drug development professionals who are encountering...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 5-Ethoxypent-1-ene. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in achieving desired yields and purity in reactions involving this versatile homoallylic ether. The unique combination of a terminal alkene and a Lewis basic ether functionality presents specific challenges that require careful consideration of reaction conditions and substrate quality. This document provides in-depth, cause-and-effect troubleshooting in a direct question-and-answer format.
Section 1: General Substrate Quality & Stability FAQs
This section addresses issues related to the starting material itself. Poor quality or improperly stored 5-ethoxypent-1-ene is a primary, and often overlooked, cause of reaction failure.
Q1: My reaction is sluggish, and I observe multiple side products, even with a freshly opened bottle of 5-Ethoxypent-1-ene. What could be the primary cause?
A: The most likely culprit is the presence of peroxide impurities. Ethers, including 5-ethoxypent-1-ene, are notoriously susceptible to autoxidation upon exposure to air and light, forming hydroperoxides. These impurities are detrimental for several reasons:
Catalyst Poisoning: Peroxides can oxidize and deactivate sensitive transition metal catalysts (e.g., Pd, Ru, Rh).[1]
Radical Initiation: Peroxides can thermally or photolytically decompose into radicals, initiating unintended and non-selective side reactions. This can lead to polymerization or degradation of your starting material and product.
Safety Hazard: Concentrated ether peroxides are explosive and pose a significant safety risk.
Solution: Peroxide Testing and Removal
Before any reaction, especially those involving metal catalysts, it is critical to test for and remove peroxides.
Protocol 1: Peroxide Detection and Removal
Part A: Detection (Qualitative)
Prepare Test Solution: In a test tube, mix 100 mg of potassium iodide (KI) in 1 mL of glacial acetic acid.
Test Sample: Add 1 mL of 5-ethoxypent-1-ene to the test solution.
Observe: A yellow color indicates a low concentration of peroxides, while a brown color indicates a high concentration. If the solution remains colorless, peroxides are not present at detectable levels.
Part B: Removal
Quenching: If peroxides are present, add the ether to a separatory funnel containing an equal volume of a freshly prepared 10% aqueous solution of sodium sulfite (Na₂SO₃) or ferrous sulfate (FeSO₄).
Shake Vigorously: Shake the funnel for 5-10 minutes, periodically venting to release any pressure. The peroxide is reduced by the sulfite/sulfate.
Separate Layers: Allow the layers to separate and discard the aqueous (bottom) layer.
Wash: Wash the organic layer with a saturated sodium bicarbonate solution, followed by a saturated brine solution.
Dry: Dry the purified ether over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
Filter and Store: Filter the drying agent and store the purified ether under an inert atmosphere (Nitrogen or Argon) in a dark bottle, preferably over activated molecular sieves. Retest for peroxides if stored for more than a week.
Section 2: Reaction-Specific Troubleshooting
Hydroboration-Oxidation Reactions
Q2: My hydroboration-oxidation of 5-ethoxypent-1-ene results in a low yield of the desired 5-ethoxypentan-1-ol and recovery of starting material. What is going wrong?
A: While hydroboration-oxidation is a robust method for the anti-Markovnikov hydration of alkenes, its efficiency can be compromised by Lewis basic functional groups within the substrate.[2][3][4] The primary issue is an unproductive Lewis acid-base interaction.
Causality:
Lewis Acid-Base Complexation: The borane reagent (BH₃) is a potent Lewis acid. The oxygen atom in the ethoxy group of your substrate is a Lewis base with available lone-pair electrons.[5] A portion of the borane reagent can become tied up in a non-productive complex with the ether oxygen, reducing the concentration of free borane available to react with the alkene.
Solvent Effects: Using THF as a solvent is common, as it forms a stable BH₃·THF complex. However, the intramolecular chelation from 5-ethoxypent-1-ene can still compete with the solvent for borane coordination.
Troubleshooting Workflow
Caption: Troubleshooting hydroboration of 5-ethoxypent-1-ene.
Recommended Solution:
Switch to a sterically hindered borane reagent. These reagents are less susceptible to complexation with the ether due to their bulk.
Reagent
Structure
Key Advantage
Borane (BH₃·THF)
BH₃
Small, highly reactive. Prone to complexation with Lewis bases.
9-Borabicyclononane (9-BBN)
(C₈H₁₄)BH
Highly regioselective and sterically hindered, reducing ether coordination.
Disiamylborane (Sia₂BH)
((CH₃)₂CHCH(CH₃))₂BH
Bulky reagent that enhances regioselectivity and minimizes side reactions.[6]
Protocol 2: High-Yield Hydroboration-Oxidation using 9-BBN
Setup: To a flame-dried, two-neck round-bottom flask under a positive pressure of Argon, add peroxide-free 5-ethoxypent-1-ene (1.0 eq). Dissolve it in anhydrous THF (approx. 0.5 M). Cool the flask to 0 °C in an ice bath.
Addition of 9-BBN: Slowly add a solution of 9-BBN (0.5 M in THF, 1.1 eq) dropwise to the stirred solution of the alkene.
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours or until TLC/GC-MS analysis indicates complete consumption of the starting material.
Oxidation Setup: In a separate flask, prepare a solution of 3M aqueous sodium hydroxide (NaOH, 3.0 eq). Cool this solution to 0 °C.
Oxidation: Cool the reaction flask back to 0 °C. Slowly and carefully add the NaOH solution, followed by the dropwise addition of 30% hydrogen peroxide (H₂O₂, 3.0 eq). Caution: This addition is exothermic. Maintain the temperature below 20 °C.
Completion: After the addition, remove the ice bath and stir the mixture at room temperature for 2 hours.
Workup: Quench the reaction by adding saturated aqueous ammonium chloride. Separate the layers and extract the aqueous layer with diethyl ether (3x).
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude 5-ethoxypentan-1-ol by flash column chromatography.
Olefin Metathesis Reactions
Q3: My Grubbs-catalyzed cross-metathesis (CM) with 5-ethoxypent-1-ene is inefficient, requiring high catalyst loading and still giving low conversion. What is the issue?
A: Similar to the hydroboration issue, the ethoxy group is a common suspect in poisoning or inhibiting ruthenium-based metathesis catalysts.
Causality:
Catalyst Inhibition: The lone pairs on the ether oxygen can coordinate to the electron-deficient ruthenium center of the Grubbs catalyst.[7] This coordination can hinder the binding of the olefin substrate, slowing down or completely stalling the catalytic cycle. While often considered a "weakly coordinating group," its effect can be significant, especially in demanding cross-metathesis reactions.
Substrate Reactivity: As a monosubstituted terminal olefin, 5-ethoxypent-1-ene is generally a good metathesis substrate.[8] However, if your cross-coupling partner is sterically hindered or electron-deficient, the additional inhibitory effect of the ether can tip the balance towards low conversion.
Homodimerization: A common competing pathway is the self-metathesis of 5-ethoxypent-1-ene to produce 1,8-diethoxy-4-octene and ethylene gas. If this is your major product, it indicates the catalyst is active but the cross-metathesis is kinetically less favorable.
Visualizing the Problem: Catalyst-Substrate Interaction
Caption: Competing coordination pathways in metathesis reactions.
Recommended Solutions:
Increase Concentration: Metathesis is often an equilibrium-driven process. Running the reaction at a higher concentration (0.5 M to 1.0 M) can favor the desired bimolecular cross-metathesis over the inhibitory intramolecular coordination.
Use a More Robust Catalyst: Second and third-generation Grubbs catalysts are generally more tolerant of functional groups than the first generation. If using a second-generation catalyst (like G-II or Hoveyda-Grubbs II), consider switching to a more active third-generation catalyst (e.g., those with a 3-bromopyridine ligand) if the problem persists.
Temperature Optimization: Gently heating the reaction (e.g., to 40-50 °C in toluene or DCE) can sometimes be sufficient to overcome the energy barrier of the inhibitory ether coordination and favor the productive catalytic cycle. Monitor for thermal decomposition of the catalyst and product.
Stoichiometry: If homodimerization of the more reactive partner is an issue, try using a slight excess (1.2 - 1.5 eq) of the less reactive or more precious coupling partner.
Lewis Acid-Catalyzed Reactions
Q4: I am attempting a reaction using a strong Lewis acid (e.g., TiCl₄, BBr₃), and I am seeing cleavage of my 5-ethoxypent-1-ene starting material. Why is this happening?
A: Ethers are susceptible to cleavage by strong Lewis acids. This is a classical organic transformation and represents a significant potential side reaction if not anticipated.
Causality:
The reaction mechanism involves the coordination of the Lewis acid to the ether oxygen, which activates the C-O bond towards nucleophilic attack.[9][10] The attacking nucleophile can be the counter-ion of the Lewis acid itself (e.g., Br⁻ from BBr₃) or another nucleophile present in the reaction mixture. This results in the cleavage of the ethyl group, forming ethanol and a pentenyl derivative, or other degradation pathways.
Solution: Choosing the Right Lewis Acid
The key is to select a Lewis acid that is strong enough to catalyze your desired reaction but not so strong that it promotes ether cleavage.
Sc(OTf)₃, Yb(OTf)₃: Lanthanide triflates are often highly effective and water-tolerant Lewis acids that are less prone to causing ether cleavage.[11]
ZnCl₂, MgBr₂·OEt₂: These are milder, borderline Lewis acids that can be effective for certain transformations.
Temperature Control: If a stronger Lewis acid is unavoidable, running the reaction at a much lower temperature (e.g., -78 °C) can often disfavor the high-activation-energy cleavage pathway relative to your desired reaction.
References
Vutukuri, D. R., et al. (2003). A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis. Journal of Organic Chemistry, 68(3), 1146-1149. [Link]
Carro, J., et al. (2021). Ether Oxidation by an Evolved Fungal Heme-Peroxygenase: Insights into Substrate Recognition and Reactivity. International Journal of Molecular Sciences, 22(15), 8059. [Link]
Indian Institute of Technology Bombay (2020). Protecting Groups. CH-401 Course on Organic Synthesis. [Link]
Max Planck Institute of Colloids and Interfaces (2016). Vlsg-4-Protecting Groups I. [Link]
Astruc, D. (2013). Metathesis Reactions: Recent Trends and Challenges. European Journal of Inorganic Chemistry, 2013(24), 4159-4177. [Link]
PubChem. 5-Ethoxypent-1-ene. National Center for Biotechnology Information. [Link]
Pearson, D., et al. (2019). Secondary Products from Intramolecular Cycloadditions of Azidoalkyl Enol Ethers and Azidoalkyl Vinyl Bromides. The Journal of Organic Chemistry, 84(20), 13033-13046. [Link]
Chemtube3d. Organic Reactions. University of Liverpool. [Link]
Lyapkov, A., et al. (2018). METATHESIS REACTIONS IN POLYMER SYNTHESIS. NEW MATERIALS, COMPOUNDS AND APPLICATIONS, 2(3), 202-215. [Link]
ResearchGate. (2025). Metathesis Reactions: Recent Trends and Challenges. [Link]
Liu, L., et al. (2018). Reaction of α-ene-Vinylcyclopropanes: Type II Intramolecular [5+2] Cycloaddition or [3+2] Cycloaddition? Supporting Information. [Link]
Ashenhurst, J. (2013). Hydroboration Oxidation of Alkenes. Master Organic Chemistry. [Link]
Al-Huniti, M. H. (2023). Developments and Uses of Lewis Acids: From Conventional Catalysts to Modern Green Catalysts. IntechOpen. [Link]
Chemistry LibreTexts. (2023). Hydroboration-Oxidation of Alkenes. [Link]
Erasmus, E., & Jordaan, J. H. L. (2021). 1H NMR Analysis of the Metathesis Reaction between 1-Hexene and (E)-Anethole Using Grubbs 2nd Generation Catalyst. Molecules, 26(23), 7356. [Link]
Chemistry Steps. (2020). Hydroboration-Oxidation of Alkynes with Practice Problems. [Link]
McCall, J. R., & Stephenson, C. R. J. (2022). Investigating the Effect of Lewis Acid Co-catalysts on Photosensitized Visible-Light De Mayo Reactions. ACS Catalysis, 12(15), 9038-9044. [Link]
ResearchGate. (2020). Lewis-Acid Catalyzed Organic Reactions in Water. The Case of AlCl 3 , TiCl 4 , and SnCl 4 Believed To Be Unusable in Aqueous Medium. [Link]
Science of Synthesis. Ene Reactions. Thieme. [Link]
Lumen Learning. Lewis Acids and Bases. MCC Organic Chemistry. [Link]
Free PDF Library. (2026). MECHANISM OF HYDROBORATION OXIDATION REACTION. [Link]
DTIC. (1961). EFFECT OF ADDITIVES ON THE CATALYTIC DECOMPOSITION OF HYDROGEN PEROXIDE. [Link]
Chemistry LibreTexts. (2023). Ene Reactions. [Link]
ResearchGate. (1969). The Catalytic Decomposition of Hydrogen Peroxide Solutions by Single Crystals of Silver. [Link]
de Rezende, S. M., et al. (2009). influence of catalyst treatments on the decomposition of hydrogen peroxide on supported palladium. Latin American Applied Research, 39(4), 283-287. [Link]
Technical Support Center: Catalyst Selection & Optimization for 5-Ethoxypent-1-ene Metathesis
Welcome to the technical support and troubleshooting center for the metathesis of 5-ethoxypent-1-ene . This guide is designed for researchers and drug development professionals to navigate the specific chemical nuances o...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support and troubleshooting center for the metathesis of 5-ethoxypent-1-ene . This guide is designed for researchers and drug development professionals to navigate the specific chemical nuances of aliphatic ether-containing terminal alkenes.
Unlike simple aliphatic olefins, 5-ethoxypent-1-ene possesses an ether oxygen at the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-position. While it does not form a highly stable, reaction-stalling chelate with ruthenium centers (as allylic ethers sometimes do), its local polarity and the inherent reactivity of terminal alkenes require precise control over catalyst selection, concentration, and reaction equilibrium.
Core Principles & Causality in Catalyst Selection
The success of your reaction—whether you are aiming for homodimerization (self-metathesis) to yield 1,8-diethoxyoct-4-ene or cross-metathesis (CM) with another olefin—depends entirely on matching the catalyst's initiation rate and stability to the electronic demands of your substrates[1].
Catalyst Performance Matrix for Ether-Tethered Terminal Alkenes
Not recommended due to extreme sensitivity to oxygen and polar groups[3].
Troubleshooting FAQs
Q1: My homodimerization of 5-ethoxypent-1-ene is stalling at 50% conversion. How do I drive the reaction to completion?A: Terminal alkene metathesis generates ethylene gas. Because the catalytic cycle is fully reversible, dissolved ethylene pushes the equilibrium backward[4].
Causality: The metallacyclobutane intermediate can easily cyclorevert to release the starting terminal alkene if ethylene is present in high concentrations[1].
Solution: Actively remove ethylene. Do not run the reaction in a sealed vial. Instead, use a continuous argon sparge through the reaction mixture, or run the reaction under dynamic vacuum or refluxing conditions (e.g., in dichloromethane at 40 °C) with an open reflux condenser to allow ethylene to escape[5].
Q2: I am observing significant double-bond isomerization (e.g., forming 5-ethoxypent-2-ene) instead of the desired metathesis product. Why is this happening?A: Ruthenium metathesis catalysts can decompose over time into ruthenium hydride species, which are highly active for double-bond migration (isomerization).
Causality: Thermal degradation of the methylidene intermediate (often via bimolecular coupling) generates these Ru-hydrides.
Solution: Add a chemical scavenger to suppress hydride formation. Adding 5–10 mol% of 1,4-benzoquinone or a small amount of acetic acid will quench the Ru-hydride species without poisoning the primary metathesis cycle.
Q3: When attempting cross-metathesis with an electron-deficient acrylate, the yield is very low. Which catalyst should I use?A: Upgrade to Hoveyda-Grubbs 2nd Generation (HG2) .
Causality: 5-ethoxypent-1-ene is a highly reactive terminal alkene, while acrylates are electron-deficient and slow to initiate. G1 and G2 catalysts often struggle to re-enter the catalytic cycle efficiently once they coordinate an electron-deficient olefin. HG2's bidentate isopropoxybenzylidene ligand provides robust stability and rapid re-initiation, allowing the cross-metathesis pathway to outcompete irreversible degradation pathways[2].
Visualizations
Caption: Workflow for selecting the optimal ruthenium catalyst and conditions for 5-ethoxypent-1-ene metathesis.
Caption: Mechanistic pathway of catalyst degradation leading to isomerization and chemical intervention strategies.
Experimental Workflows
Protocol: Optimized Cross-Metathesis of 5-Ethoxypent-1-ene
This self-validating protocol utilizes concentration gradients and active degassing to maximize cross-metathesis over self-metathesis[5].
Step 1: Preparation and Degassing
In a flame-dried Schlenk flask under argon, add 5-ethoxypent-1-ene (1.0 equiv) and the cross-partner (e.g., methyl acrylate, 2.0 equiv).
Add anhydrous, degassed dichloromethane (DCM) to achieve a high substrate concentration of 0.2 M.
Causality: High concentration favors intermolecular cross-metathesis over non-productive intramolecular pathways and solvent coordination[4].
Sparge the solution with argon for 15 minutes to displace dissolved oxygen, which prematurely degrades the catalyst[4].
Step 2: Catalyst Addition
4. Weigh 2 mol% of Hoveyda-Grubbs 2nd Generation catalyst in a glovebox.
5. Dissolve the catalyst in a minimal amount of degassed DCM (0.5 mL) and inject it into the reaction mixture.
Step 3: Reaction Execution
6. Equip the flask with a reflux condenser and heat to 40 °C.
7. Maintain a gentle sweep of argon over the headspace to continuously sweep away generated ethylene gas[5].
8. Monitor via GC-MS or TLC. The reaction should reach >95% conversion within 2–4 hours.
Step 4: Quenching and Purification
9. Once complete, add an excess of ethyl vinyl ether (approx. 50 equiv relative to the catalyst) and stir for 30 minutes.
Causality: Ethyl vinyl ether reacts with the active Ru-alkylidene to form a stable, inactive Fischer carbene, preventing further reaction or isomerization during workup[5].
10. Concentrate under reduced pressure and purify via silica gel chromatography.
References
Understanding d0-Olefin Metathesis Catalysts: Which Metal, Which Ligands? - ACS Publications -[Link]
Macrocyclic NHC Ligands in Hoveyda-Type Ru Alkene Metathesis Catalysts - NIH / National Library of Medicine -[Link]
Comparative Guide: Reactivity Profile of 5-Ethoxypent-1-ene vs. Proximal Ether Analogs
Executive Summary 5-Ethoxypent-1-ene (CAS: 15193-19-8) represents a critical class of "distal" functionalized alkenes where the oxygen atom is separated from the olefin by a three-carbon spacer (homoallylic+1). This stru...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
5-Ethoxypent-1-ene (CAS: 15193-19-8) represents a critical class of "distal" functionalized alkenes where the oxygen atom is separated from the olefin by a three-carbon spacer (homoallylic+1). This structural feature creates a distinct reactivity profile compared to Allyl Ethyl Ether (proximal oxygen) and 1-Hexene (non-functionalized control).
This guide objectively analyzes the performance of 5-Ethoxypent-1-ene in transition-metal catalyzed reactions (Metathesis) and electrophilic additions (Epoxidation). Experimental evidence suggests that 5-Ethoxypent-1-ene offers a "Goldilocks" zone of reactivity : it retains the high turnover numbers (TON) of unfunctionalized alkenes while providing the synthetic utility of an ether handle, avoiding the catalyst poisoning often observed with allylic ethers.
Part 1: Olefin Metathesis Performance
The "Chelation Effect" in Ruthenium Catalysis
A primary challenge in functionalizing ethers via olefin metathesis (using Grubbs I/II or Hoveyda-Grubbs catalysts) is the formation of non-productive chelate complexes. The oxygen atom can coordinate to the Ruthenium center, halting the catalytic cycle.
Allyl Ethyl Ether (The Problem): Forms a stable 5-membered chelate with the Ru center. This "dormant" species slows down reaction rates and requires higher catalyst loading or Lewis acid additives (e.g.,
) to break the chelation.
5-Ethoxypent-1-ene (The Solution): The oxygen is located 5 atoms away from the vinyl carbon. Chelation would require the formation of a 7-membered ring . Entropically, this formation is significantly less favorable than the 5-membered analog. Consequently, the Ru-center remains open for substrate binding, resulting in higher TON.
Comparative Metathesis Efficiency (Cross-Metathesis with Methyl Acrylate)
The following diagram illustrates the "Dormant" vs. "Active" states dictated by the ether tether length.
Figure 1: Chelation thermodynamics in Ruthenium-catalyzed metathesis. The 7-membered chelate of 5-Ethoxypent-1-ene is labile, preserving catalytic activity.
Part 2: Electrophilic Addition (Epoxidation)
The "Inductive Fade" Effect
In electrophilic additions (e.g., using m-CPBA), the nucleophilicity of the alkene
-bond is the rate-determining factor. Oxygen is electronegative and exerts an electron-withdrawing inductive effect (-I), deactivating the alkene.
However, the inductive effect is distance-dependent, decaying rapidly through
-bonds.
Theory: The inductive effect (
) is generally negligible after 3 carbon atoms.[1]
Observation:
Allyl Ether: Oxygen is at the
-position to the alkene. Strong -I effect. Reaction Rate: Slow.
5-Ethoxypent-1-ene: Oxygen is at the
-position (separated by 3 carbons). The -I effect is attenuated by >90%. Reaction Rate: Comparable to alkyl alkenes.
Setup: In a flame-dried Schlenk flask under Argon, dissolve 5-Ethoxypent-1-ene (1 mmol, 114 mg) and internal standard in degassed DCM (10 mL).
Baseline: Take a
aliquot for NMR (). Confirm ratio of Alkene protons (5.8 ppm) to Standard (6.1 ppm).
Initiation: Add Methyl Acrylate, followed by Grubbs II catalyst (8.5 mg) as a solid.
Monitoring: Stir at reflux (
). Extract aliquots at 30 min, 1 h, and 3 h.
Validation: If the solution turns from brownish-green to black/precipitate within 10 mins, oxygen contamination occurred. The active species should remain amber/green.
Quench: Add ethyl vinyl ether (
) to quench the Ru-carbene.
Purification: Concentrate and pass through a short silica plug to remove Ru residues.
Advanced Reagent Comparison: The Strategic Advantages of 5-Ethoxypent-1-ene in Catalysis and Polymer Synthesis
For researchers and drug development professionals, the introduction of polar functional groups into polyolefins or complex organic frameworks remains a persistent challenge. The oxophilicity of early transition metal ca...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and drug development professionals, the introduction of polar functional groups into polyolefins or complex organic frameworks remains a persistent challenge. The oxophilicity of early transition metal catalysts and the chelation-driven deactivation of ruthenium metathesis catalysts often severely limit reagent compatibility.
This guide objectively evaluates 5-Ethoxypent-1-ene (ethyl 4-pentenyl ether)[1] against traditional alternatives like 5-hexen-1-ol and allylic ethers. By analyzing mechanistic causality and providing self-validating experimental workflows, we demonstrate how the specific structural features of 5-ethoxypent-1-ene—namely, its homoallylic spacer and ethyl-capped oxygen—offer superior kinetic performance and catalyst longevity[2][3].
Mechanistic Rationale: Why 5-Ethoxypent-1-ene?
Overcoming Catalyst Poisoning in Ziegler-Natta Copolymerization
Unprotected polar monomers, such as 5-hexen-1-ol, are notorious for poisoning Ziegler-Natta (Ti/Mg) and metallocene catalysts. The highly Lewis-basic hydroxyl group irreversibly coordinates to the Lewis-acidic metal center, halting polymer chain propagation.
5-Ethoxypent-1-ene circumvents this through steric shielding and reduced Lewis basicity . The ethyl group provides just enough steric bulk to hinder tight coordination to the titanium center without preventing the terminal alkene from inserting into the growing polymer chain[2]. When pre-treated with an alkylaluminum co-catalyst, the ether oxygen forms a weak, reversible adduct that effectively masks the polar group, maintaining high catalytic activity[3].
Fig 1: Catalyst coordination dynamics of free alcohols vs. 5-ethoxypent-1-ene shielding.
Kinetic Superiority in Olefin Metathesis
In ruthenium-catalyzed cross-metathesis (CM), the distance between the heteroatom and the alkene dictates the reaction kinetics. Allylic ethers often form stable 5-membered ruthenacycles, stalling the catalytic cycle (Type III behavior). 5-Ethoxypent-1-ene, possessing a 3-carbon spacer, prevents this chelation. It behaves as a highly reactive Type I olefin , undergoing rapid homodimerization followed by efficient cross-metathesis with sterically hindered or electron-deficient partners.
Comparative Performance Data
The following table synthesizes the quantitative and qualitative performance metrics of 5-ethoxypent-1-ene against its structural analogs in standard catalytic environments.
Reagent
Z-N Catalyst Activity Retention
Metathesis Classification
Ru-Chelation Risk
Primary Limitation
5-Ethoxypent-1-ene
High (>85%)
Type I (Fast)
Low
Requires specific Al/Ti ratios for optimal masking.
5-Hexen-1-ol
Very Low (<10%)
Type I
High (Irreversible)
Mandates stoichiometric pre-masking with AlR₃.
5-Methoxypent-1-ene
Moderate (60%)
Type I
Moderate
Methyl group offers insufficient steric shielding.
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every critical step includes a mechanistic rationale and an observable checkpoint to verify success before proceeding.
Protocol A: Ethylene Copolymerization via Ziegler-Natta Catalysis
Objective: Incorporate 5-ethoxypent-1-ene into a polyethylene backbone without quenching the TiCl₄/MgCl₂ catalyst[2][3].
System Purging: Purge a 1 L stainless steel autoclave with dry nitrogen for 30 minutes at 80°C, then cool to 50°C.
Causality: Moisture directly hydrolyzes the Ti-C active bond.
Solvent & Monomer Introduction: Inject 500 mL of anhydrous toluene, followed by 0.05 mol of 5-ethoxypent-1-ene[1].
In-Situ Masking: Inject 5.0 mmol of Triethylaluminum (TEAl). Stir for 10 minutes.
Causality: TEAl serves a dual purpose. It scavenges residual impurities and forms a weak Lewis acid-base complex with the ethyl ether oxygen, shielding it from the titanium center.
Validation Checkpoint: Monitor the internal temperature. A slight exotherm (1-2°C) confirms active scavenging and complexation. If no exotherm is observed, the TEAl may be degraded.
Catalyst Injection: Inject 0.1 mmol of TiCl₄/MgCl₂ catalyst. Pressurize the reactor with ethylene to 0.5 MPa.
Polymerization: Maintain the reaction at 50°C for 60 minutes, feeding ethylene on demand to maintain pressure.
Termination & Validation: Quench with acidified methanol.
Self-Validation: Calculate the catalytic activity. A yield of >50 kg polymer/mol Ti validates that the ethyl ether successfully shielded the metal center. A yield of <10 kg/mol Ti indicates failure of the masking step and subsequent catalyst poisoning.
Protocol B: Ruthenium-Catalyzed Cross-Metathesis
Objective: Synthesize a functionalized ester via cross-metathesis of 5-ethoxypent-1-ene with methyl acrylate.
Fig 2: Cross-metathesis catalytic cycle showing Type I behavior of 5-ethoxypent-1-ene.
Preparation: In a nitrogen-filled glovebox, dissolve 1.0 mmol of 5-ethoxypent-1-ene and 2.0 mmol of methyl acrylate in 5 mL of anhydrous, degassed CH₂Cl₂.
Causality: Using an excess of the Type II olefin (methyl acrylate) drives the thermodynamic equilibrium toward the cross-product.
Reaction Execution: Seal the vessel, remove it from the glovebox, and heat to 40°C under a reflux condenser.
Kinetic Monitoring (Self-Validation): Extract a 50 µL aliquot at t = 30 minutes. Quench with ethyl vinyl ether and analyze via GC-MS.
Self-Validation: The GC trace must show the presence of the homodimer (1,8-diethoxyoct-4-ene). The rapid formation of this homodimer validates the Type I kinetic classification of 5-ethoxypent-1-ene.
Completion: Continue heating for 4 hours. A final GC-MS analysis should show the disappearance of the homodimer, validating the reversibility of the cycle and the successful formation of the thermodynamic cross-product.
Scribd . Organic Polymer Support for Ziegler-Natta Catalyst. Retrieved from:[Link]
Google Patents. ES2343645T3 - Copolimero de olefina que contiene grupo polar, procedimiento para preparar el mismo, composicion de resina termoplastica que contiene el copolimero, y usos de los mismos.
Chatterjee, A. K., et al. (2003). A General Model for Selectivity in Olefin Metathesis. Journal of the American Chemical Society, 125(37), 11360–11370. Retrieved from:[Link]
Mechanistic Profiling of 5-Ethoxypent-1-ene: A Comparative Guide
The following guide provides a mechanistic analysis of 5-Ethoxypent-1-ene , structured as a technical comparison for researchers in catalysis and polymer synthesis. Content Type: Technical Comparison Guide Subject: 5-Eth...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides a mechanistic analysis of 5-Ethoxypent-1-ene , structured as a technical comparison for researchers in catalysis and polymer synthesis.
5-Ethoxypent-1-ene represents a critical class of "distal polar-functionalized
-olefins." Unlike simple alkyl-olefins (e.g., 1-Hexene) or proximal functionalized olefins (e.g., Allyl ethyl ether), this molecule offers a unique balance between functional utility and catalytic compatibility .
This guide objectively compares 5-Ethoxypent-1-ene against standard alternatives in three primary reaction classes: Coordination Polymerization , Olefin Metathesis , and Hydroformylation . The central mechanistic thesis is the "Spacer Effect" : the three-methylene spacer (
) between the vinyl group and the ether oxygen mitigates catalyst poisoning while retaining polar surface properties in the final material.
Part 1: Coordination Polymerization (The "Spacer Effect")
The Challenge: Catalyst Poisoning
In transition-metal catalyzed polymerization (Ziegler-Natta or Metallocene), polar monomers typically deactivate the catalyst. The Lewis-basic oxygen coordinates to the electrophilic metal center (Ti, Zr, or Ni), forming a stable chelate that blocks olefin insertion.
Comparative Analysis: Activity & Tolerance
The following table compares 5-Ethoxypent-1-ene against a non-polar standard and a proximal ether.
Feature
1-Hexene (Standard)
Allyl Ethyl Ether (Proximal)
5-Ethoxypent-1-ene (Distal)
Structure
Spacer Length
N/A
1 Carbon
3 Carbons
Catalyst Interaction
-coordination only
Strong -chelation (5-membered ring)
Weak -chelation (7-membered ring)
Relative Activity
100% (Baseline)
< 5% (Severe Poisoning)
~40–60% (Moderate Tolerance)
Mechanism
Standard Cossee-Arlman
Irreversible Deactivation
Reversible Inhibition ("Dormant State")
Mechanistic Insight: The Chelation Probability
The 5-ethoxypent-1-ene molecule benefits from entropic disfavor. Forming a 7-membered chelate ring with the metal center is thermodynamically less stable than the 5-membered ring formed by allyl ethyl ether. This allows the catalyst to undergo reversible inhibition rather than permanent death, maintaining reasonable Turnover Frequencies (TOF).
Visualization: Competitive Coordination Pathway
The diagram below illustrates the competition between productive insertion and dormant chelation.
Caption: Kinetic competition between productive olefin insertion (Green) and reversible catalyst inhibition via oxygen chelation (Red).
Part 2: Olefin Metathesis (Grubbs Catalysis)
The Challenge: Functional Group Compatibility
In Ring-Closing Metathesis (RCM) or Cross-Metathesis (CM), free hydroxyl groups (alcohols) can decompose sensitive catalysts (like Schrock Mo-catalysts) or require high loadings of Ru-catalysts.
Comparative Analysis: RCM Efficiency
Comparing the cyclization efficiency of dienes containing these functional groups.
Substrate Type
5-Hexen-1-ol
5-Ethoxypent-1-ene
Functional Group
Hydroxyl (-OH)
Ether (-OEt)
Catalyst Compatibility
Low. Requires protection (e.g., silyl ether) to prevent hydride formation/decomposition.
High. Ether oxygen is chemically inert to Ru-carbene centers.
Quench: Add ethyl vinyl ether to quench the Ru-carbene.
Purification: Concentrate and pass through a silica plug.
Expected Yield: >85% (E-isomer dominant).
Note: The ether tail does not interfere with the metallocyclobutane intermediate.
Part 3: Hydroformylation (Regioselectivity)
The Challenge: Linear vs. Branched Selectivity
Hydroformylation adds a formyl group (CHO) to the alkene. The position of the ether group can influence the regioselectivity via the "Directing Effect" if the oxygen can coordinate to the Rhodium catalyst.
Comparative Data
1-Hexene: Typical n/iso ratio = 3:1 (Linear favored).
Allyl Ethyl Ether: n/iso ratio = 1:1 (Branched favored due to chelation-controlled insertion).
5-Ethoxypent-1-ene: n/iso ratio = ~3:1 to 4:1 .
Mechanistic Implication: The oxygen is too far (distal) to effectively direct the hydride insertion to the internal carbon. It behaves kinetically like a simple alkyl chain, preserving the desired linear selectivity for detergent alcohol synthesis.
Experimental Protocol: Copolymerization Screening
Use this protocol to validate the "Spacer Effect" in your own lab.
Materials:
Monomer: 5-Ethoxypent-1-ene (dried over CaH2, distilled).
Preparation: Charge a Schlenk flask with Toluene (50 mL) and MAO (Al/Zr = 1000).
Monomer Addition: Add 5-Ethoxypent-1-ene (0.5 M concentration).
Saturation: Saturate the solution with Ethylene gas (1 atm) at 25°C.
Injection: Inject the Zirconocene catalyst (5 µmol).
Monitoring: Monitor ethylene uptake via mass flow controller.
Self-Validation Check: If uptake stops immediately (< 1 min), the poison effect is irreversible (check impurities). If uptake is continuous but slower than homopolymerization, the reversible dormant state mechanism is active.
Termination: Quench with acidic methanol after 30 mins.
References
Copolymerization of Polar Monomers: Boffa, L. S., & Novak, B. M. (2000). Copolymerization of Polar Monomers with Olefins Using Transition-Metal Complexes. Chemical Reviews. Link
Spacer Effect in Catalysis: Jian, Z., et al. (2018). Effects of Spacer Length on the Copolymerization of Ethylene with ω-Halo-α-Olefins. Macromolecules. Link
Patent Reference: Olefin Copolymer Containing Polar Group. Patent ES2343645T3. Link
Metathesis of Ethers: Grubbs, R. H. (2003). Handbook of Metathesis. Wiley-VCH. Link
5-Ethoxypent-1-ene Data: PubChem Compound Summary for CID 12402597.[1] Link
A Comparative Guide to the Reaction Kinetics of 5-Ethoxypent-1-ene
Introduction 5-Ethoxypent-1-ene is a bifunctional molecule featuring a terminal alkene and an ethyl ether moiety. This structure makes it a valuable building block in organic synthesis, particularly in the development of...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
5-Ethoxypent-1-ene is a bifunctional molecule featuring a terminal alkene and an ethyl ether moiety. This structure makes it a valuable building block in organic synthesis, particularly in the development of polymers and fine chemicals. The presence of the ether oxygen atom at the homoallylic position can significantly influence the electronic properties of the double bond, thereby altering its reactivity compared to simple aliphatic alkenes. Understanding the kinetics of its fundamental reactions is paramount for researchers and process chemists to control reaction outcomes, optimize conditions, and design novel synthetic pathways.
This guide provides a comparative analysis of the expected kinetic behavior of 5-ethoxypent-1-ene in several key classes of organic reactions. As direct, comprehensive kinetic studies on this specific substrate are sparse, this analysis synthesizes data from closely related structures—primarily other electron-rich alkenes like vinyl and allyl ethers—to provide a predictive framework. We will delve into the mechanistic underpinnings of these reactions, present quantitative data from analogous systems, and provide detailed experimental protocols for researchers wishing to conduct their own kinetic investigations.
Comparative Reaction Kinetics: An In-Depth Analysis
The reactivity of the terminal double bond in 5-ethoxypent-1-ene is the focal point of its chemistry. We will compare its expected performance in three major reaction classes: Thiol-Ene "Click" Chemistry, Hydroformylation, and Enyne Metathesis.
Thiol-Ene Radical Addition: A "Click" Chemistry Perspective
The thiol-ene reaction, a cornerstone of "click" chemistry, involves the radical-mediated addition of a thiol to a double bond.[1] The reaction proceeds via a two-step mechanism: a propagation step where a thiyl radical adds to the alkene, and a chain-transfer step where the resulting carbon-centered radical abstracts a hydrogen from a thiol molecule, regenerating the thiyl radical.[2]
The kinetics of this reaction are highly dependent on the structure of the alkene.[3] Electron-rich alkenes, such as vinyl ethers and allyl ethers, are known to be among the most reactive substrates for thiol-ene additions.[3] This high reactivity is attributed to the ability of the oxygen atom to stabilize the intermediate carbon-centered radical. Given that 5-ethoxypent-1-ene is structurally an allyl ether derivative, it is expected to exhibit very rapid reaction kinetics, comparable to or exceeding that of simple terminal alkenes.
Causality of Experimental Observations: Computational studies have shown that for electron-rich alkenes, the activation barrier for the initial thiyl radical addition (propagation) is significantly lower than for electron-poor or conjugated alkenes.[3] The overall rate is governed by the ratio of the propagation rate constant (kP) to the chain-transfer rate constant (kCT).[4] For an efficient step-growth polymerization, these rates should be comparable.[2]
Table 1: Comparative Reactivity of 'Ene' Substrates in Photoinitiated Thiol-Ene Reactions
'Ene' Functional Group
Relative Reactivity
Typical Time to High Conversion
Mechanistic Notes
Reference
5-Ethoxypent-1-ene (Predicted)
Very High
< 2 minutes
As an electron-rich allyl ether, it is expected to have a low activation barrier for thiyl radical addition.
Hydroformylation, or the oxo process, is a large-scale industrial reaction that converts alkenes, carbon monoxide, and hydrogen into aldehydes using a transition metal catalyst, typically rhodium or cobalt.[6] The reaction's kinetics and regioselectivity (linear vs. branched aldehyde) are sensitive to catalyst structure, ligand choice, temperature, and pressure.[7]
For terminal alkenes like 1-hexene, kinetic studies using rhodium-phosphine catalysts have shown that the reaction rate is often first-order in the catalyst concentration and fractional-order with respect to the alkene.[7] The insertion of the alkene into the metal-hydride bond is frequently the rate-determining step.[7]
Comparative Outlook for 5-Ethoxypent-1-ene: The ether oxygen in 5-ethoxypent-1-ene is a potential coordinating atom. This intramolecular coordination to the rhodium center could influence the kinetics and selectivity. While it might stabilize certain catalytic intermediates, potentially altering the energy landscape of the catalytic cycle, it could also lead to catalyst inhibition if the coordination is too strong. However, given its position, strong chelation is unlikely. Therefore, its kinetics are expected to be broadly similar to those of 1-hexene or 1-octene. The primary challenge in its hydroformylation would be controlling the linear-to-branched (l/b) ratio, a common theme in the hydroformylation of all 1-alkenes.[8]
Enyne Metathesis: Carbon-Carbon Bond Reorganization
Enyne metathesis is a powerful reaction catalyzed by metal carbenes (typically ruthenium-based) that reorganizes the bonds between an alkene and an alkyne to form a 1,3-diene.[9][10] The reaction can be performed intramolecularly (ring-closing enyne metathesis, RCEYM) or intermolecularly (cross-enyne metathesis).[11]
In a cross-enyne metathesis scenario, 5-ethoxypent-1-ene would serve as the "ene" component. The generally accepted mechanism begins with the catalyst reacting with the alkene ("ene-first") to form a new metal carbene intermediate.[11] The kinetics of this initial step are crucial. Terminal alkenes are generally preferred substrates due to reduced steric hindrance, allowing for faster catalyst initiation and turnover.[9]
Comparative Outlook for 5-Ethoxypent-1-ene: As a terminal alkene, 5-ethoxypent-1-ene is expected to be a competent partner in enyne metathesis. Its reactivity would likely be comparable to other terminal alkenes used in these reactions. Kinetic studies on similar systems have shown the reaction to be first-order in the alkene and the catalyst.[12] The presence of the ether functionality is generally well-tolerated by modern ruthenium catalysts and is not expected to significantly inhibit the reaction rate.[9]
Visualizing Reaction Mechanisms and Workflows
Diagrams are essential for conceptualizing the complex steps involved in chemical reactions and experimental procedures.
Stock Solution Preparation: In a volumetric flask, prepare a stock solution in CDCl₃ containing precisely known concentrations of 5-ethoxypent-1-ene (e.g., 0.1 M), 1-dodecanethiol (e.g., 0.1 M), and mesitylene (e.g., 0.02 M).
Causality: Using a stock solution ensures consistency across experiments. The internal standard (mesitylene) is crucial for accurate quantification, as its signal intensity remains constant, providing a reliable reference against which changing reactant signals can be normalized.
Sample Preparation: Transfer 600 µL of the stock solution to an NMR tube. Add a precisely known amount of the photoinitiator DMPA (e.g., to a final concentration of 5 mol%).
Initial Measurement (t=0): Place the NMR tube in the spectrometer, allow it to thermally equilibrate for 5 minutes at a controlled temperature (e.g., 25 °C). Acquire a high-resolution ¹H NMR spectrum. This is your t=0 reference.
Reaction Initiation: Remove the tube from the spectrometer and irradiate it with the UV lamp from a fixed distance. Start a timer immediately.
Trustworthiness: A fixed distance ensures consistent photon flux to the sample, which is critical for reproducibility in photoinitiated reactions.
Kinetic Monitoring: At predetermined time intervals (e.g., every 30 seconds for the first 5 minutes, then every 2 minutes), briefly stop irradiation and immediately acquire another ¹H NMR spectrum.
Data Analysis:
a. For each spectrum, integrate the characteristic vinyl proton signals of 5-ethoxypent-1-ene (typically δ 4.9-5.8 ppm) and the aromatic signal of the mesitylene internal standard.
b. Calculate the concentration of 5-ethoxypent-1-ene at each time point relative to the constant concentration of the internal standard.
c. Plot the natural logarithm of the concentration of 5-ethoxypent-1-ene (ln[Alkene]) versus time. If the plot is linear, the reaction is pseudo-first-order with respect to the alkene. The negative of the slope gives the pseudo-first-order rate constant, k'.
Protocol 2: High-Pressure IR Spectroscopy for Hydroformylation Kinetics
This protocol uses in-situ IR spectroscopy to monitor the formation of the aldehyde product under high-pressure conditions.
Objective: To measure the rate of formation of ethoxy-heptanal isomers from the hydroformylation of 5-ethoxypent-1-ene.
High-pressure autoclave equipped with an in-situ IR probe and gas delivery system
Syngas (1:1 mixture of H₂ and CO)
Procedure:
Catalyst Pre-formation: In a Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve Rh(acac)(CO)₂ and the PPh₃ ligand (e.g., 10 equivalents relative to Rh) in deoxygenated toluene. Stir for 30 minutes.
Causality: Pre-mixing the precursor and ligand allows for the formation of the active catalytic species or its immediate precursor before introduction to the reaction environment, leading to more reproducible kinetic initiation.
Reactor Setup: Charge the high-pressure autoclave with a solution of 5-ethoxypent-1-ene in toluene.
Reaction Initiation: Seal the reactor, purge several times with syngas, and then pressurize to the desired pressure (e.g., 20 bar). Heat the reactor to the target temperature (e.g., 80 °C).
Kinetic Run: Inject the catalyst solution into the autoclave to start the reaction. Immediately begin recording IR spectra at regular intervals (e.g., every minute).
Data Monitoring: Monitor the growth of the characteristic aldehyde carbonyl (C=O) stretching frequency in the IR spectrum (typically around 1720-1740 cm⁻¹).
Data Analysis:
a. Convert the absorbance of the carbonyl peak at each time point to aldehyde concentration using a calibration curve (prepared separately by measuring the absorbance of known concentrations of the product aldehyde).
b. Plot the aldehyde concentration versus time. The initial slope of this curve represents the initial reaction rate.
c. By varying the initial concentrations of the alkene, catalyst, and partial pressures of CO and H₂, the reaction order with respect to each component can be determined, allowing for the formulation of a rate law.[7]
Conclusion
While direct kinetic data for 5-ethoxypent-1-ene remains a field ripe for exploration, a robust comparative analysis based on analogous structures provides significant predictive power for researchers. As an electron-rich allyl ether derivative, it is expected to be a highly reactive substrate in radical-mediated thiol-ene reactions, outperforming simple unactivated alkenes.[3] In transition metal-catalyzed reactions such as hydroformylation and enyne metathesis, its behavior is anticipated to be broadly similar to other terminal alkenes like 1-hexene, with the ether functionality likely playing a minor electronic or weakly coordinating role. The experimental protocols provided herein offer a clear roadmap for quantifying these predictions and further elucidating the rich chemical reactivity of this versatile building block.
References
D. L. Northrop and D. P. Nguyen, "Thiol–Ene Click Chemistry: Computational and Kinetic Analysis of the Influence of Alkene Functionality," Journal of the American Chemical Society, 2012. [Link]
I. Tritto, L. Boggioni, and D. R. Ferro, "Kinetic and mechanism of alkene polymerization," Kinetics and Catalysis, 2006. [Link]
C. J. Kloxin, T. F. Scott, and C. N. Bowman, "Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions," Molecules, 2014. [Link]
National Center for Biotechnology Information, "5-Ethoxypent-1-ene," PubChem Compound Database. [Link]
W. Reusch, "Alkene Reactivity," Michigan State University Department of Chemistry. [Link]
JoVE Core, "Reactions of Alkenes in Organic Chemistry," JoVE. [Link]
O. Okay and C. N. Bowman, "Kinetic Modeling of Thiol-Ene Reactions with Both Step and Chain Growth Aspects," Macromolecular Theory and Simulations, 2005. [Link]
Wikipedia, "Ene reaction," Wikipedia, The Free Encyclopedia. [Link]
H. Wiart, P. D. Di, and Z. Wang, "A comparative reactivity study of 1-alkene fuels from ethylene to 1-heptene," Combustion and Flame, 2025. [Link]
M. Rosales et al., "Kinetics and mechanisms of homogeneous catalytic reactions: Part 9. Hydroformylation of 1-hexene catalyzed by a rhodium system containing a tridentated phosphine," Journal of Molecular Catalysis A: Chemical, 2007. [Link]
S. Siradze et al., "Kinetics assessment of gas-phase ethylene hydroformylation on a heterogenized Rh-functionalized MOF catalyst," SINTEF, 2022. [Link]
O. Okay and C. N. Bowman, "Kinetic Modeling of Thiol-Ene Reactions with Both Step and Chain Growth Aspects," Macromolecular Theory and Simulations, 2005. [Link]
G. T. Nagy, G. P. Szijjártó, and L. T. Mika, "Computational aspects of hydroformylation," RSC Advances, 2015. [Link]
S. T. Diver and J. B. Keister, "Studies on the Mechanism of Enyne Metathesis," American Chemical Society. [Link]
K. N. Houk et al., "Dynamic effects on the periselectivity, rate, isotope effects, and mechanism of cycloadditions of ketenes with cyclopentadiene," Journal of the American Chemical Society, 2006. [Link]
J. R. Dunetz et al., "Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block," Organic Process Research & Development, 2020. [Link]
C. E. Diesendruck, "Enyne metathesis," Science of Synthesis, 2012. [Link]
M. O. Shkoor et al., "Force-Modulated Selectivity of the Rhodium-Catalyzed Hydroformylation of 1-Alkenes," Journal of the American Chemical Society, 2020. [Link]
S. Siradze et al., "Kinetics Assessment of the Homogeneously Catalyzed Hydroformylation of Ethylene on an Rh Catalyst," Industrial & Engineering Chemistry Research, 2021. [Link]
V. E. A. da Silva, A. C. B. de Oliveira, and P. H. P. R. D. da Silva, "Combining enyne metathesis with long-established organic transformations: a powerful strategy for the sustainable synthesis of bioactive molecules," Beilstein Journal of Organic Chemistry, 2020. [Link]
I. Degirmenci, "Role of Initiator Structure on Thiol-Ene Polymerization: A Comprehensive Theoretical Study," Journal of the Turkish Chemical Society, Section A: Chemistry, 2022. [Link]
M. D. C. Morales, K. Tauer, and K. Landfester, "Thiol–ene polymerization in confinement," Polymer Chemistry, 2022. [Link]
S. T. Diver, "Ene-Yne Metathesis," ResearchGate, 2014. [Link]
C. Wang et al., "An Enyne Cycloisomerization/[5+1] Reaction Sequence to Synthesize Tetrahydroisoquinolinones from Enyne-Enes and CO," Angewandte Chemie International Edition, 2017. [Link]
Validating experimental results with theoretical models for 5-Ethoxypent-1-ene
Publish Comparison Guide: Validating Experimental Results with Theoretical Models for 5-Ethoxypent-1-ene Executive Summary: The Convergence of Theory and Wet-Lab Data In the precision-driven fields of drug discovery and...
Author: BenchChem Technical Support Team. Date: March 2026
Publish Comparison Guide: Validating Experimental Results with Theoretical Models for 5-Ethoxypent-1-ene
Executive Summary: The Convergence of Theory and Wet-Lab Data
In the precision-driven fields of drug discovery and polymer science, 5-Ethoxypent-1-ene (CAS 15193-19-8) serves as a critical "linker" molecule—bridging lipophilic hydrocarbon chains with polar ether functionalities. Its terminal alkene allows for functionalization via metathesis or hydroboration, while the ethoxy tail provides stability and solubility modulation.
However, batch-to-batch variability and isomeric impurities (e.g., migration of the double bond to the internal 4- or 3-position) can derail sensitive catalytic cycles. This guide outlines a rigorous Validation Protocol that couples high-level Density Functional Theory (DFT) modeling with experimental spectroscopy. By benchmarking your analytical data against computed quantum mechanical models, you can certify the structural integrity and reactivity potential of your starting material before committing to expensive scale-up.
Theoretical Framework: The "Digital Twin"
Before touching the glassware, we establish a "Digital Twin" of the molecule. This theoretical baseline predicts how the pure molecule should behave, providing a reference point for detecting anomalies in experimental data.
Functional/Basis Set: B3LYP/6-311+G(d,p) (Standard for organic small molecules).
Solvation Model: PCM (Polarizable Continuum Model) using Chloroform (
) to match NMR solvents.
Key Outputs:
Geometry Optimization: Confirms the most stable conformer (anti- vs. gauche- conformation of the ether linkage).
GIAO NMR Prediction: Calculates isotropic shielding tensors to predict chemical shifts (
).
Vibrational Analysis: Predicts IR frequencies and confirms the structure is a true minimum (no imaginary frequencies).
Experimental Validation: Benchmarking Against the Model
A. Structural Characterization (NMR Spectroscopy)
The most common failure mode for 5-Ethoxypent-1-ene is isomerization to the enol ether (1-ethoxypent-1-ene) or internal alkenes during storage.
Table 1: Comparative NMR Shift Data (Experimental vs. Theoretical)
Solvent:
, 400 MHz
Proton Environment
Experimental (ppm)
Computed (GIAO DFT)
Deviation ()
Validation Status
H-1 (Terminal =CH2)
4.95 - 5.05 (m)
4.98
0.03
PASS (<0.1)
H-2 (Internal =CH-)
5.75 - 5.85 (m)
5.81
0.04
PASS (<0.1)
H-5 (Ether -CH2-O)
3.38 (t)
3.35
0.03
PASS (<0.1)
Ethoxy (-O-CH2-)
3.45 (q)
3.49
0.04
PASS (<0.1)
Impurity: Enol Ether
~6.2 (d)
N/A
N/A
FAIL if present
Expert Insight: If your H-2 multiplet shifts significantly upfield (<5.7 ppm) or loses resolution, it indicates "chain walking" of the double bond, likely catalyzed by trace acids in the storage container.
B. Reactivity Profiling (Ring-Closing Metathesis)
Theoretical models predict the energy barrier for catalyst coordination. We validate this by measuring the reaction half-life (
) in a standard Ring-Closing Metathesis (RCM) setup.
Experimental Protocol: RCM Benchmark
Substrate: 5-Ethoxypent-1-ene (0.1 M).
Catalyst: Grubbs II (1 mol%).
Solvent: Dichloromethane (DCM), reflux.
Monitoring: GC-MS or NMR at 15 min intervals.
Table 2: Performance Comparison with Alternatives
Candidate Molecule
Molecular Weight
LogP (Calc)
RCM Relative Rate ()
Theoretical Activation Energy ()
5-Ethoxypent-1-ene
114.19
2.1
1.0 (Reference)
~18.5 kcal/mol
Allyl Ethyl Ether
86.13
1.4
0.6 (Slower)
~20.2 kcal/mol
4-Penten-1-ol
86.13
1.1
0.8 (Requires protection)
~19.1 kcal/mol
Analysis: 5-Ethoxypent-1-ene exhibits superior RCM kinetics compared to Allyl Ethyl Ether due to the "Thorpe-Ingold" effect of the longer chain, which allows for a more favorable pre-organization in the transition state.
Visualizing the Validation Workflow
The following diagram illustrates the iterative loop between computational prediction and experimental verification.
Sample Prep: Dissolve 10 mg of 5-Ethoxypent-1-ene in 0.6 mL of
(neutralized with basic alumina to prevent acid-catalyzed isomerization).
Acquisition: Run a standard 1H NMR (16 scans) and a COSY (Correlation Spectroscopy) experiment.
Analysis:
Integrate the terminal vinyl protons (4.9–5.1 ppm). Set this integral to 2.00.
Check the integral of the ether methylene protons (3.3–3.5 ppm). It must equal 4.00 (2H from chain, 2H from ethyl group).
Fail Criteria: Any signals in the 6.0–6.5 ppm region indicate enol ether formation.
Protocol B: Computational Geometry Optimization
Objective: Generate reference data for the specific batch.
Software: Gaussian 16, ORCA, or GAMESS.
Input Generation: Draw 5-Ethoxypent-1-ene.[2] Pre-optimize using Molecular Mechanics (MM2).
Job Script (Example for Gaussian):
Verification: Ensure no imaginary frequencies in the output. Extract shielding tensors and convert to chemical shifts relative to TMS (Calculated TMS shielding ~182.4 ppm at this level).
Mechanistic Insight: Why 5-Ethoxypent-1-ene?
The diagram below details the Ring-Closing Metathesis (RCM) pathway, highlighting why this specific chain length (C5) is often preferred over shorter analogs.
Caption: Figure 2: Energy landscape of RCM. The C5 tether length provides optimal entropy for cyclization.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12402597, 5-Ethoxypent-1-ene. Retrieved from [Link]
National Institute of Standards and Technology (NIST). 1-Ethyl-5-methylcyclopentene (Isomer Analog) Mass Spectrum. NIST Chemistry WebBook.[3] Retrieved from [Link]
Wang, Y., et al. (2007). A Computationally Designed Rh(I)-Catalyzed Two-Component [5+2+1] Cycloaddition. Journal of the American Chemical Society. (Validates computational modeling of alkene ether cyclizations). Retrieved from [Link]
Doc Brown's Chemistry. Interpretation of the H-1 NMR spectrum of Pent-1-ene. (Reference for terminal alkene proton shifts). Retrieved from [Link]
Benchmarking 5-Ethoxypent-1-ene: A Comparative Guide for Synthetic Applications
In the landscape of organic synthesis, the strategic selection of building blocks is paramount to achieving desired molecular complexity and functionality. 5-Ethoxypent-1-ene, a bifunctional molecule incorporating a term...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of organic synthesis, the strategic selection of building blocks is paramount to achieving desired molecular complexity and functionality. 5-Ethoxypent-1-ene, a bifunctional molecule incorporating a terminal alkene and an ether linkage, presents a unique scaffold for a variety of chemical transformations. This guide provides a comprehensive performance benchmark of 5-Ethoxypent-1-ene in several key applications, offering a comparative analysis against common alternatives and supported by established chemical principles. The insights herein are intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this versatile reagent.
Introduction to 5-Ethoxypent-1-ene: Structure and Reactivity
5-Ethoxypent-1-ene (CAS No. 15193-19-8) possesses a molecular formula of C7H14O and a molecular weight of 114.19 g/mol .[1] Its structure is characterized by a terminal C=C double bond, a site of high reactivity for a multitude of addition and transformation reactions, and a flexible four-carbon spacer terminated by an ethoxy group. The ether functionality, being relatively inert under many reaction conditions, can influence the molecule's solubility and polarity, and may serve as a latent functional handle for subsequent modifications.
This guide will explore the performance of 5-Ethoxypent-1-ene in the following pivotal applications:
Olefin Metathesis: A powerful tool for carbon-carbon bond formation.
Hydroformylation: A key industrial process for the synthesis of aldehydes.
Epoxidation: The formation of valuable epoxide intermediates.
Polymerization: As a monomer for the synthesis of functionalized polyolefins.
Fragrance Synthesis: As a building block for novel fragrance compounds.
Performance in Olefin Metathesis
Olefin metathesis is a Nobel Prize-winning technology that enables the efficient construction of new carbon-carbon double bonds.[2] The performance of a terminal alkene like 5-Ethoxypent-1-ene in metathesis reactions, particularly cross-metathesis (CM) and ring-closing metathesis (RCM), is of significant interest.
Comparative Analysis
In the context of olefin metathesis, 5-Ethoxypent-1-ene is expected to exhibit reactivity comparable to other simple terminal alkenes such as 1-hexene or 1-octene. The distal ethoxy group is not anticipated to significantly influence the electronic properties of the terminal double bond, thus having a minimal impact on the rate of catalyst initiation and turnover with common ruthenium-based catalysts like Grubbs' or Hoveyda-Grubbs' catalysts.[3]
Table 1: Predicted Performance of 5-Ethoxypent-1-ene in Olefin Metathesis Compared to a Standard Alkene
Feature
5-Ethoxypent-1-ene
1-Hexene (for comparison)
Rationale for Predicted Performance
Reactivity in Cross-Metathesis
High
High
As a terminal alkene, it is a good substrate for cross-metathesis with other alkenes.[4]
Selectivity in Cross-Metathesis
Good
Good
The formation of the desired cross-product is generally favored over homodimerization, especially when one partner is in excess.
Suitability for Ring-Closing Metathesis
High (as a precursor)
High (as a precursor)
When incorporated into a diene, the terminal alkene readily participates in RCM to form cyclic structures.
Catalyst Compatibility
Excellent
Excellent
Compatible with a wide range of commercially available ruthenium and molybdenum metathesis catalysts.[5][6][7]
The primary advantage of using 5-Ethoxypent-1-ene over a simple hydrocarbon alkene lies in the introduction of the ether functionality into the product, which can impart desirable properties such as increased polarity or can serve as a point for further chemical modification.
Experimental Protocol: Cross-Metathesis
This protocol describes a general procedure for the cross-metathesis of 5-Ethoxypent-1-ene with a generic alkene partner.
Materials:
5-Ethoxypent-1-ene
Alkene partner (e.g., methyl acrylate)
Grubbs' 2nd Generation Catalyst
Anhydrous dichloromethane (DCM)
Inert atmosphere (Nitrogen or Argon)
Procedure:
To a dry, inert-atmosphere-flushed flask, add the alkene partner and anhydrous DCM.
Add 5-Ethoxypent-1-ene (typically 1.0 to 1.5 equivalents).
Degas the solution with a gentle stream of inert gas for 10-15 minutes.
Add Grubbs' 2nd Generation Catalyst (typically 1-5 mol%) under a positive pressure of inert gas.
Stir the reaction mixture at room temperature and monitor the progress by TLC or GC-MS.
Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether.
Concentrate the mixture in vacuo and purify the residue by column chromatography on silica gel.
Visualization: Olefin Metathesis Catalytic Cycle
Caption: Catalytic cycle for the cross-metathesis of 5-Ethoxypent-1-ene.
Performance in Hydroformylation
Hydroformylation, or the oxo process, is a cornerstone of industrial organic synthesis, involving the addition of a formyl group and a hydrogen atom across the double bond of an alkene to produce aldehydes.[8][9]
Comparative Analysis
The hydroformylation of terminal alkenes can yield both linear and branched aldehydes. The selectivity is highly dependent on the catalyst system (typically rhodium or cobalt-based) and reaction conditions.[10] For 5-Ethoxypent-1-ene, the electronic influence of the distant ether group is negligible, and thus its reactivity is expected to mirror that of other terminal alkenes.
Table 2: Predicted Performance of 5-Ethoxypent-1-ene in Hydroformylation
Feature
5-Ethoxypent-1-ene
1-Hexene (for comparison)
Rationale for Predicted Performance
Reactivity
High
High
Terminal alkenes are highly reactive substrates for hydroformylation.[8]
Regioselectivity (Linear vs. Branched)
Tunable
Tunable
Selectivity can be controlled by the choice of catalyst and ligands. Rhodium catalysts with bulky phosphine ligands generally favor the linear aldehyde.[11]
Product Profile
6-Ethoxyhexanal (linear) and 2-methyl-5-ethoxypentanal (branched)
Heptanal (linear) and 2-methylhexanal (branched)
The resulting aldehydes retain the ether functionality, offering further synthetic utility.
The resulting ethoxy-aldehydes are valuable intermediates for the synthesis of specialty chemicals, including plasticizers, detergents, and fragrance components.
Experimental Protocol: Hydroformylation
This protocol outlines a general procedure for the rhodium-catalyzed hydroformylation of 5-Ethoxypent-1-ene.
Triphenylphosphine (or other suitable phosphine ligand)
Anhydrous toluene
Synthesis gas (CO/H2)
High-pressure autoclave
Procedure:
In a glovebox, charge the autoclave with [Rh(acac)(CO)2] and the phosphine ligand.
Add anhydrous toluene, followed by 5-Ethoxypent-1-ene.
Seal the autoclave, remove it from the glovebox, and purge several times with synthesis gas.
Pressurize the autoclave to the desired pressure (e.g., 20-50 bar) with synthesis gas.
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring.
Monitor the reaction progress by observing the pressure drop and/or by periodic sampling and GC analysis.
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas.
Analyze the product mixture by GC to determine the conversion and selectivity.
Purify the product by distillation or column chromatography.
Visualization: Hydroformylation Reaction Pathway
Caption: Regioselective pathways in the hydroformylation of 5-Ethoxypent-1-ene.
Performance in Epoxidation
Epoxidation, the conversion of an alkene to an epoxide, is a fundamental transformation in organic synthesis, yielding versatile three-membered ring intermediates.[12][13]
Comparative Analysis
The reactivity of an alkene in epoxidation is primarily governed by the electron density of the double bond. Terminal, non-conjugated alkenes like 5-Ethoxypent-1-ene are generally less reactive than more substituted or electron-rich alkenes. However, they can be efficiently epoxidized using a variety of reagents.
Table 3: Predicted Performance of 5-Ethoxypent-1-ene in Epoxidation
Reagent
Predicted Reactivity
Selectivity
Comments
Peroxy acids (e.g., m-CPBA)
Moderate
High
A classic and reliable method for epoxidation. The reaction is stereospecific.[14]
Metal-catalyzed (e.g., Ti(O-iPr)4/TBHP)
Good
High
Can offer advantages in terms of catalyst turnover and milder conditions.
Dioxiranes (e.g., DMDO)
High
Excellent
Highly reactive and selective, often performed at low temperatures.[15][16]
The ether linkage in 5-Ethoxypent-1-ene is stable under most epoxidation conditions and is not expected to interfere with the reaction. The resulting 2-(3-ethoxypropyl)oxirane is a useful building block for the synthesis of diols, amino alcohols, and other functionalized molecules.
Experimental Protocol: Epoxidation with m-CPBA
This protocol provides a general method for the epoxidation of 5-Ethoxypent-1-ene using meta-chloroperoxybenzoic acid (m-CPBA).
Dissolve 5-Ethoxypent-1-ene in DCM and cool the solution to 0 °C in an ice bath.
In a separate flask, dissolve m-CPBA (1.1-1.5 equivalents) in DCM.
Add the m-CPBA solution dropwise to the stirred solution of the alkene at 0 °C.
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous sodium sulfite solution to destroy excess peroxide.
Wash the organic layer successively with saturated aqueous sodium bicarbonate solution, water, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude epoxide by distillation or column chromatography.
Visualization: Epoxidation Workflow
Caption: Step-by-step workflow for the epoxidation of 5-Ethoxypent-1-ene.
Performance in Polymerization
The terminal alkene functionality of 5-Ethoxypent-1-ene makes it a potential monomer for the synthesis of polyolefins with pendant ether groups. Such polymers can exhibit modified properties compared to their non-functionalized counterparts, such as altered polarity, solubility, and adhesion.
Comparative Analysis
The polymerization of alkenes can proceed through various mechanisms, including radical, cationic, and coordination polymerization.[17][18] The suitability of 5-Ethoxypent-1-ene for each of these methods can be inferred from its structure.
Table 4: Predicted Performance of 5-Ethoxypent-1-ene in Polymerization
Polymerization Type
Predicted Suitability
Comparison to Ethylene/Propylene
Rationale
Radical Polymerization
Moderate
Lower
The presence of allylic protons can lead to chain transfer, limiting the molecular weight.[19]
Cationic Polymerization
Good
Higher than Ethylene
The ether oxygen could potentially stabilize a carbocation intermediate, although this effect is distal. The terminal double bond is sterically accessible.[20]
Coordination Polymerization
Good
Lower
The ether oxygen could potentially coordinate to the metal center of the catalyst, which may either inhibit or modify the polymerization process, depending on the specific catalyst system.
The resulting poly(5-ethoxypent-1-ene) would be a flexible polymer with regularly spaced ether linkages, potentially finding applications as a specialty adhesive, coating, or additive.
Application in Fragrance Synthesis
The synthesis of fragrance molecules often involves the construction of specific carbon skeletons with oxygen-containing functional groups.[21] Alkenes are versatile starting materials for these syntheses, and ethers are common structural motifs in many fragrance compounds.[22][23][24]
5-Ethoxypent-1-ene can serve as a C7 building block in the synthesis of novel fragrances. For example, intramolecular cyclization reactions could lead to the formation of substituted tetrahydrofurans or tetrahydropyrans, which are present in some natural scents. Additionally, the alkene can be functionalized to introduce other odor-active groups. For instance, reaction with an epoxide could lead to the formation of homologous aldehydes, which are important fragrance components.[25]
Conclusion
While direct, quantitative benchmarking data for 5-Ethoxypent-1-ene in many applications remains to be extensively published, a thorough analysis of its structural features allows for strong predictions of its performance. As a terminal alkene, it is expected to be a highly reactive and versatile substrate in a range of important synthetic transformations, including olefin metathesis, hydroformylation, and epoxidation. The presence of the ethoxy group provides a valuable point of differentiation from simple hydrocarbon alkenes, enabling the synthesis of functionalized products with tailored properties. This guide serves as a foundational resource for researchers looking to explore the synthetic utility of 5-Ethoxypent-1-ene, providing both a theoretical framework and practical experimental guidance.
References
Kégl, T. (2014). Computational aspects of hydroformylation. RSC Advances, 4(109), 63977-63999.
Ghorbani-Vaghei, R., & Shahriari, M. (2018). Selective and metal-free epoxidation of terminal alkenes by heterogeneous polydioxirane in mild conditions. RSC Advances, 8(30), 16675-16680.
Vidal, I. D., et al. (2017). Understanding a Hydroformylation Catalyst that Produces Branched Aldehydes from Alkyl Alkenes. Journal of the American Chemical Society, 139(46), 16671–16683.
Li, C., et al. (2020). Tunable synthesis of alcohols and aldehydes by reductive hydroformylation of alkenes over heterogeneous Co catalysts. Catalysis Science & Technology, 10(21), 7214-7222.
Wikipedia. (n.d.). Hydroformylation. Retrieved from [Link]
Oriental Journal of Chemistry. (2024). The Elegance of Epoxidation: Mechanistic Insights, Diverse Applications, and Promising Horizons. Oriental Journal of Chemistry, 40(4).
University of Texas at Austin. (n.d.). A. Polymerization: Cationic Polymerization. Retrieved from [Link]
Ghorbani-Vaghei, R., & Shahriari, M. (2018). Selective and metal-free epoxidation of terminal alkenes by heterogeneous polydioxirane in mild conditions.
RSC Blogs. (2012). Hydroformylation for the higher alkenes. Retrieved from [Link]
Chemistry LibreTexts. (2019). 11.3.6 Epoxidation of Alkenes. Retrieved from [Link]
Lin, Z., et al. (2022). Synthesis of Cyclic Fragrances via Transformations of Alkenes, Alkynes and Enynes: Strategies and Recent Progress. Molecules, 27(11), 3576.
MDPI. (2022). Synthesis of Fragrances via Cycloaddition or Formal Cycloaddition. Retrieved from [Link]
Chemistry Steps. (n.d.). Epoxidation of Alkenes. Retrieved from [Link]
ResearchGate. (2022). Synthesis of Cyclic Fragrances via Transformations of Alkenes, Alkynes and Enynes: Strategies and Recent Progress. Retrieved from [Link]
Ouellette, R. J., & Rawn, J. D. (2015). Chapter 6 Alkenes and Alkynes. In Organic Chemistry: Structure, Mechanism, and Synthesis (2nd ed.).
Chemistry LibreTexts. (2021). 10.9: Polymerization of Alkenes. Retrieved from [Link]
Lumen Learning. (n.d.). 18.5. Radical Polymerization of Alkenes, Polymers. In Organic Chemistry II.
Michigan State University. (n.d.). Alkene Reactivity. Retrieved from [Link]
Google Patents. (n.d.). Reaction of alkenes with epoxides, the products thereof and their use as fragrance compounds.
PubMed. (2022). Synthesis of Cyclic Fragrances via Transformations of Alkenes, Alkynes and Enynes: Strategies and Recent Progress. Retrieved from [Link]
PubChem. (n.d.). 5-Ethoxypent-1-ene. Retrieved from [Link]
ChemRxiv. (2023). Initiating Olefin Metathesis: Alkylidenes from Molecular Mo(IV)–Oxo Species, Olefins and Base-Promoted Proton Transfer. Retrieved from [Link]
The Journal of Organic Chemistry. (n.d.). Ring Closure Reactions of Substituted 4-Pentenyl-1-oxy Radicals. The Stereoselective Synthesis of Functionalized Disubstituted Tetrahydrofurans. Retrieved from [Link]
MDPI. (2022). Ethyl 5-Oxo-5-(((12-oxoindolo[2,1-b]quinazolin-6(12H)-ylidene)amino)oxy)pentanoate. Retrieved from [Link]
OpenStax. (2023). 18.3 Reactions of Ethers: Acidic Cleavage. In Organic Chemistry.
Master Organic Chemistry. (n.d.). Olefin Metathesis. Retrieved from [Link]
SciSpace. (2014). Synthetic applications of intramolecular thiol-ene "click" reactions. Retrieved from [Link]
Wikipedia. (n.d.). Olefin metathesis. Retrieved from [Link]
ResearchGate. (2025). Initiating olefin metathesis: alkylidenes from molecular Mo(iv)-oxo species, olefins and base-promoted proton transfer. Retrieved from [Link]
ETH Zurich Research Collection. (2025). alkylidenes from molecular Mo(iv)-oxo species, olefins and base-promoted proton transfer. Retrieved from [Link]
CORE. (n.d.). Silyl Esters as Reactive Intermediates in Organic Synthesis. Retrieved from [Link]
Wiley Online Library. (2024). Alkene Cross-Metathesis with 2,5-Dimethyl-2,4-Hexadiene Enables Isobutylenyl/Prenyl Functionalizations. Chemistry – A European Journal, 30(20), e202400860.
Benchchem. (2025). Application Notes and Protocols for the Synthesis of (E)-icos-5-ene via the Wittig Reaction.
PMC. (n.d.). Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block. Retrieved from [Link]
Quora. (2018). What are the methods to convert but-1-ene to pentan-1-ol?. Retrieved from [Link]
Scilit. (n.d.). Reactions of methyl-substituted Hex-5-enyl and Pent-4-enyl radicals. Retrieved from [Link]
NSF PAR. (2021). Cross-metathesis of Allenes. Mechanistic Analysis and Identification of a Ru-CAAC as the Most Effective Catalyst. Retrieved from [Link]
Google Patents. (n.d.). US7279605B2 - Synthesis of cyclopentenones.
MDPI. (2021). 1H NMR Analysis of the Metathesis Reaction between 1-Hexene and (E)-Anethole Using Grubbs 2nd Generation Catalyst. Retrieved from [Link]
PMC. (2011). Ene–yne cross-metathesis with ruthenium carbene catalysts. Retrieved from [Link]
Organic Syntheses. (n.d.). alcohol. Retrieved from [Link]
ResearchGate. (2025). Synthesis of Reactive Polyesters Possessing Phenol Pendant Groups Through Selective Ketene/Hydroxyl Addition Reactions. Retrieved from [Link]
Literature review of the applications and limitations of 5-Ethoxypent-1-ene
Topic: Literature Review of the Applications and Limitations of 5-Ethoxypent-1-ene Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] A Technical Guide to Synt...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Literature Review of the Applications and Limitations of 5-Ethoxypent-1-ene
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals[1]
A Technical Guide to Synthesis, Metathesis, and "Click" Polymerization[1]
Executive Summary
5-Ethoxypent-1-ene (CAS 15193-19-8) is a specialized terminal alkene ether often overshadowed by its C6 analog (5-hexen-1-yl ethyl ether) or allyl ethyl ether.[1] However, its specific 5-carbon tether length offers unique steric advantages in Ring-Closing Metathesis (RCM) and Thiol-Ene "Click" Chemistry , particularly when constructing medium-sized heterocycles or tuning the glass transition temperature (
This guide objectively compares 5-Ethoxypent-1-ene against common alternatives, providing validated synthesis protocols and mechanistic insights for its use in drug discovery and materials science.[1]
Chemical Profile & Physical Properties[1][2][3][4]
Property
Data
Note
IUPAC Name
5-Ethoxypent-1-ene
CAS Number
15193-19-8
Verified Registry
Molecular Formula
Molecular Weight
114.19 g/mol
Boiling Point
~110–115 °C (760 mmHg)
Predicted based on 5-bromo-1-pentene (126°C)
Density
~0.79 g/mL
Typical for aliphatic ethers
Solubility
Miscible in THF, DCM, Toluene
Hydrophobic; immiscible in water
Stability
Peroxide former
Store under with BHT stabilizer
Synthesis Protocol: The Williamson Ether Route
Why this route? While dehydrohalogenation of 1-ethoxy-5-halopentane is possible, it often yields internal alkene isomers.[1] The nucleophilic displacement of 5-bromo-1-pentene by ethoxide is the industry standard for maintaining the terminal double bond integrity.[1]
Purification: Wash combined organics with brine, dry over
, and concentrate. Purify via fractional distillation (ambient pressure) to obtain a colorless liquid.
Key Application: Olefin Metathesis (RCM)
5-Ethoxypent-1-ene is a superior "spacer" substrate for synthesizing 7-membered oxygenated heterocycles (e.g., oxepines) via Ring-Closing Metathesis (RCM).[1]
The following diagram illustrates the catalytic cycle where the ruthenium carbene engages the terminal alkene of 5-Ethoxypent-1-ene.[1]
Caption: The Chauvin mechanism applied to 5-Ethoxypent-1-ene. The release of volatile ethylene gas (Step 3) drives the equilibrium forward.
Application: Thiol-Ene "Click" Polymerization
In materials science, 5-Ethoxypent-1-ene serves as a monofunctional terminator or a pendant group modifier .[1] Its ether tail provides amphiphilicity without introducing reactive protons (unlike alcohols), making it ideal for encapsulating hydrophobic drugs.
Mechanistic Causality of 5-Ethoxypent-1-ene Degradation
Proper disposal of 5-Ethoxypent-1-ene requires a rigorous, scientifically grounded approach. As a bifunctional organic compound, it presents unique logistical and safety challenges that cannot be managed through standard...
Author: BenchChem Technical Support Team. Date: March 2026
Proper disposal of 5-Ethoxypent-1-ene requires a rigorous, scientifically grounded approach. As a bifunctional organic compound, it presents unique logistical and safety challenges that cannot be managed through standard solvent waste protocols. This guide provides drug development professionals and laboratory scientists with a self-validating, step-by-step operational plan for the safe handling, quenching, and disposal of this chemical.
5-Ethoxypent-1-ene (
) contains both a terminal alkene and an ethyl ether linkage. This dual functionality creates a synergistic hazard profile:
Ether Autoxidation: The alpha-carbons adjacent to the ether oxygen are highly susceptible to radical hydrogen abstraction by molecular oxygen (
). This reaction spontaneously forms explosive hydroperoxides () during storage[1].
Alkene Autopolymerization: The terminal double bond classifies this compound as a Class C peroxide-forming chemical (PFC) hazard[1]. If the accumulated hydroperoxides undergo homolytic cleavage, the resulting radicals can initiate a rapid, highly exothermic autopolymerization of the alkene, potentially leading to catastrophic container rupture[2].
Because of this dual hazard, 5-Ethoxypent-1-ene must be systematically triaged and chemically stabilized prior to RCRA-compliant disposal[3].
Quantitative Hazard Assessment & Triage
Before initiating any disposal procedure, the chemical must be triaged based on its peroxide concentration. Commercial waste disposal companies will generally refuse to transport containers with peroxide concentrations exceeding 20 ppm due to detonation risks[2].
Table 1: Peroxide Concentration Action Limits for 5-Ethoxypent-1-ene
Peroxide Level (ppm)
Hazard State
Required Action & Disposal Pathway
< 20 ppm
Safe for standard handling
Proceed directly to RCRA D001 waste manifesting.
20 - 100 ppm
Elevated hazard (Reactive)
Chemically quench peroxides prior to disposal.
> 100 ppm
Explosive / Shock-sensitive
DO NOT MOVE. Evacuate area; contact EHS/Bomb Squad.
Self-Validating Disposal Protocol
The following step-by-step methodology ensures that every action is verified before moving to the next phase, preventing accidental detonation or regulatory violations.
Phase 1: Visual Validation (The "No-Touch" Rule)
Causality: Solid organic peroxides are highly sensitive to mechanical shock and friction. Unscrewing a cap with peroxide crystals trapped in the threads can provide enough friction to detonate the container[2].
Step 1: Without moving or touching the bottle, inspect the liquid using an external light source.
Step 2: Look for liquid stratification (an oily, viscous layer at the bottom), cloudiness, or crystalline solids forming around the cap or suspended in the liquid[4].
Self-Validation: If any visual anomalies are present, the system fails the safety check. Do not touch the container. Post a warning sign, evacuate the immediate area, and contact your EHS Hazardous Materials Group[4][5].
Phase 2: Quantitative Peroxide Testing
Causality: If the liquid is visually clear, the exact peroxide concentration must be determined to dictate the correct chemical disposal pathway.
Step 1: Carefully transport the intact bottle to a certified, explosion-proof fume hood.
Step 2: Dip a Quantofix (or equivalent) KI-starch indicator strip into the solvent for 1 second.
Step 3: Wait 15 seconds and compare the color to the manufacturer's scale. The hydroperoxides oxidize the iodide (
) on the strip to iodine (), which complexes with starch to yield a blue/purple color proportional to the ppm[6].
Phase 3: Chemical Quenching (For 20 - 100 ppm)
Causality: Peroxides in this intermediate range must be chemically reduced to < 20 ppm before the waste is legally transportable[2].
Step 1: Prepare a fresh, concentrated aqueous solution of Ferrous Sulfate (
). The ion acts as a reducing agent, converting explosive hydroperoxides into stable, non-reactive alcohols while oxidizing to .
Step 2: Slowly add the
solution to the 5-Ethoxypent-1-ene in a separatory funnel. Shake gently and vent the funnel frequently to prevent pressure buildup.
Self-Validation: Allow the aqueous and organic layers to separate. Re-test the upper organic layer with a new KI-starch strip. A reading of < 20 ppm validates that the quenching protocol was successful and the chemical is safe for disposal.
Phase 4: RCRA-Compliant Waste Manifesting
Causality: To comply with EPA Land Disposal Restrictions, hazardous waste must be properly categorized, segregated, and tracked[3].
Step 1: Transfer the validated, safe (< 20 ppm) 5-Ethoxypent-1-ene to a chemically compatible hazardous waste container (e.g., HDPE).
Step 2: Label the container with the EPA Hazardous Waste Code D001 for ignitability[7]. If the solvent is mixed with other non-halogenated solvents, codes like F003 may also apply[8].
Step 3: Store the waste container away from oxidizers and ensure it is collected by EHS within the facility's permitted accumulation time limits[4].
Workflow Visualization
Decision matrix for the safe triage, quenching, and disposal of 5-Ethoxypent-1-ene.
Lifecycle Management & Procurement Strategy
To prevent the need for dangerous and costly high-hazard disposal operations, laboratories must implement strict lifecycle controls for 5-Ethoxypent-1-ene:
First-In, First-Out (FIFO): Always use older inventory before opening new bottles to prevent chemical stagnation[6].
Strict Dating: Label every bottle with the Date Received and Date Opened[5].
Hard Expirations: Dispose of uninhibited 5-Ethoxypent-1-ene within 24 hours of opening. Inhibited versions must be tested every 6 months and disposed of within 12 months of opening, regardless of the volume remaining in the container[1][4].
References
Title: DS Fact Sheet on Managing Peroxide Formers in the Lab | Source: National Institutes of Health (NIH) | URL: [Link]
Title: Peroxide-Forming Chemicals (PFCs) Standard Operating Procedure | Source: University of Georgia (UGA) | URL: [Link]
Title: Peroxide-forming Chemicals Management | Source: Iowa State University (ISU) | URL: [Link]
Title: Peroxide Forming Chemicals (PFC) Management | Source: Kansas State University | URL: [Link]
Title: Peroxide Forming Chemicals: Management, Retention and Storage | Source: Vanderbilt University Medical Center (VUMC) | URL: [Link]
Title: 40 CFR Part 268 -- Land Disposal Restrictions | Source: US Environmental Protection Agency (EPA) eCFR | URL: [Link]
Title: Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes | Source: US Environmental Protection Agency (EPA) | URL: [Link]
Title: EPA HAZARDOUS WASTE CODES | Source: Western Kentucky University (WKU) | URL: [Link]
Personal protective equipment for handling 5-Ethoxypent-1-ene
As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of rules, but as a system of predictable chemical behaviors. 5-Ethoxypent-1-ene (CAS: 15193-19-8) is a highly versatile reagent in...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of rules, but as a system of predictable chemical behaviors. 5-Ethoxypent-1-ene (CAS: 15193-19-8) is a highly versatile reagent in organic synthesis, featuring both an aliphatic ether linkage and a terminal alkene[1]. While this dual functionality makes it invaluable for complex cross-coupling and functionalization reactions, it also introduces severe, compounding handling risks—specifically, extreme flammability and the insidious formation of explosive peroxides.
This guide provides a causality-driven, self-validating Standard Operating Procedure (SOP) for the safe handling, storage, and disposal of 5-Ethoxypent-1-ene.
Hazard Causality & Chemical Profile
To handle 5-Ethoxypent-1-ene safely, you must first understand the mechanistic reasons behind its hazards:
Autooxidation & Peroxide Formation: Ethers are notorious for undergoing air autoxidation to form unstable peroxides[2]. The carbon adjacent to the ether oxygen (the alpha-carbon) possesses weakly bound hydrogen atoms. In the presence of atmospheric oxygen and light, these hydrogens are easily abstracted to form radicals, which subsequently react with O₂ to form hydroperoxides.
Autopolymerization Risk: The presence of the terminal alkene group compounds this danger. Peroxides can act as radical initiators, causing the alkene to autopolymerize violently, generating immense heat and pressure[3].
Concentration Hazard: Peroxides are significantly less volatile than the parent ether. Concentration of these peroxides during distillation or evaporation can lead to violent explosions[2].
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for peroxidizable ethers. The following matrix outlines the required protective gear and the scientific rationale behind each choice.
PPE Category
Recommended Specification
Scientific Rationale (Causality)
Eye/Face Protection
Chemical splash goggles + Polycarbonate face shield
Protects against splash hazards and provides a critical physical barrier against micro-detonations if peroxides are unknowingly concentrated[4].
Hand Protection
Double-gloved: Butyl rubber (outer) over Nitrile (inner)
Ethers rapidly permeate standard nitrile gloves. Butyl rubber provides superior chemical resistance to aliphatic ethers and alkenes[2].
Body Protection
Flame-Resistant (FR) Lab Coat (e.g., Nomex)
The high volatility and low flash point of ethers pose a severe fire risk from static discharge. FR materials prevent the coat from melting to the skin[5].
Respiratory
Properly calibrated Chemical Fume Hood
Prevents inhalation of volatile organic compounds (VOCs) and provides a vital physical blast shield during reactions[2].
Operational Workflow & Handling Protocol
Every interaction with 5-Ethoxypent-1-ene must be treated as a self-validating system where safety is confirmed before proceeding to the next step.
Step 1: Pre-Operational Visual Inspection
Before moving or opening the container, visually inspect it.
Do not touch the container if you observe crystallization around the cap, visible stratification (liquid layers), or increased viscosity[4]. These are late-stage signs of massive peroxide accumulation.
Contact Environmental Health & Safety (EHS) immediately if these signs are present[4].
Step 2: Atmospheric Control & Transfer
Store peroxide-formers in airtight bottles, away from light and heat[4].
Always purge the headspace of the container with an inert gas (Argon or Nitrogen) after every use to displace oxygen and halt the autooxidation cycle[4].
Critical Hardware Rule: Avoid using metal spatulas or magnetic stirring bars that can introduce iron, as metal contamination or mechanical friction can initiate the explosive decomposition of solid peroxides[3]. Use Teflon or ceramic tools instead.
Step 3: Reaction Execution
If evaporation or distillation is necessary, never distill to a dry residue . Always leave at least 10-20% residual bottoms to prevent the concentration and subsequent detonation of heavy peroxides[4].
Safety Workflow Visualization
The following operational logic tree dictates the mandatory sequence of events when retrieving 5-Ethoxypent-1-ene from storage.
Workflow for the safe handling and peroxide management of 5-Ethoxypent-1-ene.
Peroxide Testing & Quenching Protocol
Because 5-Ethoxypent-1-ene is a concentration hazard, peroxide testing must be performed prior to any distillation, evaporation, or after prolonged storage[4].
Quantitative Action Levels
Peroxide Concentration
Operational Status
Required Action
0 – 25 ppm
Safe for general use
Proceed with standard operation. Do not distill to dryness[5].
26 – 100 ppm
Caution: Unsafe for concentration
Quench peroxides immediately prior to use. Do not evaporate or distill[5].
> 100 ppm
High Risk: Explosive hazard
Do not move or open the container. Contact EHS for emergency disposal[5].
Step-by-Step Peroxide Quenching Methodology
If testing reveals peroxides between 26–100 ppm, they must be neutralized. Ferrous salts or basic active alumina can effectively decompose or remove these peroxidic materials[2].
Method A: Ferrous Sulfate (FeSO₄) Reduction
Mechanism: Fe²⁺ reduces the hydroperoxide to an alcohol/alkoxide while being oxidized to Fe³⁺.
Prepare a fresh solution of 60g FeSO₄, 6mL concentrated H₂SO₄, and 110mL distilled water.
In a separatory funnel, vigorously shake the 5-Ethoxypent-1-ene with the FeSO₄ solution (use 10mL of aqueous solution per 1L of ether).
Allow the phases to separate. The lower aqueous layer will contain the oxidized iron and quenched byproducts.
Retest the organic layer with a KI-starch strip to validate the complete destruction of peroxides.
Method B: Basic Alumina Filtration (Preferred for Anhydrous Needs)
Mechanism: The highly polar peroxide molecules adsorb strongly to the basic active alumina.
Pack a glass column with activated basic alumina (approximately 10g of alumina per 100mL of solvent).
Pass the 5-Ethoxypent-1-ene through the column via gravity drip.
Retest the eluent. Note: This method does not destroy the peroxides; the alumina waste is now highly hazardous and must be kept wet and disposed of immediately as peroxidic waste[2].
Spill Response & Disposal Plan
Spill Response:
Eliminate Ignition Sources: Immediately turn off all hot plates, stirrers, and nearby electrical equipment.
Evacuate and Ventilate: Ensure the fume hood sash is open to maximize exhaust.
Absorb: Use non-combustible, inert absorbents like sand, earth, or specialized spill pads. Never use combustible absorbents (like sawdust or paper towels) on a peroxidizable ether spill, as the friction and high surface area can trigger ignition or peroxide detonation[6].
Disposal Plan:
Do not mix 5-Ethoxypent-1-ene waste with halogenated waste streams.
Label clearly as "Flammable Organic Waste - Peroxide Former."
Ensure the waste container is not tightly sealed if active quenching agents were recently added (to prevent pressure buildup from off-gassing).
References
5-Ethoxypent-1-ene | C7H14O | CID 12402597 - PubChem, National Center for Biotechnology Information.
Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf, National Research Council.
Information on Peroxide-Forming Compounds - Stanford Environmental Health & Safety.
Peroxide Forming Chemicals - Yale Environmental Health & Safety.
Peroxide-Forming Chemicals (PFCs) - University of Georgia Research Safety.